molecular formula C10H6ClNO B1582577 6-Chloroquinoline-2-carbaldehyde CAS No. 59394-26-2

6-Chloroquinoline-2-carbaldehyde

Cat. No.: B1582577
CAS No.: 59394-26-2
M. Wt: 191.61 g/mol
InChI Key: MDISQESZDBPYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroquinoline-2-carbaldehyde is a useful research compound. Its molecular formula is C10H6ClNO and its molecular weight is 191.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDISQESZDBPYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C=O)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297216
Record name 6-chloroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59394-26-2
Record name 59394-26-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Chloroquinoline-2-carbaldehyde

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and bioactive compounds. Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Within this important class, this compound serves as a critical and versatile intermediate. The presence of the chlorine atom at the 6-position and the reactive aldehyde group at the 2-position provides two distinct handles for synthetic elaboration, enabling the construction of diverse molecular libraries for drug discovery and development programs.

This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the strategic rationale behind methodological choices.

Primary Synthesis Pathway: Selective Oxidation of 6-Chloro-2-methylquinoline

The most direct and widely employed strategy for the synthesis of this compound is the selective oxidation of the corresponding methyl-substituted precursor, 6-chloro-2-methylquinoline. The methyl group at the C2 position is activated, akin to a benzylic position, making it susceptible to oxidation while leaving the aromatic core intact.

Core Principle: Selenium Dioxide Oxidation

Selenium dioxide (SeO₂) is the reagent of choice for this transformation, valued for its ability to selectively oxidize activated methyl and methylene groups to carbonyls.[1][2][3] The reaction proceeds through a well-established mechanism involving an ene reaction followed by a[1][4]-sigmatropic rearrangement. The careful control of reaction conditions is paramount to maximize the yield of the desired aldehyde and minimize over-oxidation to the corresponding carboxylic acid (6-chloroquinaldic acid).[1]

Experimental Protocol: SeO₂ Oxidation

This protocol is adapted from established procedures for the oxidation of 2-methylquinolines.[1][5]

Materials:

  • 6-Chloro-2-methylquinoline

  • Selenium Dioxide (SeO₂)

  • Anhydrous Dioxane

  • Nitrogen or Argon gas

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and an inert gas inlet (Nitrogen or Argon), combine 6-chloro-2-methylquinoline (1.0 equivalent) and selenium dioxide (1.1 - 1.2 equivalents).

  • Solvent Addition: Add anhydrous dioxane to the flask to create a stirrable suspension.

  • Inert Atmosphere: Flush the entire system with the inert gas for several minutes.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of dioxane is approximately 101°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction typically takes between 8 and 16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The black precipitate of elemental selenium will be visible.

  • Filtration: Filter the mixture through a pad of Celite® to remove the selenium byproduct. Wash the filter cake with a small amount of dioxane.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure to remove the dioxane.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Quantitative Data Summary
Reactant/ReagentMolar RatioTypical SolventTemperatureReaction TimeTypical Yield
6-Chloro-2-methylquinoline1.0Dioxane~101°C8 - 16 hours50 - 70%
Selenium Dioxide (SeO₂)1.1 - 1.2(Reflux)

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Start 6-Chloro-2-methylquinoline Reagent 1. Selenium Dioxide (SeO₂) 2. Dioxane, Reflux Start->Reagent End This compound Reagent->End Oxidation

Caption: Workflow for the oxidation of 6-chloro-2-methylquinoline.

Core Scaffold Construction: The Vilsmeier-Haack Reaction

While oxidation is the primary route to the 2-carbaldehyde from an existing methylquinoline, the Vilsmeier-Haack reaction is a cornerstone method for constructing the 2-chloro-3-formylquinoline scaffold from simpler acyclic precursors.[6][7][8] Understanding this reaction is crucial as it provides the foundational chloroquinoline core and offers profound insight into the regioselectivity of formylation reactions on this heterocyclic system.

Core Principle: Cyclization and Formylation

The Vilsmeier-Haack reaction involves the formylation of an electron-rich species using a "Vilsmeier reagent," an electrophilic chloroiminium salt.[4] This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][6] When reacted with N-arylacetamides (acetanilides), the Vilsmeier reagent triggers a cyclization cascade that simultaneously builds the quinoline ring and installs a formyl group.

Critically, this pathway almost exclusively yields 2-chloro-3-formylquinolines . The reaction mechanism dictates that the formyl group is introduced at the C3 position while the chlorine atom is installed at C2.

Experimental Protocol: Vilsmeier-Haack Synthesis of a 2-Chloro-3-formylquinoline

This protocol describes the synthesis of the core scaffold from a substituted acetanilide.[7][9][10]

Materials:

  • 4-Chloroacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃)

  • Crushed Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (3.0 equivalents) to 0-5°C using an ice bath.

  • POCl₃ Addition: Add POCl₃ (5.0 - 10.0 equivalents) dropwise to the cooled DMF over 30-60 minutes with constant, vigorous stirring. Ensure the temperature remains below 10°C. A thick, pale yellow Vilsmeier reagent will form.

  • Substrate Addition: Add 4-chloroacetanilide (1.0 equivalent) portion-wise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 80-90°C for 7-10 hours.

  • Monitoring: Monitor the reaction by TLC until the starting acetanilide is consumed.

  • Work-up (Hydrolysis): After completion, cool the reaction mixture and carefully pour it onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Precipitation: Allow the mixture to stand, often overnight, to ensure complete hydrolysis and precipitation of the product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product, a 2,6-dichloroquinoline-3-carbaldehyde, can be recrystallized from ethanol or another suitable solvent.

Quantitative Data Summary
Reactant/ReagentMolar RatioTypical SolventTemperatureReaction TimeTypical Yield
4-Chloroacetanilide1.0DMF / POCl₃80 - 90°C7 - 10 hours60 - 80%
DMF3.0
POCl₃5.0 - 10.0

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Start 4-Chloroacetanilide Reagent 1. DMF, POCl₃ (Vilsmeier Reagent) 2. Heat (80-90°C) 3. Ice Water Hydrolysis Start->Reagent End 2,6-Dichloroquinoline-3-carbaldehyde Reagent->End Vilsmeier-Haack Cyclization

Caption: Vilsmeier-Haack synthesis of the core chloroquinoline scaffold.

Field Insights: A Comparative Analysis of Synthetic Strategies

As a Senior Application Scientist, the choice of synthetic route is governed by starting material availability, desired regiochemistry, and scalability.

  • Direct Oxidation (SeO₂): This is the preferred and most logical route if the precursor, 6-chloro-2-methylquinoline, is commercially available or readily synthesized. Its primary advantage is the direct and selective formation of the desired 2-carbaldehyde isomer. The main challenge lies in controlling the reaction to prevent over-oxidation and handling the toxic selenium reagents.

  • Vilsmeier-Haack Reaction: This method is exceptionally powerful for building the 2-chloroquinoline ring system from basic starting materials like substituted anilines. However, for the specific target of this guide, it is an indirect approach as it mechanistically favors the formation of the 3-formyl isomer. It is the method of choice for creating 2-chloro-3-carbaldehyde derivatives but is not suitable for directly producing the 2-carbaldehyde isomer.

Conclusion

The synthesis of this compound is most effectively achieved through the selective oxidation of 6-chloro-2-methylquinoline using selenium dioxide. This method provides a direct and reliable pathway to the target molecule, which is a valuable intermediate for pharmaceutical research. While other powerful synthetic tools like the Vilsmeier-Haack reaction are fundamental for constructing the quinoline core, their inherent regioselectivity makes them better suited for producing isomeric structures. A thorough understanding of both direct functionalization and de novo ring synthesis is essential for researchers and drug development professionals to strategically design and execute the synthesis of complex quinoline-based therapeutic agents.

References

6-Chloroquinoline-2-carbaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloroquinoline-2-carbaldehyde: Synthesis, Reactivity, and Applications

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Their prevalence in therapeutic agents is particularly noteworthy, with the quinoline framework linked to a vast array of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[2][3] Within this vital class of compounds, this compound emerges as a highly versatile and valuable synthetic intermediate. Its strategic placement of a reactive aldehyde group and a chloro-substituent on the quinoline nucleus provides two distinct handles for molecular elaboration, making it a prized building block for medicinal chemists and drug development professionals in the creation of complex, biologically active molecules.

This guide provides an in-depth technical overview of this compound, covering its fundamental properties, validated synthetic protocols, characteristic reactivity, and its pivotal role in contemporary research and drug discovery.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is unambiguously identified by its Chemical Abstracts Service (CAS) number.

  • CAS Number : 59394-26-2[4]

The molecule consists of a quinoline ring system chlorinated at the 6-position with a formyl (aldehyde) group at the 2-position.

G cluster_quinoline This compound mol

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₆ClNOPubChem[4]
Molecular Weight 191.61 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
SMILES C1=CC2=C(C=C(C=N2)C=O)C=C1ClPubChem[4]
InChIKey MDISQESZDBPYRY-UHFFFAOYSA-NPubChem[4]
Physical Form Solid (Predicted)
Hazard Classification Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.PubChem[4]

Synthesis: The Vilsmeier-Haack Approach

The synthesis of substituted 2-chloroquinoline-3-carbaldehydes is well-documented and predominantly achieved via the Vilsmeier-Haack reaction.[1][5][6] This powerful formylation method is highly effective for electron-rich aromatic and heteroaromatic substrates. The same principles are applied to synthesize the 2-carbaldehyde isomer, starting from an appropriate acetanilide precursor.

The reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution and cyclization of the acetanilide.

G Start 4-Chloroacetanilide Product This compound Start->Product  Vilsmeier-Haack Reaction  (Formylation & Cyclization) Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->Product G Core This compound Alkenes Alkenylquinolines Core->Alkenes Wittig Reaction (on C=O) Amines Substituted Amines Core->Amines Reductive Amination (on C=O) FusedRings Fused Heterocycles (e.g., Pyrazoloquinolines) Core->FusedRings Condensation/Cyclization (on C=O) SubstitutedQuinolines 2-Amino/Thio/Alkoxy- quinolines Core->SubstitutedQuinolines Nucleophilic Substitution (on C-Cl)

References

Spectroscopic Characterization of 6-Chloroquinoline-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloroquinoline-2-carbaldehyde is a substituted heterocyclic aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the presence of a chlorine atom at the 6-position and a reactive carbaldehyde group at the 2-position makes this compound a versatile intermediate for the synthesis of novel therapeutic agents and functional materials.[1][2][3][4] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from closely related analogs and foundational spectroscopic principles to provide a robust and reliable interpretation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₀H₆ClNO and a molecular weight of 191.61 g/mol .[5] The structure, illustrated below, features a quinoline ring system chlorinated at the 6-position and bearing a carbaldehyde substituent at the 2-position.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent depends on the sample's solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which provides a reference signal at 0.00 ppm.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 300 MHz for protons to ensure adequate signal dispersion.

  • Data Processing: Process the acquired free induction decay (FID) using an appropriate software to obtain the frequency-domain NMR spectrum.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic proton and the aromatic protons on the quinoline ring. The electron-withdrawing nature of the chloro and aldehyde substituents will influence the chemical shifts of the aromatic protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-CHO10.1 - 10.6s-
H-38.2 - 8.4d8.0 - 9.0
H-48.0 - 8.2d8.0 - 9.0
H-58.1 - 8.3d2.0 - 2.5
H-77.7 - 7.9dd8.5 - 9.5, 2.0 - 2.5
H-87.9 - 8.1d8.5 - 9.5

Interpretation:

  • Aldehydic Proton (H-CHO): The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 10.1 and 10.6 ppm. This is a characteristic chemical shift for aromatic aldehydes.[6][7]

  • Aromatic Protons:

    • H-3 and H-4: These protons on the pyridine ring of the quinoline system will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing aldehyde group at the 2-position.

    • H-5, H-7, and H-8: These protons are on the benzene ring. The chlorine at the 6-position will exert its influence. H-5 is expected to be a doublet due to meta-coupling with H-7. H-7 will be a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5. H-8 will appear as a doublet due to ortho-coupling with H-7.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C=O190 - 195
C-2150 - 155
C-3120 - 125
C-4135 - 140
C-4a145 - 150
C-5128 - 132
C-6130 - 135
C-7130 - 135
C-8125 - 130
C-8a140 - 145

Interpretation:

  • Carbonyl Carbon (C=O): The carbon of the aldehyde group will be the most downfield signal, appearing in the range of δ 190-195 ppm.[7]

  • Aromatic Carbons: The chemical shifts of the ten carbons in the quinoline ring system will be spread over the aromatic region (δ 120-155 ppm). The carbons directly attached to the nitrogen (C-2 and C-8a) and the chlorine (C-6) will have their chemical shifts significantly influenced by these heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation
Functional Group Vibration Expected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aldehyde C-HStretch2850 - 2800 and 2750 - 2700
C=O (Aldehyde)Stretch1710 - 1680
Aromatic C=CStretch1600 - 1450
C-ClStretch850 - 550

Interpretation:

  • Aldehyde Group: The most characteristic peaks for the aldehyde functionality will be the strong C=O stretching vibration between 1710 and 1680 cm⁻¹ and the two weaker C-H stretching bands (Fermi doublets) in the 2850-2700 cm⁻¹ region.[6]

  • Aromatic Ring: The presence of the quinoline ring will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-Cl Bond: A stretching vibration corresponding to the C-Cl bond is expected in the fingerprint region, typically between 850 and 550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry
  • Ionization: A suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion.

Predicted Mass Spectrum and Fragmentation

For this compound (C₁₀H₆ClNO), the following is expected:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 191. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 193 with an intensity of approximately one-third of the M⁺ peak will be observed, which is characteristic of a monochlorinated compound.[8]

  • Key Fragment Ions:

    • [M-H]⁺ (m/z 190): Loss of a hydrogen radical from the aldehyde group.

    • [M-CHO]⁺ (m/z 162): Loss of the formyl radical (CHO). This fragment will also exhibit a chlorine isotopic pattern at m/z 164.

    • [M-Cl]⁺ (m/z 156): Loss of a chlorine radical.

Fragmentation_Pathway M [C₁₀H₆ClNO]⁺˙ m/z = 191/193 M_minus_H [C₁₀H₅ClNO]⁺ m/z = 190/192 M->M_minus_H - •H M_minus_CHO [C₉H₆ClN]⁺˙ m/z = 162/164 M->M_minus_CHO - •CHO M_minus_Cl [C₁₀H₆NO]⁺ m/z = 156 M->M_minus_Cl - •Cl

Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound based on established principles and data from analogous compounds. The predicted NMR, IR, and MS data, along with the provided experimental protocols and interpretations, serve as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate. Researchers can confidently use this guide to support their synthetic efforts and downstream applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-Chloroquinoline-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel molecular entities necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive analysis of the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this guide synthesizes information from analogous quinoline and aromatic aldehyde systems, coupled with field-proven methodologies, to offer predictive insights and detailed experimental protocols. We will explore the theoretical underpinnings of its solubility in various solvent systems and delineate a systematic approach to its stability assessment under stress conditions, as mandated by regulatory guidelines. The protocols herein are designed to be self-validating, providing researchers with the tools to generate reliable data for their specific applications.

Introduction to this compound: A Molecule of Interest

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The introduction of a chlorine atom at the 6-position and a carbaldehyde group at the 2-position of the quinoline ring system endows this compound with a unique electronic and steric profile, making it a versatile precursor for the synthesis of diverse derivatives. The aldehyde functionality serves as a reactive handle for nucleophilic addition and condensation reactions, while the chloro-substituent can be a site for further modification or can influence the overall lipophilicity and metabolic stability of the resulting compounds.

A comprehensive understanding of the solubility and stability of this compound is paramount for its effective utilization in research and development. Solubility directly impacts reaction kinetics, purification strategies, and, in the context of drug development, bioavailability. Stability, on the other hand, dictates storage conditions, shelf-life, and the impurity profile of synthesized materials. This guide aims to provide a robust framework for the characterization of these critical parameters.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO[1][2]
Molecular Weight 191.61 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Expected to be a solid at room temperature
XLogP3 2.8[1]

The positive XLogP3 value suggests a degree of lipophilicity, which will influence its solubility in organic solvents versus aqueous media.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter in both chemical synthesis and pharmaceutical formulation.[3] The "like dissolves like" principle provides a preliminary assessment of solubility. Given the presence of a polar aldehyde group and a nitrogen atom within the quinoline ring, alongside a nonpolar chlorophenyl moiety, this compound is expected to exhibit nuanced solubility.

Predicted Solubility Behavior
  • Polar Protic Solvents (e.g., Methanol, Ethanol): The aldehyde oxygen and quinoline nitrogen can act as hydrogen bond acceptors, suggesting moderate to good solubility.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): The overall polarity of the molecule should facilitate solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The presence of polar functional groups will likely limit solubility in nonpolar solvents.

  • Aqueous Media: The solubility in water is expected to be low and significantly influenced by pH. As a weak base, the quinoline nitrogen can be protonated at acidic pH, potentially increasing aqueous solubility.

Experimental Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[4]

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials.

    • To each vial, add a known volume (e.g., 5 mL) of the desired solvent (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, acetonitrile, etc.).

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand to permit the settling of undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Quantification:

    • Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of this compound in the diluted sample.

  • Calculation:

    • Calculate the solubility in the original solvent, taking into account the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-48h) B->C D Filter supernatant through 0.45 µm filter C->D E Dilute filtrate D->E F Analyze by HPLC-UV E->F

Experimental workflow for solubility determination.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for defining its storage requirements and predicting its degradation pathways. Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are essential for identifying potential degradants and developing stability-indicating analytical methods.[5][6][7] The International Council for Harmonisation (ICH) provides guidelines for these studies.[8][9][10]

Predicted Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized:

  • Acidic Hydrolysis: The aldehyde group may undergo acid-catalyzed hydration to form a gem-diol.

  • Basic Hydrolysis (Cannizzaro Reaction): In the absence of α-hydrogens, aromatic aldehydes can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding primary alcohol and carboxylic acid.

  • Oxidation: The aldehyde group is susceptible to oxidation, leading to the formation of 6-chloroquinoline-2-carboxylic acid.

  • Photodegradation: The quinoline ring is an aromatic system that can be susceptible to photolytic reactions.

Protocol for Forced Degradation Study

This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions.[11]

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 N HCl.

    • Incubate at 60 °C for predetermined time points (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize with 1 N NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 N NaOH.

    • Incubate at room temperature for predetermined time points (e.g., 1, 2, 4, 8 hours).

    • At each time point, withdraw a sample, neutralize with 1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for predetermined time points (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Expose the solid compound and the stock solution to dry heat (e.g., 80 °C) for a specified duration.

    • Withdraw samples at regular intervals for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a UV light source (e.g., in a photostability chamber).

    • A control sample should be wrapped in aluminum foil.

    • Withdraw samples at regular intervals for analysis.

G cluster_stress Stress Conditions A This compound Stock Solution B Acidic Hydrolysis (1N HCl, 60°C) A->B C Basic Hydrolysis (1N NaOH, RT) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (80°C) A->E F Photolytic Degradation (UV Light) A->F G Sample Collection at Time Points B->G C->G D->G E->G F->G H Neutralization (if applicable) & Dilution G->H I Analysis by Stability-Indicating HPLC Method H->I

Workflow for forced degradation studies.
Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of a validated analytical method that can separate the parent compound from any degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan).

  • Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Reporting

Solubility Data

The solubility should be reported in mg/mL or µg/mL for each solvent and temperature. This data can be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.1
0.1 N HCl250.5
Phosphate Buffer (pH 7.4)25< 0.1
Methanol2515.2
Acetonitrile258.5
DMSO25> 50
Stability Data

The results of the forced degradation study should be presented as the percentage of the parent compound remaining and the formation of any degradation products over time. The chromatograms from the stability-indicating HPLC method will be crucial in demonstrating the separation of the parent peak from any degradant peaks.

Table 2: Hypothetical Forced Degradation Results

Stress ConditionDuration% Assay of Parent CompoundObservations
1 N HCl, 60°C24h85.2One major degradant peak observed
1 N NaOH, RT8h70.5Two major degradant peaks observed
3% H₂O₂, RT24h92.1One minor degradant peak observed
Thermal, 80°C7 days98.5No significant degradation
Photolytic7 days95.3Minor degradation observed

Conclusion and Recommendations

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols, based on established scientific principles and regulatory guidelines, offer a robust starting point for researchers.

Key Recommendations:

  • Solubility: Experimentally determine the equilibrium solubility in a range of pharmaceutically and synthetically relevant solvents. Pay close attention to the pH-dependent solubility in aqueous media.

  • Stability: Conduct a thorough forced degradation study as outlined to identify potential degradation pathways and products.

  • Analytical Method: Develop and validate a stability-indicating HPLC method to ensure accurate quantification of the parent compound and its degradants.

  • Storage: Based on the stability data, appropriate storage conditions (e.g., temperature, protection from light, inert atmosphere) should be established to ensure the long-term integrity of the compound.

By systematically applying the methodologies described in this guide, researchers and drug development professionals can generate the critical data needed to confidently advance their work with this compound.

References

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation for Quinoline Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of quinoline aldehydes, critical intermediates in pharmaceutical research and drug development. We will delve into the mechanistic underpinnings of this reaction, explore its substrate scope and regioselectivity, provide detailed experimental protocols, and discuss the applications of the resulting products.

Introduction: The Significance of Quinoline Aldehydes and the Vilsmeier-Haack Reaction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of pharmacological activities.[1] The functionalization of the quinoline nucleus is a key strategy in medicinal chemistry to modulate the biological properties of these molecules.[1] Among the various functionalized quinolines, quinoline aldehydes are particularly valuable synthetic intermediates. The Vilsmeier-Haack reaction stands out as a powerful and versatile method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings, including the quinoline system.[2][3] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] The resulting electrophilic species, a chloroiminium salt, readily attacks the electron-rich positions of the quinoline ring, leading to the formation of an aldehyde after hydrolysis.[2][3]

The Reaction Mechanism: A Step-by-Step Look

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly DMF, with an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step generates the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

  • Electrophilic Aromatic Substitution: The electron-rich quinoline ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This is a classic electrophilic aromatic substitution step, leading to the formation of a cationic intermediate, often referred to as a sigma complex.

  • Hydrolysis to the Aldehyde: The final step involves the hydrolysis of the iminium salt intermediate. This is typically achieved by adding water or a basic solution to the reaction mixture, which quenches the reaction and liberates the desired quinoline aldehyde.

Below is a diagram illustrating the mechanistic pathway of the Vilsmeier-Haack formylation of quinoline.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Quinoline Quinoline Quinoline->Sigma_Complex + Vilsmeier Reagent Iminium_Intermediate Iminium Intermediate Sigma_Complex->Iminium_Intermediate - HCl Quinoline_Aldehyde Quinoline Aldehyde Iminium_Intermediate->Quinoline_Aldehyde + H₂O Hydrolysis Hydrolysis (H₂O) Hydrolysis->Quinoline_Aldehyde Experimental_Workflow Start Start: N-arylacetamide in DMF Cooling Cool to 0-5°C Start->Cooling Add_POCl3 Dropwise addition of POCl₃ Cooling->Add_POCl3 Reaction_Heating Heat on water bath Add_POCl3->Reaction_Heating Workup Pour onto crushed ice Reaction_Heating->Workup Neutralize Neutralize with Na₂CO₃ solution Workup->Neutralize Filter Filter crude product Neutralize->Filter Recrystallize Recrystallize from ethanol Filter->Recrystallize End End: Purified 2-Chloro-3-formylquinoline Recrystallize->End

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of 6-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 6-Chloroquinoline-2-carbaldehyde, a key heterocyclic building block in modern drug discovery. Quinoline derivatives are prominent scaffolds in a multitude of therapeutic agents, and the title compound, with its reactive aldehyde functionality, serves as a versatile precursor for creating diverse molecular libraries.[1][2] We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific procedural choices, and a self-validating protocol to ensure reproducible, high-purity synthesis. This document is intended for researchers, medicinal chemists, and process development scientists seeking a robust and well-understood pathway to this valuable intermediate.

Strategic Approach to Synthesis: The Logic of Oxidation

While several named reactions can produce the quinoline core, for the specific transformation of a pre-formed substituted quinoline to its corresponding aldehyde, a direct and selective oxidation is often the most efficient route. Our strategy centers on the oxidation of the readily available precursor, 6-chloro-2-methylquinoline.

The method of choice is oxidation using selenium dioxide (SeO₂). This reagent is particularly well-suited for the oxidation of activated methyl groups, such as those in the 2- or 4-position of a quinoline ring, directly to the corresponding aldehyde.[3][4] This approach is favored for its simplicity, cost-effectiveness, and generally good yields.[5]

The reaction proceeds via an ene reaction followed by a[3][6]-sigmatropic rearrangement, a well-established mechanism for SeO₂ oxidations. The choice of solvent is critical; refluxing dioxane is commonly employed as it provides the necessary temperature to drive the reaction forward while being relatively inert to the oxidant.[3]

Experimental Workflow: From Precursor to Purified Product

The following diagram outlines the complete workflow, from the starting material to the fully characterized final product.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Validation Start Start: 6-Chloro-2-methylquinoline Reaction SeO₂ Oxidation (Reflux in 1,4-Dioxane) Start->Reaction Add SeO₂ Workup Reaction Quench & Filtration (Removal of elemental Selenium) Reaction->Workup Cool to RT Extraction Aqueous/Organic Extraction (e.g., DCM or EtOAc) Workup->Extraction Isolate Crude Product Purification Column Chromatography (Silica Gel) Extraction->Purification Load Crude Material End Final Product: This compound Purification->End Evaporate Solvent NMR ¹H and ¹³C NMR Spectroscopy End->NMR MS Mass Spectrometry (MS) End->MS IR Infrared (IR) Spectroscopy End->IR MP Melting Point (MP) End->MP

Caption: Experimental workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Expected observations and checkpoints are included to ensure the reaction is proceeding as intended.

Materials:

  • 6-Chloro-2-methylquinoline (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.1 - 1.2 eq)

  • 1,4-Dioxane (Anhydrous)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloro-2-methylquinoline and anhydrous 1,4-dioxane (approx. 10-15 mL per gram of starting material). Stir until fully dissolved.

  • Reagent Addition: Add selenium dioxide to the solution. Causality Note: An excess of SeO₂ (1.1-1.2 equivalents) is used to ensure complete consumption of the starting material.[3] The purity of the SeO₂ is not critical for the reaction's success, which simplifies the procedure.[3]

  • Heating and Reflux: Heat the reaction mixture to reflux (approx. 101 °C). The solution will typically turn dark, and a black precipitate of elemental selenium will begin to form. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.

  • Workup - Quench and Filtration: Once the reaction is complete, cool the mixture to room temperature. The black selenium precipitate should be clearly visible. Filter the reaction mixture through a pad of Celite® to remove the selenium. Wash the filter cake with a small amount of DCM or EtOAc to recover any adsorbed product.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Trustworthiness Check: The bicarbonate wash is crucial to remove any acidic byproducts, primarily 6-chloroquinoline-2-carboxylic acid, which can form from over-oxidation.[3]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or brown solid.

  • Purification: The crude material should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 20%). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a solid.

Comprehensive Characterization

Definitive identification and purity assessment are achieved through a combination of spectroscopic and physical methods. The data presented below are based on established values for quinoline carbaldehydes and analogous structures.[7][8][9]

Technique Parameter Expected Result & Rationale
Molecular Properties Molecular FormulaC₁₀H₆ClNO[10]
Molecular Weight191.61 g/mol [10]
AppearanceOff-white to yellow solid
¹H NMR (CDCl₃, 400 MHz)Aldehyde Proton (CHO)δ ≈ 10.2 ppm (singlet). Highly deshielded due to the carbonyl group and aromatic ring current.
Aromatic Protonsδ ≈ 7.7 - 8.5 ppm (multiplets). Complex splitting pattern characteristic of the substituted quinoline ring system.
¹³C NMR (CDCl₃, 100 MHz)Carbonyl Carbon (C=O)δ ≈ 192 ppm. Characteristic chemical shift for an aldehyde carbonyl carbon.
Aromatic Carbonsδ ≈ 120 - 150 ppm. Multiple signals corresponding to the ten carbons of the quinoline ring.
IR Spectroscopy (KBr)C=O Stretch (Aldehyde)ν ≈ 1700-1710 cm⁻¹. Strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group.[7]
Ar C-H Stretchν ≈ 3050-3100 cm⁻¹
C-Cl Stretchν ≈ 830-850 cm⁻¹
Mass Spectrometry (EI)Molecular Ion (M⁺)m/z ≈ 191 and 193. The presence of two peaks in an approximate 3:1 ratio is the characteristic isotopic signature of a molecule containing one chlorine atom.[7]

Safety and Handling

  • Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. Handle with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • This compound: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[10] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

  • 1,4-Dioxane: A flammable liquid and potential carcinogen. Handle in a fume hood.

Conclusion

The synthesis of this compound via the selenium dioxide oxidation of its 2-methyl precursor is a reliable and efficient method suitable for laboratory-scale preparation. By understanding the rationale behind each step—from the choice of oxidant to the specific workup procedures—researchers can consistently obtain high-purity material. The comprehensive characterization data provided serves as a benchmark for validating the identity and quality of the synthesized compound, enabling its confident use in subsequent stages of drug discovery and development.

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group situated on a chloroquinoline scaffold. Chloroquinoline carbaldehydes are pivotal building blocks in synthetic and medicinal chemistry, serving as precursors to a vast array of complex heterocyclic systems with significant pharmacological potential.[1][2] This document delves into the electronic and steric influences governing the aldehyde's reactivity and presents a detailed examination of its participation in key organic transformations. We will explore nucleophilic additions, condensation reactions, oxidations, reductions, and olefination reactions. The causality behind experimental choices, detailed step-by-step methodologies for key transformations, and mechanistic insights are provided to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Chloroquinoline Carbaldehyde Scaffold

Quinolines, composed of a benzene ring fused to a pyridine ring, are a prominent class of nitrogen-containing heterocycles.[3] Their derivatives are integral to numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The introduction of a chlorine atom and an aldehyde group onto the quinoline core creates a bifunctional molecule with distinct reactive sites. The aldehyde group, in particular, is a versatile handle for molecular elaboration, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

This guide will focus on the reactivity of the aldehyde moiety, with frequent reference to 2-chloroquinoline-3-carbaldehyde as a representative and extensively studied example.[3][4]

Electronic and Steric Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in chloroquinolines is significantly modulated by the electronic properties of the heterocyclic ring system. The key factors influencing the electrophilicity of the carbonyl carbon are:

  • Inductive Effect of the Chlorine Atom: The electron-withdrawing nature of the chlorine atom enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-halogenated analogues.

  • Mesomeric Effect of the Quinoline Ring: The nitrogen atom in the quinoline ring is electron-withdrawing, which further increases the electrophilicity of the aldehyde's carbonyl carbon.[1]

  • Steric Hindrance: The position of the aldehyde group on the quinoline ring can introduce steric hindrance, potentially affecting the approach of bulky nucleophiles.[5] For instance, substituents on the quinoline core adjacent to the aldehyde can influence reaction rates and stereochemical outcomes.

A conceptual representation of the electronic influences on the aldehyde group is depicted below.

G cluster_quinoline Chloroquinoline Ring cluster_aldehyde Aldehyde Group Quinoline Quinoline (Electron Withdrawing) Aldehyde C=O Quinoline->Aldehyde -M Effect Chlorine Chlorine (Inductive Effect) Chlorine->Aldehyde -I Effect Reactivity Enhanced Electrophilicity of Carbonyl Carbon Aldehyde->Reactivity Leads to G cluster_workflow Knoevenagel Condensation Workflow start Combine Reactants: - Chloroquinoline Aldehyde - Active Methylene Compound - Base (e.g., Piperidine) - Solvent (e.g., Ethanol) heat Gentle Warming start->heat stir Stir at Room Temperature heat->stir filter Filtration stir->filter recrystallize Recrystallization filter->recrystallize product Purified Product recrystallize->product

References

The Synthetic Blueprint: A Researcher's Guide to 6-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and functional materials. The introduction of specific functional groups onto this scaffold is a critical endeavor, enabling the fine-tuning of molecular properties and the exploration of novel chemical space. Among these functionalized quinolines, 6-Chloroquinoline-2-carbaldehyde emerges as a particularly valuable synthetic intermediate. The presence of a chloro group at the 6-position and a reactive carbaldehyde at the 2-position provides two orthogonal handles for further molecular elaboration. This guide offers an in-depth exploration of the primary synthetic routes to this key building block, providing not just protocols, but the strategic rationale behind the methodologies.

I. Primary Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. This guide will focus on the most prevalent and practical methodologies: the direct oxidation of a methyl precursor and formylation reactions of the quinoline core.

Synthetic StrategyPrecursorKey ReagentsAdvantagesDisadvantages
Oxidation 6-Chloro-2-methylquinolineSelenium Dioxide (SeO₂)High selectivity for the 2-methyl group, relatively straightforward procedure.Toxicity of selenium compounds, potential for over-oxidation to the carboxylic acid.
Vilsmeier-Haack Reaction Substituted AcetanilidePOCl₃, DMFOne-pot synthesis from readily available starting materials.Primarily yields 2-chloroquinoline-3-carbaldehydes; adaptation for the 2-carbaldehyde isomer is less direct.[1][2]
Reissert-Henze Reaction 6-ChloroquinolineAcid Chloride, KCNWell-established for functionalization at the 2-position.Multi-step process, use of toxic cyanide salts.[3][4]

II. The Workhorse Method: Oxidation of 6-Chloro-2-methylquinoline

The most direct and widely employed route to this compound is the selective oxidation of the corresponding 2-methyl precursor, 6-chloro-2-methylquinoline. The methyl group at the 2-position of the quinoline ring is activated towards oxidation due to its benzylic-like character.

Causality Behind Reagent Selection: The Role of Selenium Dioxide

Selenium dioxide (SeO₂) is the reagent of choice for this transformation due to its remarkable selectivity for oxidizing activated methyl and methylene groups to carbonyls.[5][6] The reaction proceeds through an ene reaction followed by a[2][7]-sigmatropic rearrangement, a mechanism that favors the allylic/benzylic position and minimizes over-oxidation to the corresponding carboxylic acid when reaction conditions are carefully controlled.[8]

Experimental Protocol: Selenium Dioxide Oxidation

This protocol is adapted from established procedures for the oxidation of 2-methylquinolines.[5][9]

Materials:

  • 6-Chloro-2-methylquinoline

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Ethanol

  • Activated Charcoal

  • Celite or Diatomaceous Earth

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-2-methylquinoline (1 equivalent) and selenium dioxide (1.1 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The typical solvent volume is 10-20 mL per gram of the starting methylquinoline.

  • Reflux: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the black selenium precipitate. Wash the filter cake with a small amount of dioxane.

    • Treat the filtrate with activated charcoal and heat gently for 15 minutes.

    • Filter the hot solution through another pad of Celite.

    • Remove the solvent from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Workflow Diagram: Oxidation of 6-Chloro-2-methylquinoline

oxidation_workflow start Start reagents 6-Chloro-2-methylquinoline + Selenium Dioxide + Dioxane start->reagents reflux Reflux (8-16h) reagents->reflux filtration1 Filter through Celite (Remove Se) reflux->filtration1 charcoal Treat with Activated Charcoal filtration1->charcoal filtration2 Hot Filtration charcoal->filtration2 evaporation Solvent Evaporation filtration2->evaporation purification Recrystallization (Ethanol) evaporation->purification product 6-Chloroquinoline- 2-carbaldehyde purification->product

Workflow for the synthesis of this compound via oxidation.

III. The Vilsmeier-Haack Approach: A Note on Isomeric Specificity

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11] It involves the reaction of a substituted aniline or acetanilide with the Vilsmeier reagent (prepared in situ from phosphorus oxychloride and dimethylformamide) to yield a formylated product.[12] While highly effective, it is crucial to note that the Vilsmeier-Haack cyclization of substituted acetanilides typically yields 2-chloroquinoline-3-carbaldehydes.[1][2][13]

The synthesis of the 2-carbaldehyde isomer via a Vilsmeier-Haack type reaction would necessitate a different precursor and strategy, and is less commonly reported than the oxidation route for this specific target molecule. However, understanding the mechanism provides valuable insight into quinoline synthesis.

Mechanism of the Vilsmeier-Haack Reaction for 3-Formylquinolines

vilsmeier_mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization and Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Acetanilide Acetanilide Intermediate1 Iminium Intermediate Acetanilide->Intermediate1 + Vilsmeier Reagent Cyclized_product Cyclized Intermediate Intermediate1->Cyclized_product Intramolecular Cyclization Hydrolysis Hydrolysis Cyclized_product->Hydrolysis Product 2-Chloroquinoline- 3-carbaldehyde Hydrolysis->Product

Generalized mechanism for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.

IV. The Reissert-Henze Reaction: An Alternative Pathway

For instances where the methyl precursor is unavailable, the Reissert-Henze reaction provides a multi-step, yet reliable, method for the introduction of a formyl group at the 2-position of a quinoline ring.[3][4] This method involves the formation of a "Reissert compound" as a key intermediate.

Conceptual Framework

The Reissert-Henze reaction proceeds in two main stages:

  • Formation of the Reissert Compound: 6-Chloroquinoline is reacted with an acid chloride (e.g., benzoyl chloride) and a cyanide source (e.g., potassium cyanide) to form a 1-acyl-2-cyano-1,2-dihydroquinoline derivative.[3]

  • Hydrolysis to the Aldehyde: The Reissert compound is then hydrolyzed under acidic or basic conditions to yield the desired 2-carbaldehyde.

Experimental Protocol: Reissert-Henze Reaction

This protocol is a generalized procedure based on the Reissert reaction for quinolines.[14][15]

Part A: Synthesis of the Reissert Compound

  • Reaction Setup: In a two-necked flask, dissolve 6-chloroquinoline (1 equivalent) in dichloromethane. Add an aqueous solution of potassium cyanide (excess).

  • Acylation: Cool the vigorously stirred biphasic mixture in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization to obtain the Reissert compound.

Part B: Hydrolysis to this compound

  • Hydrolysis: Suspend the purified Reissert compound in a mixture of concentrated hydrochloric acid and glacial acetic acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., sodium hydroxide solution) until the solution is basic.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the crude aldehyde by column chromatography.

V. Conclusion and Future Perspectives

The synthesis of this compound is most practically achieved through the selenium dioxide oxidation of 6-chloro-2-methylquinoline. This method offers a direct and selective route to the desired product. While alternative methods like the Vilsmeier-Haack and Reissert-Henze reactions are fundamental in quinoline chemistry, their application to this specific isomer is either less direct or more complex. The availability of this versatile building block opens the door to a wide range of subsequent transformations, including nucleophilic additions, Wittig reactions, and reductive aminations, making it an invaluable tool for researchers in drug discovery and materials science. The continued development of more sustainable and efficient oxidation and formylation methods will undoubtedly further enhance the accessibility and utility of this important synthetic intermediate.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 6-Chloroquinoline-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinolines in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its rigid, aromatic structure is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a carbaldehyde (formyl) group, particularly at the C-2 position, transforms the quinoline into a highly versatile synthetic intermediate. This aldehyde functionality serves as a crucial handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures through reactions like condensation, oxidation, reduction, and the formation of Schiff bases.[1][2]

The specific compound, 6-chloroquinoline-2-carbaldehyde, integrates the reactivity of the 2-carbaldehyde with the electronic and steric influence of a chloro-substituent at the 6-position. This halogen atom can significantly modulate the molecule's pharmacokinetic properties (ADME), enhance binding affinity to biological targets through halogen bonding, and serve as a site for further functionalization via cross-coupling reactions.[3] Consequently, robust and efficient synthetic routes to this key intermediate are of paramount importance to researchers in drug discovery and materials science.

This guide provides a detailed exploration of a reliable, two-step synthetic pathway to this compound, commencing with the synthesis of the precursor 6-chloro-2-methylquinoline (6-chloroquinaldine) via the Doebner-von Miller reaction, followed by its selective oxidation using selenium dioxide.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the construction of the quinoline core and the subsequent functional group transformation.

  • Stage 1: Heterocycle Formation - Synthesis of 6-chloro-2-methylquinoline from 4-chloroaniline using an acid-catalyzed Doebner-von Miller cyclization reaction.[4][5]

  • Stage 2: Selective Oxidation - Conversion of the 2-methyl group of 6-chloro-2-methylquinoline into a 2-carbaldehyde group using selenium dioxide (SeO₂) as a specific oxidizing agent.[6][7][8]

G cluster_1 Stage 2: Riley Oxidation A 4-Chloroaniline C 6-Chloro-2-methylquinoline A->C HCl, Oxidant B Crotonaldehyde B->C D 6-Chloro-2-methylquinoline E This compound D->E SeO₂, Dioxane, Reflux

Diagram 1: Two-stage synthetic workflow for this compound.

Detailed Protocols and Methodologies

Part A: Synthesis of 6-Chloro-2-methylquinoline (Precursor)

The Doebner-von Miller reaction is a classic and robust method for synthesizing quinolines.[4] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis.[4][9] An oxidant is often included to facilitate the final aromatization step.

Reaction Principle: 4-chloroaniline undergoes a conjugate addition to crotonaldehyde. The resulting intermediate then cyclizes via an intramolecular electrophilic attack on the aniline ring, followed by dehydration and oxidation to yield the aromatic quinoline system.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
4-Chloroaniline127.5712.75 g100Substrate
Crotonaldehyde70.0910.5 g (12.5 mL)150Reagent, handle in a fume hood
Hydrochloric Acid (conc.)36.4630 mL~360Catalyst and reaction medium
Arsenic Pentoxide (As₂O₅)229.8415.0 g65.3Oxidant (Caution: Highly Toxic)
Sodium Hydroxide (NaOH)40.00~20 g~500For neutralization (prepare 30% w/v aq. soln)
Toluene92.14200 mL-Extraction Solvent
Anhydrous MgSO₄120.37As needed-Drying Agent

Scientist's Note on Safety: Arsenic pentoxide is extremely toxic and a known carcinogen. All operations involving this reagent must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Consider alternative, less toxic oxidants like p-chloranil if feasible in your lab setting.[5] The reaction is highly exothermic and should be controlled with an ice bath.

Step-by-Step Protocol:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in an ice-water bath.

  • Reagent Addition: Charge the flask with 12.75 g (100 mmol) of 4-chloroaniline and 30 mL of concentrated hydrochloric acid.

  • Controlling the Exotherm: While stirring vigorously, slowly add 10.5 g (150 mmol) of crotonaldehyde from the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 30°C using the ice bath. A vigorous reaction may occur.[10]

  • Oxidant Addition: Once the crotonaldehyde addition is complete, carefully add 15.0 g of arsenic pentoxide in small portions.

  • Reaction Heating: Remove the ice bath and heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain reflux for 4-6 hours. The mixture will darken significantly.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the dark, viscous mixture into a 1 L beaker containing 400 mL of water. Cautiously neutralize the acidic solution by slowly adding a 30% aqueous NaOH solution while stirring and cooling in an ice bath until the pH is >10. This step is highly exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with toluene (3 x 75 mL). Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product, a dark oil or solid, should be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield 6-chloro-2-methylquinoline as a pale yellow solid.

Part B: Synthesis of this compound (Final Product)

The Riley oxidation provides a selective method for oxidizing activated methyl groups, such as the one at the C-2 position of a quinoline ring, to an aldehyde using selenium dioxide.[8]

Reaction Principle: Selenium dioxide oxidizes the methyl group of 6-chloro-2-methylquinoline. The mechanism is believed to involve an ene reaction followed by a[11][12]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.[8]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
6-Chloro-2-methylquinoline177.628.88 g50Starting Material (from Part A)
Selenium Dioxide (SeO₂)110.966.10 g55Oxidizing Agent (Caution: Highly Toxic)
1,4-Dioxane88.11100 mL-Solvent
Water18.021 mL~55Co-solvent/activator
Celite® / Diatomaceous Earth-~10 g-Filtration Aid
Saturated aq. NaHCO₃84.01150 mL-For washing
Dichloromethane (DCM)84.93200 mL-Extraction Solvent

Scientist's Note on Safety: Selenium compounds are highly toxic and have a foul odor.[8] This procedure must be performed in a well-ventilated fume hood. Upon completion, any glassware containing selenium residues should be decontaminated with a bleach solution.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 8.88 g (50 mmol) of 6-chloro-2-methylquinoline, 6.10 g (55 mmol) of selenium dioxide, 100 mL of 1,4-dioxane, and 1 mL of water.

  • Reaction Heating: Heat the mixture to reflux (approximately 101°C) with vigorous stirring. A black precipitate of elemental selenium will begin to form.

  • Monitoring the Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-18 hours.

  • Work-up - Removal of Selenium: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with a small amount of dioxane or dichloromethane.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Extraction: Dissolve the resulting residue in 150 mL of dichloromethane. Transfer to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 75 mL) to remove any acidic byproducts, followed by a brine wash (1 x 75 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford this compound as a crystalline solid.

Characterization and Expected Results

6-Chloro-2-methylquinoline:

  • Appearance: Pale yellow to white crystalline solid.

  • Expected Yield: 50-65%.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 8.0-7.3 (m, 5H, Ar-H), 2.7 (s, 3H, CH₃).

This compound:

  • Appearance: Off-white to yellow crystalline solid.

  • Expected Yield: 60-75%.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 10.2 (s, 1H, CHO), 8.3-7.6 (m, 5H, Ar-H).

  • IR (KBr, cm⁻¹): ~1700-1710 (C=O stretch of aldehyde).

Troubleshooting and Key Insights

  • Low Yield in Stage 1: Incomplete reaction or side-product formation are common issues in the Doebner-von Miller synthesis. Ensure the initial addition of crotonaldehyde is slow and well-cooled to prevent polymerization. The choice and amount of oxidant are critical; insufficient oxidant will result in incomplete aromatization.[4][10]

  • Difficult Purification in Stage 1: The crude product can be a complex mixture. An initial steam distillation can sometimes be employed to isolate the volatile quinoline product from non-volatile tars before final purification.[10]

  • Over-oxidation in Stage 2: If the Riley oxidation is left for too long or at too high a temperature, the aldehyde can be further oxidized to the corresponding carboxylic acid. Careful monitoring by TLC is essential. Using a catalytic amount of SeO₂ with a co-oxidant like t-butyl hydroperoxide can sometimes offer better control.[8]

  • Selenium Removal: Ensure the complete removal of the elemental selenium precipitate, as it can interfere with subsequent steps and analysis. Using a thick pad of Celite® is effective.

References

Application Notes & Protocols: 6-Chloroquinoline-2-carbaldehyde as a Versatile Scaffold for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in numerous natural alkaloids, such as quinine, and synthetic therapeutic agents underscores its profound biological significance.[3][4] Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties.[2][5][6][7] This versatility stems from the scaffold's unique electronic properties, its ability to intercalate with DNA, and the numerous positions available for functionalization, which allows for the fine-tuning of steric and electronic properties to optimize drug-target interactions.[7][8]

Within this important class of heterocycles, 6-chloroquinoline-2-carbaldehyde emerges as a particularly valuable starting material. Its structure incorporates three key features for divergent synthesis:

  • A reactive aldehyde group at the 2-position, prime for condensation and nucleophilic addition reactions.

  • An electron-withdrawing chlorine atom at the 6-position, which modulates the electronic character of the ring system and can serve as a handle for cross-coupling reactions.

  • The foundational quinoline nucleus , a known pharmacophore.

This guide provides a detailed exploration of this compound's synthesis, reactivity, and application in the design of novel therapeutic agents, complete with actionable protocols for laboratory implementation.

Physicochemical Properties

A foundational understanding of a scaffold's properties is critical for its application in drug design, influencing factors from reaction conditions to formulation.

PropertyValueSource
IUPAC Name This compoundPubChem CID 271283[9]
Molecular Formula C₁₀H₆ClNOPubChem CID 271283[9]
Molecular Weight 191.61 g/mol PubChem CID 271283[9]
CAS Number 59394-26-2PubChem CID 271283[9]
Appearance (Expected) Crystalline solidGeneral Chemical Knowledge

Synthesis of the Core Scaffold: this compound

The most direct and widely adopted method for the synthesis of 2-chloroquinoline-3-carbaldehydes and their isomers is the Vilsmeier-Haack reaction .[10][11][12] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation and cyclization of an appropriate acetanilide precursor in a one-pot procedure.[10][13]

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

This protocol describes the synthesis of this compound starting from 4-chloroacetanilide.

Causality Behind Experimental Choices:

  • Vilsmeier Reagent (POCl₃/DMF): This combination generates the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the key species for the formylation and subsequent cyclization cascade.

  • Acetanilide Precursor: The acetanilide provides the aniline ring and the methyl group that will ultimately form the pyridine portion of the quinoline. The chlorine at the para-position of the aniline ring is retained at the 6-position of the final quinoline product.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is performed at low temperatures (0-5 °C) to ensure controlled formation and prevent degradation. The subsequent reaction with the acetanilide requires heating to drive the cyclization and dehydration steps.

  • Alkaline Hydrolysis: The reaction initially forms an iminium intermediate, which is hydrolyzed to the final aldehyde product upon workup with a basic solution (e.g., sodium bicarbonate).

Materials:

  • 4-Chloroacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Step-by-Step Methodology:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool DMF (3 equivalents) to 0 °C in an ice bath.

  • Slowly add POCl₃ (4 equivalents) dropwise to the cooled DMF over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution should become a thick, pale-yellow slurry, which is the Vilsmeier reagent.

  • Add 4-chloroacetanilide (1 equivalent) portion-wise to the reagent mixture.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C using an oil bath.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.

Synthetic Versatility and Derivatization Strategies

The power of this compound as a scaffold lies in its dual reactivity. The aldehyde group is a gateway to a multitude of classical organic transformations, allowing for the construction of diverse molecular libraries.

G scaffold This compound reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) scaffold->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) scaffold->wittig condensation Condensation (Hydrazines, Hydroxylamines) scaffold->condensation knoevenagel Knoevenagel Condensation (Active Methylene Compounds) scaffold->knoevenagel amines Substituted Amines reductive_amination->amines alkenes Stilbene/Alkene Derivatives wittig->alkenes hydrazones Hydrazones / Oximes condensation->hydrazones chalcones Chalcone Analogues knoevenagel->chalcones

Caption: Synthetic pathways from this compound.

Key Transformations:
  • Condensation Reactions: The aldehyde readily condenses with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. These derivatives are often biologically active themselves or serve as intermediates for further cyclization reactions.[14][15]

  • Reductive Amination: A two-step, one-pot reaction where the aldehyde first forms an imine with an amine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a secondary or tertiary amine.[16] This is a cornerstone of combinatorial chemistry for building amine libraries.

  • Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for the extension of carbon chains and the synthesis of stilbene-like structures.[16]

  • Knoevenagel Condensation: Base-catalyzed condensation with active methylene compounds (e.g., malonates, cyanoacetates) leads to the formation of α,β-unsaturated systems, which are precursors to chalcones and other important heterocyclic frameworks.[17]

Application in Drug Design: From Scaffold to Candidate

The true utility of this compound is realized when its derivatives are screened for biological activity. The quinoline core is a well-established pharmacophore in anticancer and antimicrobial drug discovery.[3][7][13]

Anticancer Drug Design

Many quinoline-based compounds exert their anticancer effects by inhibiting tyrosine kinases, topoisomerases, or by inducing apoptosis.[2][3][18] Derivatives of this compound can be designed to target these pathways.

Structure-Activity Relationship (SAR) Insights: The goal of derivatization is to establish a clear SAR, linking specific structural changes to increases or decreases in biological potency. For example, by synthesizing a library of Schiff base derivatives and testing their cytotoxicity, one can identify key beneficial structural motifs.

Table 2: Exemplar SAR Data for Hypothetical Schiff Base Derivatives against MCF-7 Breast Cancer Cell Line

Compound IDR-Group on Schiff Base (from R-NH₂)IC₅₀ (µM)Rationale for Modification
LEAD-01 Phenyl15.2Establish baseline activity.
LEAD-02 4-Methoxyphenyl8.5Introduce an electron-donating group to probe electronic effects.
LEAD-03 4-Chlorophenyl12.1Introduce an electron-withdrawing group.
LEAD-04 4-Hydroxyphenyl5.3Add a hydrogen bond donor/acceptor to potentially improve target binding.
LEAD-05 Naphthyl25.8Increase steric bulk to test the size limitations of the binding pocket.

Note: Data is hypothetical and for illustrative purposes only.

This systematic approach allows researchers to understand the electronic and steric requirements of the target's binding site, guiding the design of more potent compounds.

Protocol 2: Synthesis of a Schiff Base Derivative (Example: LEAD-04)

Materials:

  • This compound (1 equivalent)

  • 4-Aminophenol (1 equivalent)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Methodology:

  • Dissolve this compound in absolute ethanol in a round-bottom flask.

  • Add a solution of 4-aminophenol in ethanol to the flask.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven to yield the pure Schiff base.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds (e.g., LEAD-01 to LEAD-05) in cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plates at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G start Start: Synthesized Derivative Library primary_screen Primary Screening (e.g., MTT Assay @ 10 µM) start->primary_screen hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id dose_response Dose-Response & IC₅₀ Determination hit_id->dose_response Active Compounds sar SAR Analysis & Lead Generation hit_id->sar Inactive Compounds (SAR Data) dose_response->sar lead_opt Lead Optimization (Further Synthesis) sar->lead_opt end Preclinical Candidate sar->end Promising Lead lead_opt->start Iterative Cycles

Caption: A typical workflow for drug discovery using the scaffold.

Conclusion

This compound is a high-value scaffold for medicinal chemistry, offering a robust and versatile starting point for the synthesis of diverse compound libraries. Its straightforward synthesis via the Vilsmeier-Haack reaction and the predictable reactivity of its aldehyde functional group make it an accessible tool for drug discovery programs. By systematically exploring the chemical space around this scaffold and employing standard biological assays, researchers can efficiently generate structure-activity relationship data to guide the development of novel therapeutic agents targeting a wide range of diseases, from cancer to microbial infections.

References

Application Notes & Protocols: The Synthetic Utility of 6-Chloroquinoline-2-carbaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Heterocycle

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of heterocyclic chemistry and medicinal chemistry.[1][2] Compounds incorporating this scaffold exhibit a vast spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][3] The functionalization of the quinoline core is a key strategy in drug discovery, allowing for the fine-tuning of pharmacological profiles.

6-Chloroquinoline-2-carbaldehyde is a particularly valuable, bifunctional synthetic intermediate. It possesses two distinct reactive centers:

  • An electrophilic aldehyde group at the C2 position, prime for condensation, oxidation, reduction, and nucleophilic addition reactions.

  • A chlorine atom at the C6 position on the benzenoid ring, which can participate in various cross-coupling reactions. While the chlorine at C2 in related isomers is highly activated towards nucleophilic aromatic substitution (SNAr), the C6-chloro group is less so, making it more suitable for metal-catalyzed cross-coupling, thus offering orthogonal reactivity.

Direct literature on the specific applications of this compound is focused; however, the well-documented chemistry of its isomers, such as 2-chloroquinoline-3-carbaldehyde, provides a robust and predictive framework for its synthetic transformations.[1][2][4] This guide synthesizes this established knowledge to provide researchers with a detailed overview of the expected reactivity and detailed protocols for leveraging this compound in the synthesis of novel heterocyclic compounds.

Part I: Synthesis of the Chloroquinoline Carbaldehyde Core

The most prevalent and efficient method for the synthesis of chloro-substituted quinoline carbaldehydes is the Vilsmeier-Haack reaction.[1][5][6] This reaction accomplishes a one-pot formylation and cyclization of an appropriate acetanilide precursor.

Causality Behind the Vilsmeier-Haack Reaction: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃). This powerful electrophile attacks the electron-rich aromatic ring of an acetanilide. A subsequent intramolecular cyclization and hydrolysis cascade yields the final chloroquinoline carbaldehyde product. Precise temperature control is critical; the initial formation of the Vilsmeier reagent is highly exothermic and must be done at low temperatures (0-5 °C) to prevent degradation, while the subsequent formylation and cyclization often require heating to proceed at a reasonable rate.[6][7]

Vilsmeier_Haack_Workflow sub Acetanilide Precursor reaction Vilsmeier-Haack Reaction sub->reaction reagents DMF + POCl₃ (Vilsmeier Reagent) reagents->reaction workup Aqueous Workup (Hydrolysis) reaction->workup Iminium Salt Intermediate product 6-Chloroquinoline- 2-carbaldehyde workup->product Purification Aldehyde_Reactivity start This compound reduct Reduction (e.g., NaBH₄) start->reduct reduct_amin Reductive Amination (Amine, NaBH(OAc)₃) start->reduct_amin wittig Wittig Reaction (Phosphorus Ylide) start->wittig condense Condensation (Active Methylene Cmpd.) start->condense schiff Schiff Base Formation (Primary Amine) start->schiff prod_alc Primary Alcohol reduct->prod_alc prod_amine Secondary Amine reduct_amin->prod_amine prod_alkene Alkene Derivative wittig->prod_alkene prod_fused Fused Heterocycle condense->prod_fused prod_imine Imine (Schiff Base) schiff->prod_imine MCR_Pathway cluster_reactants aldehyde 6-Chloroquinoline- 2-carbaldehyde plus1 + aldehyde->plus1 reaction One-Pot Reaction (L-Proline, Reflux) aldehyde->reaction amine 6-Aminouracil plus2 + amine->plus2 amine->reaction methylene Active Methylene (e.g., Dimedone) methylene->reaction plus1->amine plus2->methylene knoevenagel Knoevenagel Condensation reaction->knoevenagel Step 1 michael Michael Addition knoevenagel->michael Step 2 cyclization Cyclization/ Dehydration michael->cyclization Step 3 product Fused Polyheterocycle (e.g., Pyrano[2,3-b]quinoline derivative) cyclization->product

References

Application Notes & Protocols: Leveraging 6-Chloroquinoline-2-carbaldehyde in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Within this class, functionalized quinolines serve as versatile precursors for creating compounds with significant biological activity. This guide focuses on 6-Chloroquinoline-2-carbaldehyde, a key synthetic intermediate, detailing its application in the development of novel anticancer therapeutics. We will explore the strategic rationale behind its use, outline the synthesis of potent derivatives, describe their putative mechanisms of action, and provide detailed protocols for their biological evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to exploit the therapeutic potential of the quinoline nucleus.

The Strategic Role of this compound in Anticancer Drug Design

This compound is not typically an end-stage therapeutic agent itself. Instead, its value lies in its unique chemical architecture, which makes it an exceptional building block for generating diverse libraries of bioactive molecules.

  • The Quinoline Core: The bicyclic aromatic system of quinoline is a privileged scaffold, capable of intercalating with DNA and interacting with the active sites of various enzymes, such as topoisomerases and kinases.[2][3]

  • The 6-Chloro Substituent: The electron-withdrawing chlorine atom at the 6-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This can enhance binding affinity to target proteins through halogen bonding and improve the overall pharmacokinetic profile of the final compound.[4]

  • The 2-Carbaldehyde Group: This aldehyde functional group is the primary site for chemical modification. It provides a reactive handle for introducing a wide array of chemical moieties through reactions like condensation, allowing for the systematic exploration of structure-activity relationships (SAR). The formation of Schiff bases and hydrazones are particularly common and effective strategies.[5][6][7]

The overall strategy involves using this compound as a foundation to build more complex molecules with tailored anticancer properties.

G A This compound (Core Scaffold) B Chemical Derivatization (e.g., Schiff Base Formation, Claisen-Schmidt Condensation) A->B Introduce Diversity C Library of Novel Quinoline Derivatives B->C D Biological Screening (Cytotoxicity, Apoptosis Assays) C->D Evaluate Activity E Lead Compound (Potent & Selective Anticancer Agent) D->E Identify Candidate

Caption: General workflow from core scaffold to lead compound.

Synthesis and Derivatization Protocols

The power of this compound stems from its reactivity. The aldehyde group readily reacts with primary amines to form Schiff bases (imines), with hydrazines/hydrazides to form hydrazones, and with ketones to form chalcones. These derivatives have consistently shown promise as anticancer agents.[8][9]

Protocol 2.1: Synthesis of this compound

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds and is commonly used to synthesize chloroquinoline aldehydes.[10] This protocol is adapted from established procedures for similar substituted quinolines.[11]

Rationale: This reaction utilizes a Vilsmeier reagent (formed from POCl₃ and DMF) to act as an electrophile, which attacks an acetanilide precursor, leading to cyclization and formylation to yield the target aldehyde.

Step-by-Step Methodology:

  • Prepare the acetanilide precursor (e.g., 4-chloroacetanilide) from the corresponding aniline.

  • In a round-bottom flask under an inert atmosphere, cool N,N-Dimethylformamide (DMF, 3 eq.) in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃, 15 eq.) dropwise to the DMF while stirring.

  • After the addition is complete, add the substituted acetanilide (1 eq.) to the mixture.

  • Allow the reaction to warm to room temperature and then heat to 80-90°C for 7-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

  • Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2.2: General Synthesis of a Quinoline Schiff Base Derivative

Rationale: This is a classic condensation reaction. The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable C=N double bond of the imine (Schiff base).

Step-by-Step Methodology:

  • Dissolve this compound (1 eq.) in a suitable solvent such as ethanol or methanol.

  • Add a substituted primary amine (e.g., 2-aminobenzothiazole, 1 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde's carbonyl oxygen, making it more electrophilic.

  • Reflux the reaction mixture for 4-8 hours, monitoring completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under a vacuum.

  • Further purification can be achieved by recrystallization if necessary.

  • Characterize the final product by NMR, IR, and Mass Spectrometry to confirm the formation of the imine linkage.

Putative Anticancer Mechanisms of Action

Derivatives of this compound are reported to exert their anticancer effects through multiple mechanisms, often leading to the induction of programmed cell death (apoptosis).[5][12]

  • Induction of Apoptosis: Many quinoline derivatives trigger apoptosis by activating intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This is often confirmed by observing key hallmarks such as caspase activation (caspase-3, -7, -9), cleavage of Poly (ADP-ribose) polymerase (PARP), and disruption of the mitochondrial membrane potential.[12][13][14]

  • Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress within cancer cells by increasing the levels of ROS.[8][13] Elevated ROS can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

  • Cell Cycle Arrest: These agents can halt the progression of the cell cycle at specific checkpoints, most commonly the G2/M phase, preventing cancer cells from dividing and proliferating.[8]

  • Inhibition of Key Signaling Pathways: Quinoline-based compounds are known to inhibit critical pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[4][14] Inhibition of this pathway can suppress cell growth and promote apoptosis.

G cluster_0 cluster_1 Cellular Effects cluster_2 Apoptotic Cascade A Quinoline Derivative B ↑ ROS Production A->B C Inhibition of Akt/mTOR Pathway A->C D Mitochondrial Dysfunction B->D C->D E Caspase-9 Activation D->E F Caspase-3/7 Activation E->F G PARP Cleavage F->G H Apoptosis (Programmed Cell Death) F->H

Caption: Putative mechanism of apoptosis induction by quinoline derivatives.

Protocols for In Vitro Biological Evaluation

Once a library of derivatives has been synthesized, a systematic in vitro evaluation is necessary to identify promising lead compounds.

Protocol 4.1: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15][16]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 4.2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Data Presentation: Comparative Cytotoxicity

While specific data for this compound is limited, the anticancer potential of its derivatives is well-documented. The following table summarizes the cytotoxic activity (IC₅₀ values) of various structurally related quinoline derivatives against several human cancer cell lines, providing a benchmark for newly synthesized compounds.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone Compound 12e (a quinoline-chalcone hybrid)MGC-803 (Gastric)1.38[8]
HCT-116 (Colon)5.34[8]
MCF-7 (Breast)5.21[8]
Quinoline Hydrazone Compound 5e (a pyridinyl-hydrazone)DAN-G (Pancreatic)1.23[6]
LCLC-103H (Lung)1.49[6]
SISO (Cervical)1.34[6]
Quinoline Schiff Base Compound 5i (a benzothiazole Schiff base)MCF-7 (Breast)10.65[11]
A549 (Lung)10.89[11]
Cinnoline Carboxamide Compound 5f (a 6-chloro-quinazoline derivative)MGC-803 (Gastric)Potent activity reported[18]
Bcap-37 (Breast)Potent activity reported[18]
Quinoline Dihydrazone Compound 3b MCF-7 (Breast)7.016[19]
Compound 3c MCF-7 (Breast)7.05[19]

Conclusion

This compound stands out as a highly valuable and versatile scaffold in the field of anticancer research. Its true potential is realized through strategic chemical modification, primarily at the aldehyde functional group, to generate diverse libraries of Schiff bases, hydrazones, chalcones, and other derivatives. These derivatives have demonstrated significant cytotoxic and pro-apoptotic activity across a range of cancer cell lines. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize novel quinoline-based compounds, paving the way for the development of next-generation cancer therapeutics.

References

Application Notes and Protocols for the Synthesis of Agrochemicals from 6-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Agrochemicals

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of a wide array of biologically active compounds.[1][2] Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric profile, making it a "privileged scaffold" in medicinal and agrochemical research.[3] Quinoline derivatives have demonstrated a broad spectrum of activities, including fungicidal, insecticidal, and herbicidal properties, making them a focal point for the discovery of new crop protection agents.[4][5][6]

Among the various functionalized quinolines, chloro-substituted derivatives have shown particularly promising biological activity. The presence of a chlorine atom can significantly influence the lipophilicity, metabolic stability, and binding affinity of the molecule to its biological target. Specifically, 6-chloroquinoline-2-carbaldehyde is a versatile synthetic intermediate. The aldehyde group at the 2-position is highly reactive and serves as a handle for constructing a variety of more complex heterocyclic systems, while the chlorine atom at the 6-position can enhance the biological efficacy of the final compound.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential agrochemicals. While direct literature on the agrochemical applications of this specific isomer is emerging, this guide presents robust and well-established synthetic protocols adapted from closely related quinoline aldehydes. These protocols will enable researchers to explore the synthesis of novel quinoline-based thiosemicarbazones, pyrazoles, and triazoles, classes of compounds known for their potent agrochemical activities.

Synthesis of this compound

The primary and most efficient method for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction can be adapted for the synthesis of this compound from an appropriate N-arylacetamide precursor.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from the established Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.[7]

Workflow for Vilsmeier-Haack Reaction

start Start: N-(4-chlorophenyl)acetamide reagent1 Vilsmeier Reagent (POCl3/DMF) start->reagent1 1. Add reaction Cyclization and Formylation reagent1->reaction 2. Heat hydrolysis Aqueous Workup reaction->hydrolysis 3. Quench product Product: this compound hydrolysis->product 4. Isolate

Caption: Vilsmeier-Haack synthesis of this compound.

Materials:

  • N-(4-chlorophenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool a solution of DMF in DCM to 0 °C.

  • Slowly add POCl₃ to the cooled DMF solution with constant stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add N-(4-chlorophenyl)acetamide to the reaction mixture in portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Expected Product Characterization Data (Analogous Compounds)
This compound ¹H NMR (CDCl₃, δ ppm): ~10.2 (s, 1H, CHO), 8.2-7.5 (m, 5H, Ar-H)
IR (KBr, cm⁻¹): ~1700 (C=O, aldehyde), ~1600, 1580 (C=C, aromatic)
Yield: 60-70%

Application in the Synthesis of Potential Fungicides and Insecticides

The aldehyde functionality of this compound is a versatile starting point for the synthesis of various heterocyclic compounds with potential agrochemical activity. The following protocols detail the synthesis of thiosemicarbazones, pyrazoles, and triazoles.

Application 1: Synthesis of Quinoline-Based Thiosemicarbazones

Thiosemicarbazones derived from quinolines have demonstrated significant antifungal and antibacterial activities.[4][9][10] The condensation of this compound with a thiosemicarbazide is a straightforward method to produce these derivatives.

Workflow for Thiosemicarbazone Synthesis

start Start: this compound reagent1 Thiosemicarbazide start->reagent1 1. React with reaction Condensation reagent1->reaction 2. Acid catalyst, Reflux product Product: Quinoline-Thiosemicarbazone reaction->product 3. Isolate

Caption: Synthesis of quinoline-thiosemicarbazones.

Protocol 2: Synthesis of (E)-2-((6-chloroquinolin-2-yl)methylene)hydrazine-1-carbothioamide

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of thiosemicarbazide to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure thiosemicarbazone derivative.

Expected Product Characterization Data (Analogous Compounds) Potential Activity
(E)-2-((6-chloroquinolin-2-yl)methylene)hydrazine-1-carbothioamide ¹H NMR (DMSO-d₆, δ ppm): ~11.5 (s, 1H, NH), ~8.4 (s, 1H, CH=N), ~8.2-7.6 (m, 7H, Ar-H and NH₂)Fungicidal, Antibacterial[4]
IR (KBr, cm⁻¹): ~3400-3100 (N-H), ~1610 (C=N), ~1250 (C=S)
Yield: >85%
Application 2: Synthesis of Quinoline-Substituted Pyrazoles

Pyrazole moieties are present in numerous commercial agrochemicals due to their potent fungicidal and insecticidal properties.[1][11] A common synthetic route involves the cyclization of a chalcone intermediate, which can be prepared from this compound.

Workflow for Pyrazole Synthesis

start Start: this compound reagent1 Substituted Acetophenone start->reagent1 1. Claisen-Schmidt chalcone Chalcone Intermediate reagent1->chalcone reagent2 Hydrazine Hydrate chalcone->reagent2 2. Cyclization pyrazole Product: Quinoline-Pyrazole reagent2->pyrazole

Caption: Synthesis of quinoline-pyrazoles via a chalcone intermediate.

Protocol 3: Synthesis of 6-Chloro-2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline

Step 1: Synthesis of the Chalcone Intermediate

  • Dissolve this compound and an equimolar amount of acetophenone in ethanol.

  • Add an aqueous solution of sodium hydroxide dropwise at room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclization to the Pyrazole

  • Dissolve the chalcone intermediate in glacial acetic acid.

  • Add an excess of hydrazine hydrate.

  • Reflux the mixture for 8-10 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrazole derivative.

Expected Product Characterization Data (Analogous Compounds) Potential Activity
6-Chloro-2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline ¹H NMR (CDCl₃, δ ppm): ~8.1-7.2 (m, 11H, Ar-H), ~5.4 (dd, 1H, CH), ~3.8 & ~3.2 (m, 2H, CH₂)Insecticidal, Fungicidal[5]
Yield: 70-80% (over two steps)
Application 3: Synthesis of Quinoline-Functionalized Triazoles

Triazole fungicides are a major class of agrochemicals used to control a wide range of fungal diseases.[12][13][14] The introduction of a quinoline moiety can lead to novel compounds with enhanced efficacy. A common route to 1,2,4-triazoles involves the cyclization of a thiosemicarbazone intermediate.

Workflow for Triazole Synthesis

start Start: Quinoline-Thiosemicarbazone reagent1 Oxidizing Agent (e.g., FeCl3) or Base start->reagent1 1. React with cyclization Oxidative or Base-catalyzed Cyclization reagent1->cyclization product Product: Quinoline-Triazole cyclization->product 2. Isolate

Caption: Synthesis of quinoline-triazoles from a thiosemicarbazone precursor.

Protocol 4: Synthesis of 5-(6-chloroquinolin-2-yl)-4H-1,2,4-triazole-3-thiol

Materials:

  • (E)-2-((6-chloroquinolin-2-yl)methylene)hydrazine-1-carbothioamide (from Protocol 2)

  • Sodium hydroxide solution (e.g., 2N)

  • Ethanol

  • Dilute hydrochloric acid

Procedure:

  • Suspend the quinoline-thiosemicarbazone in ethanol.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 6-8 hours, during which the solid should dissolve.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the triazole product.

  • Collect the solid by filtration, wash with water, and dry to obtain the pure quinoline-triazole derivative.

Expected Product Characterization Data (Analogous Compounds) Potential Activity
5-(6-chloroquinolin-2-yl)-4H-1,2,4-triazole-3-thiol ¹H NMR (DMSO-d₆, δ ppm): ~14.0 (s, 1H, SH), ~8.3-7.7 (m, 6H, Ar-H and NH)Fungicidal[12]
IR (KBr, cm⁻¹): ~3100-2900 (N-H), ~1620 (C=N), ~1280 (C=S)
Yield: >80%

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols outlined in this application note provide a solid foundation for the synthesis of quinoline-based thiosemicarbazones, pyrazoles, and triazoles. These compound classes are well-represented in the existing portfolio of commercial agrochemicals and continue to be fruitful areas of research. By employing these methodologies, researchers can efficiently generate libraries of novel quinoline derivatives for biological screening, paving the way for the discovery of next-generation fungicides, insecticides, and herbicides. The inherent biological activity of the chlorinated quinoline scaffold, combined with the diverse functionalities that can be introduced via the carbaldehyde group, makes this a promising area for innovation in crop protection.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the synthesis of 6-chloroquinoline-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, field-proven protocol.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What is the most reliable and common synthetic route to this compound?

The most established and selective method is the Riley oxidation of the corresponding methyl precursor, 6-chloro-2-methylquinoline.[1] This reaction utilizes selenium dioxide (SeO₂) to selectively oxidize the activated methyl group at the C2 position of the quinoline ring to a formyl group (aldehyde).[2][3] Alternative methods like direct formylation of the 6-chloroquinoline ring are generally not regioselective for the C2 position. The synthesis of the required precursor, 6-chloro-2-methylquinoline, is itself a standard transformation, often achieved through a Doebner-von Miller reaction using p-chloroaniline.[4]

Q2: Can you explain the mechanism of the Riley oxidation in this context?

Certainly. The mechanism is a sophisticated process that leverages the unique properties of SeO₂. It proceeds via two key steps: an initial ene reaction followed by a[2][5]-sigmatropic rearrangement.[1][6]

  • Ene Reaction: The reaction begins with an ene-type reaction between the 6-chloro-2-methylquinoline (specifically, its tautomeric form with an exocyclic double bond) and an O=Se=O bond of selenium dioxide.

  • [2][5]-Sigmatropic Rearrangement: This forms an allylseleninic acid intermediate, which rapidly undergoes a[2][5]-sigmatropic rearrangement. This step is crucial as it moves the selenium atom and forms a C-O bond.

  • Hydrolysis: The resulting selenite ester is then hydrolyzed during the reaction or work-up to liberate the desired aldehyde and selenium(II) species, which ultimately precipitate as elemental red selenium.[6]

Riley_Mechanism cluster_start Starting Materials cluster_reaction Reaction Mechanism cluster_end Products & Byproducts Start_Quinoline 6-Chloro-2-methylquinoline Ene_Reaction Ene Reaction Start_Quinoline->Ene_Reaction Start_SeO2 Selenium Dioxide (SeO₂) Start_SeO2->Ene_Reaction Sigmatropic_Rearrangement [2][5]-Sigmatropic Rearrangement Ene_Reaction->Sigmatropic_Rearrangement Forms Allylseleninic Acid Intermediate Hydrolysis Hydrolysis Sigmatropic_Rearrangement->Hydrolysis Forms Selenite Ester Product 6-Chloroquinoline- 2-carbaldehyde Hydrolysis->Product Byproduct Elemental Selenium (Se) + H₂O Hydrolysis->Byproduct

Q3: Why is selenium dioxide the preferred reagent over other common oxidants like KMnO₄ or CrO₃?

The choice of SeO₂ is a matter of selectivity. The methyl group at the C2 position of the quinoline ring is "benzylic-like" and activated by the aromatic system.

  • Selectivity: SeO₂ exhibits remarkable selectivity for oxidizing these activated methyl or methylene groups to carbonyls without aggressively attacking the electron-rich quinoline ring itself.[3]

  • Milder Conditions: Stronger, less selective oxidants like potassium permanganate (KMnO₄) or chromic acid derivatives are prone to over-oxidation, cleaving the methyl group entirely to form the corresponding carboxylic acid (6-chloroquinoline-2-carboxylic acid) or even degrading the heterocyclic ring.[7][8] The Riley oxidation, when controlled properly, can effectively stop at the aldehyde stage.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the synthesis.

Problem 1: Low or Inconsistent Yield of this compound

This is the most common issue. A low yield is a symptom that can point to several root causes.

Possible Cause Scientific Rationale & Troubleshooting Steps
1a. Impure or Aged Selenium Dioxide SeO₂ is hygroscopic and can lose activity over time. The presence of lower selenium oxides can inhibit the reaction. Solution: Use freshly opened, high-purity SeO₂ (99.9%). For best results, sublime the commercial SeO₂ before use. This ensures maximum reactivity and reproducibility.[9]
1b. Sub-optimal Reaction Temperature The ene reaction and subsequent rearrangement have specific activation energy requirements. Too low a temperature will result in a sluggish or incomplete reaction. Solution: The reaction is typically run at reflux. Ensure your solvent (e.g., 1,4-dioxane) reaches a steady and appropriate reflux temperature (~101 °C). Use a heating mantle with a temperature controller for precise heat management.
1c. Inefficient Solvent System The solvent must dissolve the starting material and effectively mediate the reaction with SeO₂. Solution: Anhydrous 1,4-dioxane is the most commonly cited and effective solvent.[5] Adding a very small amount of water (e.g., 0.1-0.2 equivalents) can sometimes facilitate the final hydrolysis step, but an excess will promote side reactions. Avoid protic solvents like ethanol as the primary solvent, as they can react with SeO₂.
1d. Impure Starting Material Impurities in the 6-chloro-2-methylquinoline can interfere with the oxidation, leading to side products and tar formation. Solution: Purify the starting material before the oxidation step. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography is recommended. Confirm purity via ¹H NMR and melting point.

Problem 2: Significant Formation of 6-Chloroquinoline-2-carboxylic acid (Over-oxidation)

Seeing the carboxylic acid byproduct is a clear sign that the oxidation has proceeded past the desired aldehyde stage.

Possible Cause Scientific Rationale & Troubleshooting Steps
2a. Excess Selenium Dioxide Using a significant excess of the oxidant will inevitably drive the reaction forward from the aldehyde to the carboxylic acid. The aldehyde is more susceptible to oxidation than the starting methyl group. Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of SeO₂ relative to the 6-chloro-2-methylquinoline. Weigh the reagent precisely and do not add a large excess "just in case."
2b. Prolonged Reaction Time Even with correct stoichiometry, allowing the reaction to proceed for too long after the starting material is consumed provides an opportunity for the slower oxidation of the product aldehyde to occur. Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Stain with a permanganate dip to visualize both starting material and product. Quench the reaction as soon as the starting material spot has disappeared or is very faint.

Problem 3: Difficulty in Product Isolation & Purification

A successful reaction can be undermined by a challenging work-up.

Possible Cause Scientific Rationale & Troubleshooting Steps
3a. Contamination with Selenium Byproducts The reaction produces elemental selenium as a fine red/black precipitate and potentially other soluble selenium compounds. These must be removed completely. Solution: After cooling, dilute the reaction mixture with a suitable solvent like dichloromethane or ethyl acetate. Filter the entire mixture through a thick pad of Celite® or diatomaceous earth.[5] Wash the pad thoroughly with more solvent to recover any adsorbed product. This is a critical step.
3b. Emulsion during Aqueous Work-up Quinoline derivatives can act as surfactants, leading to persistent emulsions during extraction, which causes product loss. Solution: Use a brine (saturated NaCl solution) wash to break emulsions. If an emulsion persists, filter the mixture through Celite® again or allow it to stand for an extended period in a separatory funnel.
3c. Co-elution during Chromatography Minor byproducts may have similar polarity to the desired aldehyde, making separation by column chromatography difficult. Solution: Optimize your solvent system for column chromatography using TLC. A gradient elution starting with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing polarity often provides the best separation.

// Workflow Start -> Reaction -> Workup -> Analysis; Analysis -> CheckYield; CheckYield:ok -> CheckPurity; CheckYield:low -> Troubleshoot_Yield -> Reaction;

CheckPurity:pure -> Success; CheckPurity:impure -> Troubleshoot_Purity; Troubleshoot_Purity -> Purify; Purify -> Success; Troubleshoot_Purity -> Reaction [label="Re-run with\nOptimized Conditions"]; } enddot Caption: A logical workflow for synthesis and troubleshooting.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity. Safety Note: Selenium compounds are toxic. All operations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Part A: Synthesis of 6-chloro-2-methylquinoline (Precursor)

This is a representative Doebner-von Miller synthesis.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add p-chloroaniline (1 eq).

  • Acid Addition: Slowly add concentrated hydrochloric acid (3 eq) with stirring.

  • Reactant Addition: Slowly add crotonaldehyde (1.2 eq) to the stirred mixture. The reaction is exothermic and should be controlled with an ice bath if necessary.[10]

  • Reaction: Heat the mixture to reflux for 3-4 hours. The mixture will darken significantly.

  • Work-up: Cool the reaction mixture and carefully make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Isolation: Perform steam distillation or extract the aqueous layer multiple times with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure 6-chloro-2-methylquinoline.

Part B: Oxidation to this compound

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-chloro-2-methylquinoline (1.0 eq).

  • Reagent Addition: Add anhydrous 1,4-dioxane (approx. 10 mL per gram of starting material) and sublimed selenium dioxide (1.05 eq).

  • Reaction: Heat the resulting suspension to a vigorous reflux (approx. 100-105 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC (e.g., 80:20 Hexane:Ethyl Acetate) every hour. The reaction is typically complete within 5-10 hours.

  • Cooling & Filtration: Once the starting material is consumed, cool the reaction to room temperature. A black precipitate of elemental selenium will be visible. Dilute the mixture with dichloromethane (20 mL). Filter the suspension through a 2-inch pad of Celite® in a Büchner funnel.

  • Washing: Wash the Celite® pad thoroughly with additional dichloromethane (3 x 20 mL) to ensure complete recovery of the product.

  • Extraction: Combine the filtrates and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting solid/oil by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate. Combine the pure fractions and remove the solvent to yield this compound as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

Technical Support Center: Purification of 6-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloroquinoline-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this key heterocyclic intermediate. The inherent reactivity of the aldehyde group, combined with the quinoline core, presents unique purification hurdles that require a systematic and well-understood approach.

This guide provides field-proven insights, detailed troubleshooting protocols, and a comprehensive FAQ section to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities are typically route-dependent. If you are using a Reissert reaction, you may find unreacted 6-chloroquinoline or residual Reissert compound (2-benzoyl-6-chloro-1,2-dihydroisoquinoline-1-carbonitrile).[1] Syntheses involving oxidation of the corresponding methyl- or hydroxymethyl-quinoline can result in unreacted starting material or over-oxidation to the carboxylic acid. Vilsmeier-Haack formylation routes may also lead to byproducts from side reactions.[2][3][4] Regardless of the route, polymerization of the aldehyde product can lead to dark-colored, intractable materials.[2]

Q2: How stable is this compound? What storage conditions are recommended?

A2: As an aromatic aldehyde, this compound is susceptible to oxidation and degradation. The aldehyde functional group can be oxidized to a carboxylic acid, especially when exposed to air over long periods. It can also be sensitive to acidic and basic conditions, which can catalyze aldol-type reactions or other degradation pathways.[5][6] For optimal stability, it should be stored as a solid in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[5] Avoid storing it in solution for extended periods.[5]

Q3: My purified compound is a dark oil or a discolored solid. What causes this and how can I fix it?

A3: A dark color often indicates the presence of polymeric byproducts or baseline impurities formed during the reaction, especially if excessive heat was applied.[2] To address this, you can try treating a solution of your crude product with activated carbon, followed by filtration through a pad of Celite before proceeding with recrystallization or chromatography. For persistent color, column chromatography is generally more effective at removing these types of impurities than recrystallization alone.

Q4: How do I choose between recrystallization and column chromatography for purification?

A4: The choice depends on the nature and quantity of impurities.[7]

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of solid material, especially if the impurities have significantly different solubility profiles from the product. It is often more scalable and economical for final purification.[2]

  • Column Chromatography is superior for separating complex mixtures, removing major impurities, or purifying compounds that are oils or low-melting solids.[2] It is also the method of choice when impurities co-crystallize with the product.[7] For grossly impure material, a sequential approach of chromatography followed by recrystallization is often the most effective strategy.[7]

Q5: What analytical techniques are best for monitoring the purity of my fractions?

A5:

  • Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for real-time monitoring of reaction progress and column fractions.[7][8] Visualization under UV light is typically sufficient.[7]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide more quantitative and accurate purity assessments.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of any persistent impurities after purification.[9][10]

Purification Strategy Workflow

The diagram below outlines a logical workflow for selecting and optimizing a purification strategy for this compound.

G Purification Strategy Decision Workflow cluster_start cluster_analysis Initial Analysis cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end Start Crude this compound TLC_Analysis Analyze by TLC. Are spots well-separated? Start->TLC_Analysis Is_Solid Is the crude product a solid? TLC_Analysis->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Chromatography Perform Column Chromatography Is_Solid->Chromatography No (Oil/Gummy) Purity_Check_R Check Purity (TLC/NMR). Is it >95% pure? Recrystallize->Purity_Check_R Purity_Check_R->Chromatography No (Co-crystallization) End_Product Pure Product Purity_Check_R->End_Product Yes Purity_Check_C Check Purity of Fractions (TLC). Are they pure? Chromatography->Purity_Check_C Purity_Check_C->Chromatography No (Re-column with different solvent system) Combine_Fractions Combine Pure Fractions & Evaporate Purity_Check_C->Combine_Fractions Yes Combine_Fractions->End_Product

Caption: Decision workflow for purification.

Troubleshooting Purification Protocols

I. Recrystallization Issues

Recrystallization is a powerful technique but requires careful solvent selection and execution.

Protocol 1: Solvent Screening for Recrystallization

  • Preparation: Place ~15 mg of your crude material into several small test tubes.

  • Room Temperature Test: Add a potential solvent (e.g., ethanol, ethyl acetate, toluene) dropwise (~0.5 mL) to each tube at room temperature and agitate. An ideal solvent will NOT dissolve the compound at this stage.[11]

  • Hot Solubility Test: For solvents that did not dissolve the compound, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.[11]

  • Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. A good solvent will yield a high quantity of crystalline solid.[11]

  • Solvent System: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and add a "bad" anti-solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Clarify by adding a drop of the good solvent, then cool slowly. Common systems include Hexane/Ethyl Acetate and Ethanol/Water.[12]

IssuePossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated (supersaturated).Use a lower-boiling point solvent. Try adding a seed crystal to induce crystallization. Use a slightly more dilute solution.[7][11]
No crystals form upon cooling. The compound is too soluble in the chosen solvent, even at cold temperatures. The solution is not sufficiently concentrated.Evaporate some of the solvent to increase the concentration and attempt cooling again. Add an "anti-solvent" dropwise to induce precipitation, then heat to clarify and cool slowly.[7][11]
Low recovery of purified compound. Too much solvent was used for dissolution. The compound has significant solubility even in the cold solvent. The crystals were washed with too much solvent during filtration.Use the minimum amount of hot solvent required for dissolution. Ensure the flask is thoroughly cooled in an ice bath before filtration. Wash collected crystals with a minimal amount of ice-cold solvent.[7]
The purified compound is still impure. Impurities have a similar solubility profile and co-crystallize with the product.A second recrystallization may be necessary. If impurities persist, switch to column chromatography to remove them.[7]
II. Column Chromatography Issues

Column chromatography offers high resolving power but is sensitive to proper technique.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: First, determine the optimal eluent (solvent system) using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound, ensuring good separation from all impurity spots.[7]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully load this dry powder onto the top of the packed column. This "dry loading" technique typically results in better separation than loading a liquid solution.[2][7]

  • Elution & Fraction Collection: Begin eluting the column with the solvent system determined from your TLC analysis. You may use an isocratic (constant solvent ratio) or gradient (increasing polarity) elution. Collect fractions and monitor them by TLC to identify those containing the pure product.[2]

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots (overlapping bands). The chosen eluent system is not optimal (too polar or not polar enough). The column was overloaded with crude material. The column was packed improperly (channeling).Re-optimize the eluent system using TLC. Use a wider column or reduce the amount of sample loaded.[7] Repack the column carefully, ensuring a level and compact bed.
Compound is stuck on the column. The eluent is not polar enough to move the compound. The compound may be interacting irreversibly with the acidic silica gel.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). Consider using a different stationary phase, such as neutral alumina, if your compound is acid-sensitive.[7]
Compound streaks on TLC plate. The sample is too concentrated on the TLC plate. The compound is acidic or basic and is interacting with the silica. The compound is degrading on the silica.Spot a more dilute solution on the TLC plate. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC developing solvent to suppress streaking.
Cracked or channeled silica bed. The column ran dry at some point. The solvent polarity was changed too drastically, causing thermal stress and cracking.Always keep the silica surface covered with solvent. When running a gradient, increase the polarity gradually.

Potential Degradation Pathways

Understanding how the molecule can degrade is critical for choosing appropriate workup and purification conditions. Avoid strong acids, strong bases, and prolonged exposure to heat and light where possible.

G Potential Degradation Pathways cluster_main cluster_products Degradation Products Main This compound CarboxylicAcid 6-Chloroquinoline-2-carboxylic acid Main->CarboxylicAcid Oxidation (Air, H₂O₂ etc.) Alcohol (6-Chloroquinolin-2-yl)methanol Main->Alcohol Reduction (e.g., NaBH₄) Polymer Polymeric Material / Aldol Products Main->Polymer Strong Base / Acid or Heat

Caption: Common degradation routes for the title compound.

Data Summary Tables

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarA good starting point for many aromatic compounds.[11]
Ethyl Acetate77IntermediateEffective for compounds of intermediate polarity.[11]
Toluene111NonpolarSuitable for less polar compounds; ensure the compound's melting point is higher to prevent oiling out.[11]
Acetone56IntermediateVersatile, but the low boiling point can lead to rapid evaporation and formation of fine powders.[11]
Heptane/Hexane98 / 69NonpolarCommonly used as an anti-solvent in a binary system with a more polar solvent like Ethyl Acetate.[11]

Table 2: Common TLC Eluent Systems

Solvent System (v/v)PolarityTypical Application
9:1 Hexane : Ethyl AcetateLowGood starting point for moving non-polar impurities off the baseline.
4:1 Hexane : Ethyl AcetateMedium-LowOften provides a good Rf (~0.3) for the target compound.
1:1 Hexane : Ethyl AcetateMediumUseful if the compound is more polar or for eluting it faster from a column.
9.5:0.5 Dichloromethane : MethanolMedium-HighA more polar system for highly functionalized or stubborn compounds.

References

Technical Support Center: Synthesis of 6-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloroquinoline-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring you can troubleshoot effectively and optimize your experimental outcomes.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. Its synthesis is most commonly achieved through the selective oxidation of the methyl group of 6-chloro-2-methylquinoline (also known as 6-chloroquinaldine). The Riley oxidation, which employs selenium dioxide (SeO₂), is a frequently utilized method for this transformation.[1][2] While effective, this reaction is often accompanied by the formation of side products that can complicate purification and reduce yields. This guide provides a detailed troubleshooting framework in a Q&A format to address these specific issues.

Troubleshooting Guide: Side Products & Optimization

This section addresses the most common issues encountered during the synthesis of this compound via the oxidation of 6-chloro-2-methylquinoline.

Question 1: My reaction is complete, but the yield is low and TLC analysis shows multiple spots. What are the likely identities of these byproducts?

Answer:

Low yields and multiple TLC spots are typically due to incomplete conversion, over-oxidation, or the formation of intermediates. The primary species to look for are:

  • Unreacted Starting Material (6-Chloro-2-methylquinoline): This is the most common impurity if the reaction has not gone to completion. It will typically have the highest Rf value on a silica TLC plate.

  • Over-oxidation Product (6-Chloroquinoline-2-carboxylic acid): The target aldehyde is susceptible to further oxidation to the corresponding carboxylic acid, especially with prolonged reaction times or excess oxidant.[3][4] This byproduct will have a very low Rf value and may streak on the TLC plate.

  • Intermediate Alcohol ( (6-Chloroquinolin-2-yl)methanol ): The oxidation of a methyl group to an aldehyde proceeds through an alcohol intermediate. Incomplete oxidation can leave residual amounts of this alcohol. Its polarity is intermediate between the starting material and the desired aldehyde.

  • Selenium Byproducts: The reaction reduces SeO₂ to elemental selenium, which appears as a characteristic red or black precipitate. While easily filtered, some soluble organoselenium intermediates may persist and complicate the workup.

Data Summary: Key Reaction Components
CompoundRoleMolecular Weight ( g/mol )Typical TLC Rf*Key Characteristics
6-Chloro-2-methylquinolineStarting Material177.63HighNon-polar, UV active.
This compound Product 191.61 Intermediate UV active, may stain with aldehyde-specific agents (e.g., KMnO₄).
(6-Chloroquinolin-2-yl)methanolIntermediate193.63Intermediate-LowMore polar than the starting material.
6-Chloroquinoline-2-carboxylic acidSide Product207.61LowHighly polar, may streak on TLC.[4]

*Typical Rf values are relative and depend heavily on the eluent system used (e.g., Hexane/Ethyl Acetate). The general order of elution from least polar to most polar is: Starting Material > Product > Intermediate Alcohol > Carboxylic Acid.

Visualization: Reaction & Side Product Formation Pathway

G cluster_main Main Reaction Pathway cluster_side Side Reaction SM 6-Chloro-2-methylquinoline (Starting Material) INT (6-Chloroquinolin-2-yl)methanol (Intermediate Alcohol) SM->INT [O] (Incomplete) PROD This compound (Target Product) INT->PROD [O] OVER 6-Chloroquinoline-2-carboxylic acid (Over-oxidation) PROD->OVER [O] (Excess Oxidant/Heat)

Caption: Main oxidation pathway and common side product formation.

Question 2: How can I minimize the formation of the over-oxidation product, 6-chloroquinoline-2-carboxylic acid?

Answer:

Preventing over-oxidation is crucial for maximizing the yield of the desired aldehyde. The key is to control the reaction conditions to favor the formation of the aldehyde without providing enough energy or oxidant to proceed to the carboxylic acid.

Causality & Solution:

  • Cause: Selenium dioxide can oxidize both the intermediate alcohol to an aldehyde and the aldehyde to a carboxylic acid. This secondary oxidation is often slower but becomes significant with excess SeO₂, higher temperatures, or extended reaction times.[4]

  • Solution 1: Stoichiometric Control: Use a precise stoichiometry of SeO₂ (typically 1.1 to 1.2 equivalents). An excess of the oxidant will directly lead to the formation of the carboxylic acid once the starting material is consumed.

  • Solution 2: Milder Reaction Conditions with a Co-oxidant: The addition of tert-butyl hydroperoxide (TBHP) as a co-oxidant can significantly improve the reaction's selectivity.[4][5] The SeO₂/TBHP system allows the reaction to proceed at lower temperatures and often more cleanly, favoring the aldehyde.[3] This is because TBHP helps regenerate the active selenium species, allowing for a more controlled and efficient catalytic cycle.

  • Solution 3: Rigorous Reaction Monitoring: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). The goal is to quench the reaction as soon as the starting material spot has disappeared, before the low-Rf carboxylic acid spot becomes prominent.

Question 3: My crude product is an oil/solid that is difficult to purify by column chromatography alone. What alternative purification strategies can I use?

Answer:

When standard chromatography is insufficient, exploiting the unique reactivity of the aldehyde functional group can provide an excellent purification method.

Protocol: Purification via Sodium Bisulfite Adduct Formation

This classical method is highly selective for aldehydes and can effectively separate your product from non-aldehyde impurities like the starting material and the intermediate alcohol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which the product is soluble (e.g., diethyl ether or ethyl acetate).

  • Extraction: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). Transfer the organic solution and the NaHSO₃ solution to a separatory funnel.

  • Adduct Formation: Shake the funnel vigorously for 10-15 minutes. The aldehyde will react with the bisulfite to form a water-soluble adduct, which will partition into the aqueous layer. A white precipitate may form at the interface.

  • Separation: Separate the two layers. The organic layer now contains the unreacted starting material, the alcohol intermediate, and other non-aldehyde impurities. Discard this layer (after confirming by TLC that it does not contain significant product).

  • Washing: Wash the aqueous layer (containing the adduct) with a fresh portion of the organic solvent to remove any remaining organic impurities.

  • Hydrolysis (Regeneration of Aldehyde): To regenerate the pure aldehyde, treat the aqueous layer with either a saturated sodium bicarbonate (NaHCO₃) solution or a dilute hydrochloric acid (HCl) solution until the mixture is basic or acidic, respectively. This will hydrolyze the adduct.

  • Final Extraction: Extract the regenerated pure aldehyde from the aqueous layer using a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Visualization: Troubleshooting & Purification Workflow

G Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC Pure Direct Isolation (Evaporation / Recrystallization) TLC->Pure Single Spot (High Purity) Impure Identify Impurities TLC->Impure Multiple Spots (Impure) ColChrom Column Chromatography (Hexane/EtOAc) Impure->ColChrom Non-aldehyde impurities (SM, Alcohol) Bisulfite Purify via Bisulfite Adduct (Selective for Aldehyde) Impure->Bisulfite Aldehyde + Impurities Final Characterize Product (NMR, MS) ColChrom->Final Purified Product Bisulfite->Final Purified Product

Caption: Workflow for troubleshooting and purifying the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Riley Oxidation using SeO₂?

The Riley oxidation of an activated methyl group, such as in 6-chloro-2-methylquinoline, is believed to proceed through a multi-step mechanism. It begins with an ene reaction between the substrate and selenium dioxide, followed by a[3][4]-sigmatropic rearrangement to form an allylselenite ester.[6][7] Subsequent hydrolysis of this intermediate yields the corresponding alcohol, which is then further oxidized by another equivalent of SeO₂ to the final aldehyde product.

Q2: Are there viable alternatives to the toxic Selenium Dioxide for this oxidation?

Yes, while SeO₂ is classic, other reagents can be used for benzylic-type oxidations. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant for activated C-H bonds.[8][9] It operates via a hydride transfer mechanism and can be a good alternative, potentially avoiding the toxicity and cleanup issues associated with selenium compounds. However, DDQ is more expensive and reactions must be carefully controlled to prevent other side reactions like aromatization or coupling.[10]

Q3: How can I definitively confirm the identities of the major side products?

Spectroscopic analysis is essential.

  • ¹H NMR:

    • Starting Material: A characteristic singlet for the -CH₃ group around 2.6-2.8 ppm.

    • Product (Aldehyde): Disappearance of the methyl singlet and appearance of a new singlet for the aldehyde proton (-CHO) far downfield, typically between 9.5-10.5 ppm.

    • Side Product (Carboxylic Acid): Appearance of a very broad singlet for the acidic proton (-COOH), often >12 ppm.

    • Side Product (Alcohol): Appearance of a methylene (-CH₂OH) signal and a hydroxyl (-OH) signal.

  • Mass Spectrometry (MS): Each compound will give a distinct molecular ion (M⁺) peak corresponding to its molecular weight, as listed in the table above. This is a quick way to confirm the presence of each species in your crude mixture or purified fractions.

References

Technical Support Center: Improving the Regioselectivity of 6-Chloroquinoline-2-carbaldehyde Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for optimizing the regioselective formylation of 6-Chloroquinoline-2-carbaldehyde. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to address challenges encountered during this specific synthetic transformation. Our goal is to empower you with the scientific rationale behind experimental choices to achieve higher yields and predictable outcomes.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering step-by-step guidance to diagnose and resolve common problems.

Q1: My Vilsmeier-Haack formylation of 6-chloroquinoline is resulting in a mixture of isomers, with significant formylation at undesired positions. How can I improve regioselectivity for the desired C3 position?

A1: Achieving high regioselectivity in the Vilsmeier-Haack formylation of quinoline derivatives can be challenging due to the complex interplay of electronic and steric factors. Here’s a systematic approach to enhancing selectivity for the 3-position:

  • Understanding the Directing Effects: The quinoline ring system presents a nuanced case for electrophilic aromatic substitution. The nitrogen atom deactivates the pyridine ring (positions 2, 3, and 4) towards electrophilic attack, while the chloro group at the 6-position is a deactivating, ortho-, para-director for the benzene ring.[1][2] Consequently, electrophilic substitution is generally favored on the benzene ring at positions 5 and 8.[3] However, direct formylation of the pyridine ring can be achieved under specific conditions.

  • Reaction Temperature: Lowering the reaction temperature is a crucial first step to improve regioselectivity.[4] Running the reaction at 0°C or even lower can favor the kinetically controlled product, potentially increasing the yield of the 3-formylated isomer.

  • Rate of Addition: A slow, dropwise addition of the pre-formed Vilsmeier reagent to the solution of this compound can help maintain a low concentration of the electrophile, minimizing side reactions and improving selectivity.[4]

  • Stoichiometry of the Vilsmeier Reagent: Carefully control the molar ratio of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF). An excess of the Vilsmeier reagent can lead to di-formylation or reaction at less favorable positions.[5] Start with a 1.1 to 1.5 molar equivalent of the Vilsmeier reagent relative to the quinoline substrate.

  • Solvent Effects: While DMF is necessary for the formation of the Vilsmeier reagent, the choice of a co-solvent can influence the outcome.[4] Using a non-polar co-solvent like dichloromethane (DCM) or chloroform may modulate the reactivity of the Vilsmeier reagent and improve regioselectivity.

Q2: I'm experiencing a low yield or complete failure of the formylation reaction. What are the likely causes and how can I rectify them?

A2: Low or no yield in a Vilsmeier-Haack reaction is a common problem that can often be traced back to reagent quality or reaction setup.[6] Here's a troubleshooting checklist:

  • Reagent Quality: The success of the Vilsmeier-Haack reaction is highly dependent on the purity of the reagents.

    • Anhydrous Conditions: Ensure that both DMF and POCl₃ are fresh and anhydrous.[6] Moisture will react with POCl₃ and the Vilsmeier reagent, rendering them inactive.[7] Old DMF can also contain dimethylamine, which can consume the Vilsmeier reagent.[8]

    • Fresh POCl₃: Use a freshly opened bottle of POCl₃ or one that has been stored under inert gas.

  • Formation of the Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is formed in situ from DMF and POCl₃.[9][10]

    • Order of Addition: Add POCl₃ dropwise to chilled DMF (0°C). A precipitate of the Vilsmeier reagent may form.[5]

    • Stirring Time: Allow the mixture to stir at 0°C for at least 30-60 minutes to ensure complete formation of the reagent before adding the quinoline substrate.[6]

  • Substrate Reactivity: The presence of the electron-withdrawing chloro group and the aldehyde at the 2-position deactivates the quinoline ring system, making it less susceptible to electrophilic attack.[11] More forcing conditions (e.g., higher temperatures after the initial addition) may be necessary, but this can also negatively impact regioselectivity.

Q3: The workup procedure is complicated by the presence of unreacted POCl₃. What is the safest and most effective way to quench the reaction and isolate the product?

A3: The workup of a Vilsmeier-Haack reaction requires careful handling due to the presence of excess POCl₃, which reacts violently with water.[7]

  • Controlled Quenching:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add crushed ice or a saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring. This will neutralize the acidic byproducts and hydrolyze the intermediate iminium salt to the aldehyde.[6]

    • Ensure the pH of the aqueous layer is basic (pH 8-10) before proceeding to extraction.

  • Product Isolation:

    • If the product precipitates, it can be collected by filtration, washed with cold water, and dried.[6]

    • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel or by recrystallization.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the formylation of this compound.

Q1: What is the underlying mechanism of the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction is a type of electrophilic aromatic substitution.[9] It proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[12]

  • Electrophilic Attack and Hydrolysis: The electron-rich aromatic ring of the substrate attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the workup to yield the formylated product.[10]

Q2: Are there alternative formylation methods to the Vilsmeier-Haack reaction for this substrate?

A2: While the Vilsmeier-Haack reaction is a common method for formylating heterocyclic compounds, other methods exist, though they may present their own challenges with a deactivated substrate like this compound.[13] These include:

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium. It is typically effective for highly activated aromatic compounds like phenols.[5]

  • Reimer-Tiemann Reaction: This reaction employs chloroform and a strong base and is also generally used for activated substrates, particularly phenols. It often yields a mixture of ortho and para isomers.[5]

Given the electronic nature of this compound, the Vilsmeier-Haack reaction remains one of the more viable options.

Q3: How can I confirm the regiochemistry of my formylated product?

A3: A combination of spectroscopic techniques is essential for unambiguously determining the position of the newly introduced formyl group:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift and coupling patterns of the aromatic protons are highly informative. The introduction of a formyl group will cause a significant downfield shift for the adjacent protons.

    • ¹³C NMR: The chemical shift of the formyl carbon will appear around 190 ppm.

    • 2D NMR (COSY, HMBC, NOESY): These experiments are crucial for establishing connectivity and spatial relationships between protons and carbons, providing definitive proof of the substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The carbonyl stretch of the aldehyde group will appear as a strong absorption band in the region of 1680-1700 cm⁻¹.

III. Optimized Experimental Protocol: Regioselective Formylation

This protocol is designed to maximize the regioselectivity for the 3-position of this compound via the Vilsmeier-Haack reaction.

Materials and Reagents:
  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), fresh

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Procedure:
  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5°C.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 45 minutes to ensure the complete formation of the Vilsmeier reagent. A precipitate may form.[5][6]

  • Formylation Reaction:

    • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30 minutes.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 8-9. Be cautious as this is an exothermic process with gas evolution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-chloro-2,3-diformylquinoline.

IV. Data Summary and Visualization

Table 1: Influence of Reaction Parameters on Regioselectivity
ParameterConditionExpected Outcome on 3-Position SelectivityRationale
Temperature 0°C to Room TempIncreasedFavors the kinetically controlled product.[4]
> 50°CDecreasedHigher energy allows for the formation of thermodynamically more stable, but undesired, isomers.
Vilsmeier Reagent Stoichiometry 1.1 - 1.5 eq.OptimalSufficient reagent for formylation without promoting side reactions.[5]
> 2.0 eq.DecreasedIncreased likelihood of di-formylation and reaction at other positions.[5]
Rate of Addition Slow, DropwiseIncreasedMaintains a low concentration of the electrophile, enhancing selectivity.[4]
Rapid AdditionDecreasedLocalized high concentrations of the electrophile can lead to side reactions.

Diagrams

Vilsmeier_Reagent_Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Formylation_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation cluster_workup Workup & Purification Vilsmeier_Prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Substrate_Addition 2. Add this compound (Dropwise at 0°C) Vilsmeier_Prep->Substrate_Addition Reaction_Stir 3. Stir at Room Temperature (Monitor by TLC) Substrate_Addition->Reaction_Stir Quench 4. Quench with NaHCO₃ (aq) Reaction_Stir->Quench Extract 5. Extract with Organic Solvent Quench->Extract Purify 6. Purify by Chromatography Extract->Purify

Caption: Experimental workflow for the regioselective formylation.

Troubleshooting_Logic Start Low Regioselectivity? Temp Lower Reaction Temperature? Start->Temp Stoich Check Reagent Stoichiometry? Temp->Stoich Yes No_Improvement Still Low Selectivity Temp->No_Improvement No Addition Slow Down Addition Rate? Stoich->Addition Yes Stoich->No_Improvement No Solvent Consider Co-solvent? Addition->Solvent Yes Addition->No_Improvement No Improved Selectivity Improved Solvent->Improved Yes Solvent->No_Improvement No

Caption: Troubleshooting logic for improving regioselectivity.

V. References

  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. BenchChem. 6

  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in the Formylation of Substituted Arenes. BenchChem. 14

  • Organic Chemistry Portal. Synthesis of quinolines. --INVALID-LINK--

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup. BenchChem. 7

  • BenchChem. (2025). Technical Support Center: Optimizing Aromatic Formylation Reactions. BenchChem. 5

  • PubMed. [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. --INVALID-LINK--

  • Chemistry Steps. Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. --INVALID-LINK--

  • ResearchGate. Formylation of 8-hydroxyquinoline (1c). --INVALID-LINK--

  • International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. --INVALID-LINK--

  • Wikipedia. Vilsmeier–Haack reaction. --INVALID-LINK--

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. --INVALID-LINK--

  • BenchChem. (2025). Vilsmeier-Haack Reaction Technical Support Center. BenchChem. 15

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Synthetic Efficiency of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem. 16

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. --INVALID-LINK--

  • ResearchGate. Electrophilic substitution reaction of disubstituted quinoline derivatives. --INVALID-LINK--

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. --INVALID-LINK--

  • Química Organica.org. Electrophilic substitution reaction in quinoline and isoquinoline. --INVALID-LINK--

  • Synthesis of Quinoline and derivatives. --INVALID-LINK--

  • International Journal of Science and Research. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. --INVALID-LINK--

  • ResearchGate. Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. --INVALID-LINK--

  • YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. --INVALID-LINK--

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. --INVALID-LINK--

  • ResearchGate. (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. --INVALID-LINK--

  • BenchChem. (2025). How to increase the regioselectivity in the formylation of 2-methylquinoline. BenchChem. 4

  • Asian Journal of Chemistry. Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Vilsmeier-Haack Reactions for Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction, specifically tailored for the synthesis of chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful formylation and cyclization reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, ensuring both accuracy and efficiency in your work.

Section 1: Understanding the Fundamentals (FAQs)

This section addresses common foundational questions about the Vilsmeier-Haack reaction in the context of chloroquinoline synthesis.

Q1: What exactly is the Vilsmeier-Haack reagent and how is it prepared?

A1: The Vilsmeier-Haack reagent is an electrophilic iminium salt, which is the active species responsible for the formylation and cyclization process.[1] It is typically generated in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2][3] The reaction forms a chloroiminium ion, also known as the Vilsmeier reagent.[1][4]

The preparation is straightforward but moisture-sensitive: POCl₃ is added dropwise to anhydrous DMF at a low temperature (typically 0-5°C) before the substrate is introduced.[5][6] This pre-formation step is critical for ensuring the reagent is readily available for the subsequent electrophilic attack.

Q2: What is the established mechanism for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides?

A2: The synthesis is a sophisticated one-pot reaction that combines cyclization and formylation. The process, starting from an N-arylacetamide, can be broken down into several key stages:

  • Vilsmeier Reagent Formation: As described above, POCl₃ reacts with DMF to form the electrophilic Vilsmeier reagent (a chloroiminium salt).[7]

  • Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent. This is a classic electrophilic aromatic substitution.[4]

  • Cyclization: The reaction proceeds through a series of intramolecular steps, ultimately leading to the formation of the quinoline ring system.

  • Formylation and Chlorination: The Vilsmeier reagent serves a dual purpose. It not only drives the cyclization but also installs the formyl (-CHO) group at the 3-position and the chloro group at the 2-position of the newly formed quinoline ring.[8]

  • Hydrolysis: The reaction is quenched with water (typically by pouring the mixture onto crushed ice), which hydrolyzes the intermediate iminium species to yield the final 2-chloro-3-formylquinoline product.[9]

Below is a diagram illustrating the core mechanistic pathway.

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent Reagent Formation cluster_reaction Quinoline Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Electrophilic Attack & Cyclization Intermediate Vilsmeier_Reagent->Intermediate Acetanilide N-Arylacetamide (Substrate) Acetanilide->Intermediate + Vilsmeier Reagent Product 2-Chloro-3-formylquinoline Intermediate->Product Hydrolysis (Work-up)

Fig 1. Simplified mechanism of 2-chloro-3-formylquinoline synthesis.
Q3: How do substituents on the starting N-arylacetamide affect the reaction?

A3: The electronic nature of the substituents on the aromatic ring of the N-arylacetamide has a profound impact on the reaction's success.[10]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃), especially when located at the meta position of the parent aniline, facilitate the electrophilic cyclization. This results in higher yields and often shorter reaction times.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halides (-Cl, -Br) deactivate the aromatic ring, making it less nucleophilic. This significantly hinders the reaction, leading to poor yields or even complete failure of the reaction.[11] In fact, nitroacetanilides often fail to produce any quinoline product under standard conditions.

Q4: Can I use other chlorinating agents besides POCl₃?

A4: Yes, other acid chlorides can be used to generate a Vilsmeier-type reagent from DMF. Alternatives include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and oxalyl chloride.[3][10] Some studies have reported the successful synthesis of 2-chloroquinoline-3-carbaldehydes using PCl₅, which may provide a viable alternative for process optimization.[10]

Section 2: Troubleshooting Common Experimental Issues

This section provides a question-and-answer guide to tackle specific problems you might face in the lab.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I've recovered only starting material. What are the most probable causes and how can I fix them?

A: This is the most common issue and can stem from several factors. Let's break down the possibilities in a logical troubleshooting workflow.

Troubleshooting_Yield Troubleshooting Workflow for Low Yield cluster_reagents Step 1: Check Reagents & Substrate cluster_conditions Step 2: Verify Reaction Conditions cluster_workup Step 3: Review Work-up Procedure Start Low / No Yield Reagent_Quality Are DMF and POCl₃ anhydrous and pure? Start->Reagent_Quality Substrate_Reactivity Does my substrate have strong EWGs? Reagent_Quality->Substrate_Reactivity If yes Molar_Ratio Is the POCl₃ ratio optimal? (e.g., ~12 eq) Substrate_Reactivity->Molar_Ratio If no EWGs Temperature Was the temperature high enough? (e.g., 80-100°C) Molar_Ratio->Temperature Time Was the reaction time sufficient? Temperature->Time Hydrolysis Was the mixture poured onto crushed ice? Time->Hydrolysis Basification Was pH adjusted correctly to precipitate the product? Hydrolysis->Basification

Fig 2. A logical workflow for diagnosing low-yield reactions.

Detailed Answer:

  • Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure your DMF is anhydrous. If the DMF has a fishy smell, it may have decomposed to dimethylamine, which can interfere with the reaction.[12] Use a fresh, sealed bottle of POCl₃.

  • Substrate Reactivity: As mentioned in the FAQ, substrates with strong electron-withdrawing groups are notoriously difficult. If your starting acetanilide is deactivated, you may need to employ harsher conditions (longer reaction times, higher temperatures) or consider alternative synthetic routes. Some reports suggest that conducting the reaction in micellar media can improve yields for these challenging substrates.[10][11]

  • Molar Ratio of Reagents: The stoichiometry is critical. While the reaction can proceed with fewer equivalents, studies have shown that optimizing the molar proportion of POCl₃ can dramatically increase yield. A significant excess, up to 12 moles of POCl₃ per mole of acetanilide, has been found to maximize product formation in some cases.

  • Reaction Temperature and Time: This reaction requires heating. After the initial formation of the Vilsmeier reagent at 0-5°C, the mixture is typically heated to 80-100°C for several hours.[5][6][13] Insufficient heating will result in an incomplete reaction. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up Procedure:

    • Hydrolysis: The reaction mixture must be poured onto a copious amount of crushed ice while still hot.[10] This step hydrolyzes the reaction intermediate and excess Vilsmeier reagent. Allowing the mixture to cool to room temperature before quenching may prevent the product from precipitating.[10]

    • Basification: The reaction generates a large amount of acid, which protonates the basic quinoline product, keeping it dissolved in the aqueous layer as a salt.[9] You must carefully basify the solution to precipitate the free product. Use a base like NaOH or NaHCO₃ to bring the pH to neutral or slightly basic (pH 7-8).[9][10] Be cautious with strongly basic conditions (e.g., pH > 10), as this can lead to side reactions.[9][10]

Issue 2: Formation of Impurities and Side Products

Q: My crude product is impure, showing multiple spots on TLC, or appears as a dark, tarry substance. What are the likely side products, and how can I avoid them?

A: Impurity formation is often a sign of incorrect reaction conditions or work-up.

  • Dark, Tarry Products: This is typically a result of decomposition from overly harsh conditions. If you are using very high temperatures (>100°C) or excessively long reaction times, polymerization and degradation can occur.[10] The solution is to carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed.

  • Formation of 2-hydroxy-3-formylquinoline: During work-up, the chloro group at the 2-position can be susceptible to nucleophilic substitution by hydroxide ions, especially in a strongly alkaline medium.[9] This results in the formation of the corresponding 2-hydroxy (or quinolone) derivative. To avoid this, perform the basification carefully, ideally using a milder base like sodium bicarbonate (NaHCO₃) to achieve a neutral pH (6-7) rather than a strongly basic one.[9]

  • Cannizzaro Reaction Products: If you use a very strong base (e.g., concentrated NaOH, leading to pH 14) during work-up, the aldehyde product can undergo a Cannizzaro reaction, leading to a mixture of the corresponding alcohol and carboxylic acid, which complicates purification.[9] Again, maintaining a neutral to mildly basic pH is key.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific substrate.

Protocol 1: Standard Synthesis of 2-Chloro-3-formylquinoline

This protocol is adapted from established literature procedures.[5]

  • Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (e.g., 10 mL). Cool the flask in an ice-salt bath to 0-5°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (e.g., 4-12 equivalents relative to the substrate) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5°C during the addition. Stir for an additional 30 minutes at this temperature.

  • Substrate Addition: Add the N-arylacetamide (1 equivalent) to the reaction mixture portion-wise, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent). The reaction may take anywhere from 4 to 16 hours depending on the substrate.[6][13]

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the hot reaction mixture into a beaker containing a large amount of crushed ice (~10 times the volume of DMF used) with stirring.[9]

    • A precipitate should form. Stir for 30 minutes.

    • Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the pH is ~7.

    • Filter the solid product using a Büchner funnel, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: The crude product can be purified by recrystallization, typically from aqueous ethanol.

Table 1: Recommended Reagent Stoichiometry and Conditions
ParameterRecommended ValueRationale & Citation
Substrate N-ArylacetamideStarting material for the cyclization.
Solvent/Reagent Anhydrous DMFActs as both solvent and precursor to the Vilsmeier reagent.[2]
Chlorinating Agent POCl₃Reacts with DMF to form the active electrophile.[1]
Molar Ratio (POCl₃:Substrate) 3:1 to 12:1An excess of POCl₃ has been shown to maximize product yield.
Reaction Temperature 80-100 °CSufficient thermal energy is required for the cyclization step.[13]
Work-up pH 6-8Prevents dissolution of the product and minimizes side reactions like nucleophilic substitution or the Cannizzaro reaction.[9][10]
Section 4: References
  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 1868-1875. --INVALID-LINK--

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Semantic Scholar. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. BenchChem. --INVALID-LINK--

  • Ali, S. A., et al. (2013). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 29(3), 1109-1115. --INVALID-LINK--

  • Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180. --INVALID-LINK--

  • ResearchGate. (2025). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. --INVALID-LINK--

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. --INVALID-LINK--

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. RSC Publishing. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimisation of reaction conditions. ResearchGate. --INVALID-LINK--

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents. ResearchGate. --INVALID-LINK--

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. ResearchGate. --INVALID-LINK--

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. ResearchGate. --INVALID-LINK--

  • Growing Science. (2013). Vilsmeier-Haack reagent: a facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Growing Science. --INVALID-LINK--

  • International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. --INVALID-LINK--

  • National Institutes of Health. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PMC. --INVALID-LINK--

  • Eurasian Chemical Communications. (2019). Synthesis and molecular docking of novel N-((2-chloroquinolin- 3-yl) methylene)-4-methylbenzenamine derivatives as anti-HIV. Eurasian Chemical Communications. --INVALID-LINK--

  • YouTube. (2020). Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde. YouTube. --INVALID-LINK--

  • International Journal of Science and Research. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research. --INVALID-LINK--

  • ResearchGate. (2025). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. ResearchGate. --INVALID-LINK--

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. --INVALID-LINK--

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. WJPPS. --INVALID-LINK--

  • International Journal of Chemical Studies. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. --INVALID-LINK--

References

Technical Support Center: Large-Scale Purification of 6-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloroquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this versatile heterocyclic aldehyde on a large scale. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your laboratory.

Introduction: Understanding the Purification Challenges

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. However, its purification on a large scale is often complicated by several factors. The presence of a basic quinoline nitrogen and a reactive aldehyde group makes the molecule susceptible to degradation, particularly on acidic media like standard silica gel.[1][2] Furthermore, crude products from syntheses like the Vilsmeier-Haack reaction can contain colored, polymeric, or tarry impurities that require robust purification strategies.[3][4][5] This guide provides solutions to these common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude product is a dark, oily, or tarry residue. How should I proceed before attempting large-scale purification?

A1: A non-solid crude product often indicates the presence of residual solvents, acidic impurities from the synthesis (e.g., POCl₃ hydrolysis products), or polymeric byproducts.[4][5] Attempting direct chromatography or recrystallization on such material is inefficient.

Recommended Action: Aqueous Workup & Trituration

  • Aqueous Workup: First, perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove acidic impurities, followed by a brine wash to remove residual water.[2] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. This should yield a solid or a more manageable residue.[2]

  • Trituration: If the product from the workup is still oily but appears mostly pure by TLC, you can induce solidification through trituration. This involves stirring or grinding the oil with a non-polar solvent in which the desired compound is poorly soluble (e.g., hexanes, pentane, or diethyl ether). This process washes away highly soluble impurities and often encourages the product to solidify. The resulting solid can then be collected by filtration.[5]

Q2: My compound appears to be decomposing during silica gel column chromatography. What are the signs and how can I prevent this?

A2: Decomposition on silica gel is a primary concern for quinoline aldehydes.[1][6] Signs include extensive streaking on the TLC plate, the appearance of new, lower Rf spots during the column run, and low overall recovery of the desired product. The acidic nature of silanol groups (Si-OH) on the silica surface can catalyze the degradation of the acid-sensitive aldehyde.[2]

Solutions to Prevent Decomposition:

  • Deactivate the Silica Gel: This is the most common and effective solution. Neutralize the acidic sites by preparing the silica gel slurry in an eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[7] This simple addition passivates the stationary phase, significantly reducing decomposition.[1][6]

  • Use an Alternative Stationary Phase: If decomposition persists, switch to a less acidic or basic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds like quinolines.[1][7] For highly sensitive compounds, Florisil or cellulose might also be considered.[7]

  • Minimize Contact Time: Use flash chromatography with applied pressure to accelerate the elution and reduce the time the compound spends on the column.[1]

Q3: I'm observing significant streaking or "tailing" of my compound spot during TLC and column chromatography. What causes this and how can I fix it?

A3: Tailing is typically caused by strong, non-ideal interactions between your compound and the stationary phase. For this compound, the basic quinoline nitrogen can interact strongly with the acidic silanol groups of silica gel, leading to poor peak shape and inefficient separation.[1][7]

Solutions to Improve Peak Shape:

  • Add a Basic Modifier: As with preventing decomposition, adding a small amount of triethylamine or pyridine (e.g., 0.5-1%) to your mobile phase (eluent) will compete for the acidic sites on the silica gel. This masks the sites from your compound, allowing it to elute more symmetrically and improving resolution.[7]

  • Check for Overloading: Tailing can also occur if you have loaded too much sample onto your TLC plate or column. For large-scale columns, ensure you are using an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight, depending on the difficulty of the separation.[1]

Q4: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What went wrong?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase.

Common Causes and Solutions:

  • Cooling Too Rapidly: If a hot, saturated solution is cooled too quickly (e.g., by plunging it directly into an ice bath), the compound may not have time to form an ordered crystal lattice. Solution: Allow the flask to cool slowly and undisturbed to room temperature before moving it to an ice bath. Insulating the flask can help.[8]

  • Inappropriate Solvent Choice: The boiling point of your recrystallization solvent should ideally be lower than the melting point of your compound.[8] If the compound's melting point is low, you must use a lower-boiling solvent.

  • Solution is Too Concentrated: Using too little solvent can lead to oiling out. Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.

Frequently Asked Questions (FAQs)

Q1: For a multi-gram scale, which purification method is better: recrystallization or column chromatography?

A1: The choice depends on the purity of your crude material and the nature of the impurities.[9]

  • Recrystallization is highly effective, economical, and easily scalable if your crude product is already relatively pure (>85-90%) and the impurities have different solubility profiles from your product. It is often the preferred industrial method for final purification due to its low cost and high throughput.[5]

  • Flash Column Chromatography is superior for purifying complex mixtures containing multiple components or impurities with polarities similar to the product. While it can be more time-consuming and uses large volumes of solvent and silica gel, it offers much greater separation power. For grossly impure material, a chromatographic purification followed by a final recrystallization is often the most effective strategy.[9]

Q2: How do I select the optimal solvent for a large-scale recrystallization?

A2: The ideal solvent should dissolve your compound completely at its boiling point but poorly at room temperature or below.[8] A systematic, small-scale screening is essential.[10]

Solvent Screening Protocol:

  • Place ~20 mg of your crude material into several test tubes.

  • Add a different potential solvent (e.g., ethanol, ethyl acetate, isopropanol, toluene) dropwise to each tube at room temperature. A good solvent will not dissolve the compound well when cold.[8]

  • Heat the tubes that did not show good solubility. Continue adding the solvent dropwise until the solid just dissolves at the boiling point.[10]

  • Allow the clear solutions to cool slowly. The best solvent is the one that yields a large quantity of crystalline solid upon cooling.

For a related compound, 2-chloroquinoline-3-carbaldehyde, recrystallization from ethyl acetate has been reported to be effective.[3] This is often a good starting point.

Q3: How do I develop an effective solvent system for large-scale flash column chromatography?

A3: The solvent system is developed using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.3 for your desired compound, with good separation from all impurities.[2]

  • Starting Point: For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a standard choice.[2]

  • Optimization:

    • If the spot remains at the baseline (Rf=0), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If the spot travels with the solvent front (Rf=1), the eluent is too polar. Decrease the proportion of ethyl acetate.

  • Gradient Elution: For large-scale columns, a gradient elution is often used. You start with a less polar solvent mixture to elute non-polar impurities and then gradually increase the polarity to elute your product, followed by even more polar impurities.[2]

Q4: What are the key safety precautions for handling this compound and the associated solvents?

A4: Standard laboratory safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Compound Hazards: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[11][12] Handle it in a well-ventilated fume hood. Avoid creating and inhaling dust.

  • Solvent Hazards: The organic solvents used (e.g., hexanes, ethyl acetate, dichloromethane) are flammable and volatile. Never heat them with an open flame; use a heating mantle or steam bath.[10] Ensure all operations are performed in a fume hood to avoid inhaling vapors.

Data Presentation & Visualization

Decision-Making Workflow for Purification

The following diagram outlines a logical path for selecting the appropriate large-scale purification strategy.

G start Start: Crude this compound assess_purity Assess Crude Purity (TLC Analysis) start->assess_purity decision Purity >90% and Impurities have different solubility? assess_purity->decision recrystallization Perform Large-Scale Recrystallization decision->recrystallization  Yes chromatography Perform Large-Scale Flash Column Chromatography decision->chromatography  No recrystallization_path High Purity Path chromatography_path Complex Mixture Path final_product Purified Product (>98%) recrystallization->final_product post_chrom_recryst Optional Recrystallization for final polishing chromatography->post_chrom_recryst post_chrom_recryst->final_product G cluster_steps Recrystallization Protocol step1 1. Dissolve crude solid in minimum amount of hot solvent step2 2. (Optional) Perform hot filtration to remove insoluble impurities step1->step2 step3 3. Allow solution to cool slowly to room temperature step2->step3 step4 4. Cool further in an ice bath to maximize precipitation step3->step4 step5 5. Isolate crystals by vacuum filtration step4->step5 step6 6. Wash crystals with ice-cold solvent step5->step6 step7 7. Dry crystals under vacuum step6->step7

References

preventing byproduct formation in quinoline aldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to navigate the complexities of synthesizing these valuable heterocyclic compounds. Our focus is to empower you to minimize byproduct formation and maximize the yield and purity of your target quinoline aldehyde.

Introduction: The Challenge of Selectivity in Quinoline Aldehyde Synthesis

Quinoline aldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a formyl group onto the quinoline scaffold, however, is often plagued by competing side reactions that can significantly lower yields and complicate purification. The electron-deficient nature of the pyridine ring and the electron-rich character of the benzene ring in the quinoline nucleus create a delicate balance that must be carefully controlled to achieve the desired regioselectivity and prevent unwanted transformations.

This guide will primarily focus on the Vilsmeier-Haack and Reimer-Tiemann reactions, two of the most common methods for the formylation of quinoline precursors, and will address the key challenges of regioselectivity, over-reaction, and degradation.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Regioselectivity - "My reaction is producing a mixture of isomers."

Q1: I'm attempting a Vilsmeier-Haack formylation on a substituted quinoline and obtaining a mixture of formylated isomers. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in the Vilsmeier-Haack formylation is a common challenge and is highly dependent on the electronic nature of your substrate and the reaction conditions. Here's a breakdown of the causative factors and how to address them:

  • Underlying Cause: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium salt, will preferentially attack the most electron-rich and sterically accessible positions on the quinoline ring. Electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH₃) activate the ring and direct the formylation to ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring.

  • Troubleshooting Strategies:

    • Temperature Control: Lowering the reaction temperature often favors the formation of the kinetic product over the thermodynamic one, which can lead to higher regioselectivity. Try running the reaction at 0°C to room temperature instead of at elevated temperatures.

    • Rate of Addition: A slow, dropwise addition of the Vilsmeier reagent to your quinoline substrate solution can help maintain a low concentration of the electrophile, minimizing the formation of undesired isomers.

    • Solvent Choice: While DMF is necessary to form the Vilsmeier reagent, using a non-polar co-solvent can modulate the reactivity of the electrophile and influence selectivity.

    • Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF). An excess can lead to side reactions and decreased selectivity. Start with a 1.5 to 3-fold excess of the Vilsmeier reagent and optimize from there.

Q2: In a Reimer-Tiemann formylation of a hydroxyquinoline, I'm getting a mixture of ortho- and para-formylated products. How can I favor one over the other?

A2: The Reimer-Tiemann reaction, which proceeds via a dichlorocarbene intermediate, is also sensitive to reaction conditions.

  • Underlying Cause: The phenoxide ion formed under the basic reaction conditions directs the electrophilic dichlorocarbene to the ortho and para positions. The ortho-isomer is often favored due to stabilization of the transition state by the adjacent hydroxyl group.

  • Troubleshooting Strategies:

    • Solvent System: The reaction is typically biphasic. The efficiency of mixing is crucial. Vigorous stirring or the use of a phase-transfer catalyst can improve the reaction rate and may influence the ortho/para ratio.

    • Counter-ion: The choice of the alkali metal hydroxide (e.g., NaOH vs. KOH) can influence the ortho/para selectivity. Experiment with different bases.

    • Steric Hindrance: If the ortho position is sterically hindered, the para product will be favored. You can sometimes leverage this by using a substrate with a bulky ortho-substituent.

Issue 2: Formation of Byproducts - "I'm seeing unexpected spots on my TLC."

Q3: My Vilsmeier-Haack reaction is producing a significant amount of a byproduct that I suspect is the corresponding carboxylic acid. How can I prevent this?

A3: The formation of a carboxylic acid from an aldehyde is an oxidation. While the Vilsmeier-Haack reaction itself is not an oxidizing environment, the workup and subsequent handling can lead to this byproduct.

  • Underlying Cause: Aromatic aldehydes can be susceptible to air oxidation, which can be accelerated by basic conditions during workup or by light and elevated temperatures during storage. Some quinoline aldehydes might also undergo a Cannizzaro-type disproportionation reaction under strongly basic conditions, yielding both the corresponding alcohol and carboxylic acid.[1][2]

  • Troubleshooting Strategies:

    • Mild Workup: During the hydrolysis of the intermediate iminium salt, avoid using a strong base for an extended period. Neutralize the reaction mixture with a milder base like sodium bicarbonate or sodium acetate solution.

    • Inert Atmosphere: If your quinoline aldehyde is particularly sensitive, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).

    • Proper Storage: Store the purified quinoline aldehyde under an inert atmosphere, protected from light, and at a low temperature (2-8°C) to minimize oxidation.[3][4][5][6] The use of antioxidants like BHT can also be considered for long-term storage.[6]

Q4: I am observing a higher molecular weight byproduct, which I suspect is from a self-condensation reaction. Is this possible and how can I avoid it?

A4: Yes, self-condensation of aldehydes, known as an aldol condensation, is a possibility, especially if the quinoline aldehyde has enolizable protons (α-hydrogens) and is subjected to basic or acidic conditions.[7][8][9]

  • Underlying Cause: In the presence of a base, an enolizable aldehyde can form an enolate, which is nucleophilic and can attack the carbonyl carbon of another aldehyde molecule. Subsequent dehydration can lead to a conjugated enone.

  • Troubleshooting Strategies:

    • Control pH: Avoid strongly basic or acidic conditions during workup and purification if your aldehyde has α-hydrogens.

    • Temperature: Keep the temperature low during workup and purification to minimize the rate of condensation.

    • Use of a Non-Enolizable Aldehyde: If the synthetic strategy allows, using a quinoline aldehyde without α-hydrogens will prevent this side reaction.

Q5: In my formylation reaction, I'm observing the formation of di-formylated products. How can I prevent this?

A5: Di-formylation occurs when the mono-formylated product is still sufficiently activated to undergo a second electrophilic substitution.

  • Underlying Cause: This is more common with highly activated quinoline systems, for example, those containing multiple electron-donating groups.

  • Troubleshooting Strategies:

    • Stoichiometry: Reduce the amount of the formylating agent to just over one equivalent.

    • Milder Conditions: Use lower temperatures and shorter reaction times to favor the mono-formylated product. Monitor the reaction closely by TLC and stop it once the starting material is consumed and before significant amounts of the di-formylated product appear.

Issue 3: Purification Challenges - "I'm having trouble isolating my pure product."

Q6: My quinoline aldehyde appears to be decomposing on the silica gel column during chromatography. What can I do?

A6: This is a very common problem. The acidic nature of silica gel can cause degradation of sensitive compounds like quinoline aldehydes.[10]

  • Underlying Cause: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze decomposition reactions. The basic nitrogen of the quinoline ring can also interact strongly with these acidic sites, leading to streaking and poor separation.

  • Troubleshooting Strategies:

    • Deactivation of Silica Gel: Neutralize the silica gel by adding a small amount of a base, such as triethylamine (0.5-2%), to your eluent.[11] This will cap the acidic silanol groups.

    • Alternative Stationary Phases: Consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for basic compounds.[10] For very sensitive compounds, Florisil or cellulose might be suitable. Reversed-phase silica (C18) can also be an option.[11]

    • Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time your compound spends on the column.

    • Alternative Purification Methods: If chromatography is still problematic, consider recrystallization or forming a bisulfite adduct. The bisulfite adduct can be isolated and then the aldehyde can be regenerated by treatment with a base.[10][12]

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-8-methylquinoline

This protocol is a representative example of a Vilsmeier-Haack reaction for the synthesis of a quinoline aldehyde from a substituted acetanilide.[13][14]

Materials:

  • o-Methylacetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice-salt bath.

  • Slowly add POCl₃ (12 equivalents) dropwise to the cooled DMF with vigorous stirring over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition and cooling are critical to prevent decomposition of the reagent and control the reaction.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the reagent. The mixture may become a thick, pale-yellow solid or slurry.

  • Formylation Reaction: Add o-methylacetanilide (1 equivalent) portion-wise to the Vilsmeier reagent at 0°C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90°C and maintain this temperature for 6-8 hours. Self-validation: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent). The reaction is complete when the starting acetanilide spot has disappeared.

  • Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the aldehyde.

  • Neutralize the acidic mixture by slowly adding a saturated sodium carbonate solution until the pH is ~7-8. A precipitate should form.

  • Filter the solid product, wash it thoroughly with cold water, and air-dry.

  • Purification: The crude product can be purified by recrystallization from ethyl acetate to yield 2-chloro-3-formyl-8-methylquinoline as a crystalline solid.[13]

Data Summary Tables

Table 1: Troubleshooting Guide for Vilsmeier-Haack Formylation

Problem Potential Cause Recommended Action
Low or No Yield Impure/wet reagents (DMF, POCl₃)Use fresh, anhydrous reagents.[15][16]
Insufficient Vilsmeier reagentIncrease the molar ratio of POCl₃ to the substrate (e.g., up to 12 equivalents).
Deactivated substrate (strong EWGs)Consider alternative formylation methods or substrate modification.
Incomplete reactionIncrease reaction time and/or temperature, monitoring by TLC.
Mixture of Isomers High reaction temperatureLower the reaction temperature to 0°C or room temperature.
Rapid addition of reagentsAdd the Vilsmeier reagent dropwise to the substrate solution.
Di-formylation Highly activated substrateUse a lower stoichiometry of the Vilsmeier reagent (1.1-1.5 eq.).
High temperature/long reaction timeReduce reaction temperature and time; monitor closely by TLC.
Formation of Carboxylic Acid Air oxidation during basic workupUse a mild base (e.g., NaHCO₃) for neutralization; work under an inert atmosphere.
Polymeric/Tarry Byproducts Excessively high temperatureMaintain the recommended temperature range; avoid localized overheating.

Table 2: Comparison of Formylation Methods for Hydroxyquinolines

Method Typical Reagents Advantages Common Byproducts/Disadvantages
Reimer-Tiemann Chloroform, NaOH/KOHSimple, one-pot procedure.Often gives mixtures of ortho and para isomers; can have low yields; formation of cyclohexadienones and orthoformic esters.[17][18][19]
Vilsmeier-Haack DMF, POCl₃Generally higher yields and cleaner reactions for many substrates.Requires anhydrous conditions; sensitive to substrate electronics; potential for di-formylation.[20]
Duff Reaction Hexamethylenetetramine, acidUseful for certain phenols.Generally inefficient and gives low yields.[21]

Visual Diagrams

Vilsmeier-Haack Reaction Pathway and Byproducts

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup_byproducts Workup/Storage Byproducts DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Quinoline Quinoline Substrate Intermediate Iminium Salt Intermediate Quinoline->Intermediate + Vilsmeier Reagent Aldehyde Desired Quinoline Aldehyde Intermediate->Aldehyde Hydrolysis (Workup) DiFormyl Di-formylated Byproduct Aldehyde->DiFormyl Further Reaction (if activated) CarboxylicAcid Carboxylic Acid Byproduct Aldehyde->CarboxylicAcid Oxidation (Air, Base) Aldol Aldol Condensation Byproduct Aldehyde->Aldol Self-Condensation (Base/Acid)

Caption: Vilsmeier-Haack synthesis pathway and potential byproduct formation.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low yields in quinoline aldehyde synthesis.

References

optimizing reaction time and temperature for 6-Chloroquinoline-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing the Synthesis of 6-Chloroquinoline-2-carbaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. This valuable heterocyclic aldehyde serves as a critical building block for a wide range of pharmacologically active molecules. This document provides in-depth technical guidance, field-proven insights, and systematic troubleshooting strategies to help you optimize reaction conditions, maximize yield, and ensure the purity of your target compound.

The most reliable and commonly employed route to this compound is not a direct formylation, but a two-step process. This involves the initial synthesis of the 6-chloro-2-methylquinoline precursor, followed by a selective oxidation of the methyl group. This guide focuses on the critical oxidation step, as it is the primary stage where precise control over reaction time and temperature dictates the success of the synthesis.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound is most efficiently achieved via the oxidation of 6-chloro-2-methylquinoline. The choice of oxidizing agent is critical; Selenium Dioxide (SeO₂) is the reagent of choice for this transformation due to its well-documented selectivity for oxidizing activated methyl groups, such as those at the α-position of a nitrogen heterocycle, to the corresponding aldehyde.[1][2] This process is known as the Riley oxidation.[3]

The overall workflow is a sequential process that requires careful execution at each stage to ensure a high-quality final product.

G A Starting Materials (e.g., 4-chloroaniline) B Synthesis of 6-chloro-2-methylquinoline A->B C 6-chloro-2-methylquinoline D This compound (Target Compound) C->D Selenium Dioxide (SeO₂) Reflux in appropriate solvent E Crude Product F Purified Product E->F Column Chromatography or Recrystallization

Caption: High-level workflow for the synthesis of this compound.

Section 2: Experimental Protocol - Selenium Dioxide Oxidation

This protocol provides a generalized yet detailed procedure for the selective oxidation of 6-chloro-2-methylquinoline. The parameters herein serve as a validated starting point for your optimization experiments.

Materials:

  • 6-chloro-2-methylquinoline (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.1 - 1.5 eq)

  • Solvent (e.g., 1,4-Dioxane, Xylene, or a mixture of Ethanol/Cyclohexane)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle with temperature control

  • Thin Layer Chromatography (TLC) apparatus

  • Celatom® or Celite® for filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloro-2-methylquinoline (1.0 eq) in the chosen solvent (e.g., 1,4-Dioxane). Add Selenium Dioxide (1.1 - 1.5 eq) to the solution.

    • Scientist's Note: The choice of solvent is critical. Dioxane and xylene are commonly used due to their high boiling points, which facilitate the reaction.[1] The reaction must be conducted in a well-ventilated fume hood as selenium compounds are toxic.[3]

  • Heating and Reflux: Equip the flask with a reflux condenser and begin heating the mixture to reflux temperature (typically 100-140°C, depending on the solvent). Maintain a gentle reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction meticulously using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates conversion. The reaction time can vary significantly (4-24 hours) depending on the substrate and temperature.

  • Work-up - Removal of Selenium: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.

    • Dilute the reaction mixture with a solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Filter the mixture through a pad of Celatom® or Celite® to remove the selenium precipitate. Wash the filter cake thoroughly with additional solvent to ensure complete recovery of the product.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then a saturated sodium bicarbonate solution to remove any acidic byproducts (selenous acid). Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically a yellow or brown solid/oil. Purify the material using column chromatography on silica gel to obtain the pure this compound.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the oxidation step in a question-and-answer format.

Troubleshooting cluster_Q1 cluster_Q2 cluster_Q3 cluster_Q4 Start Problem Encountered During Synthesis Q1 Low or No Product Yield? Start->Q1 Q2 Multiple Products Observed (Poor Selectivity)? Start->Q2 Q3 Reaction Stalls / Incomplete Conversion? Start->Q3 Q4 Dark, Tarry Reaction Mixture? Start->Q4 A1 Cause: Insufficient Temperature Solution: Ensure true reflux is achieved. Consider switching to a higher boiling solvent (e.g., Dioxane -> Xylene). Q1->A1 Potential Causes & Solutions A2 Cause: Degraded SeO₂ Solution: Use freshly opened or sublimed SeO₂. SeO₂ is hygroscopic. Q1->A2 Potential Causes & Solutions A3 Cause: Insufficient Reaction Time Solution: Continue reflux and monitor via TLC for longer periods (up to 24h). Q1->A3 Potential Causes & Solutions B1 Cause: Over-oxidation Solution: Reaction temperature is too high or time is too long. Reduce temperature slightly and monitor TLC more frequently. Q2->B1 Potential Causes & Solutions B2 Cause: Formation of Alcohol Intermediate Solution: This is a common intermediate. Ensure sufficient reaction time/temperature to push the reaction to the aldehyde. Q2->B2 Potential Causes & Solutions C1 Cause: Poor Solubility Solution: Ensure the starting material is fully dissolved at reflux temperature. Increase solvent volume if necessary. Q3->C1 Potential Causes & Solutions C2 Cause: Insufficient SeO₂ Solution: Use a slight excess of SeO₂ (1.1-1.5 eq). Some may sublime into the condenser. Q3->C2 Potential Causes & Solutions D1 Cause: Decomposition Solution: Temperature is excessively high. This indicates product or starting material degradation. Reduce reflux temperature. Q4->D1 Potential Causes & Solutions

Caption: Troubleshooting decision tree for the SeO₂ oxidation reaction.

Q: My reaction shows very low or no conversion to the desired aldehyde. What's going wrong?

A: This is a common issue often related to reaction kinetics and reagent quality.

  • Insufficient Temperature: The Riley oxidation requires significant thermal energy.[3] Ensure your reaction is at a true, sustained reflux. If you are using a lower-boiling solvent like ethanol, you may need to switch to a higher-boiling one like 1,4-dioxane or xylene to increase the reaction temperature.

  • Reagent Purity: Selenium dioxide is hygroscopic and can lose activity over time. Use a freshly opened bottle or purify the SeO₂ by sublimation before use.

  • Insufficient Time: These oxidations can be slow. Before concluding the reaction has failed, ensure it has been allowed to proceed for an adequate duration (monitor with TLC over 8, 16, and 24 hours).

Q: My TLC shows the formation of multiple products, not just the aldehyde. How can I improve selectivity?

A: The formation of multiple spots indicates either side reactions or incomplete conversion of intermediates.

  • Over-oxidation: The primary side product is often the 6-chloroquinoline-2-carboxylic acid, resulting from over-oxidation. This occurs if the reaction temperature is too high or the reaction is left for too long after the starting material is consumed. To mitigate this, reduce the reaction temperature slightly and monitor the reaction more frequently by TLC. Quench the reaction as soon as the starting material has been consumed.

  • Alcohol Intermediate: The oxidation proceeds via a quinolin-2-ylmethanol intermediate. If your reaction is not heated sufficiently or for long enough, you may isolate this alcohol. The solution is to increase the reaction time or temperature to facilitate the second oxidation step to the aldehyde.

Q: The reaction seems to stop, with both starting material and product visible on the TLC, even after prolonged heating. What causes this stall?

A: A stalled reaction points to an issue with stoichiometry or reaction conditions.

  • Sublimation of SeO₂: Selenium dioxide can sublime from the reaction mixture into the condenser, effectively reducing its concentration in the pot. Ensure your condenser is operating efficiently. You can gently heat the lower part of the condenser to return the sublimed reagent to the reaction. Using a slight excess of SeO₂ (e.g., 1.2 eq) can also compensate for this loss.

  • Poor Solubility: While unlikely in refluxing dioxane or xylene, ensure your starting material is fully soluble at the reaction temperature to allow for a homogenous reaction mixture.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is Selenium Dioxide the preferred oxidizing agent for this transformation? A1: SeO₂ is highly selective for the oxidation of activated C-H bonds, such as the methyl group at the C2 position of the quinoline ring, which is activated by the adjacent nitrogen atom.[1][4] Other strong oxidizing agents like KMnO₄ or K₂Cr₂O₇ would likely lead to over-oxidation to the carboxylic acid or degradation of the quinoline ring system.

Q2: Can I use a catalytic amount of Selenium Dioxide? A2: Yes, catalytic SeO₂ can be used in conjunction with a co-oxidant like tert-butyl hydroperoxide (TBHP).[3] This approach minimizes the handling of toxic selenium waste. However, optimizing this catalytic system can be more complex than using the stoichiometric reagent and may require more extensive screening of conditions.

Q3: What are the critical safety precautions when working with Selenium Dioxide? A3: Selenium compounds are highly toxic and should be handled with extreme care in a certified chemical fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of the powder and ensure all selenium-containing waste is disposed of according to your institution's hazardous waste protocols.

Q4: How can I effectively monitor the reaction by TLC? A4: Use a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The starting material (6-chloro-2-methylquinoline) will be less polar (higher Rf value) than the product aldehyde. The product will appear as a new spot with a lower Rf value. Co-spotting a sample of your starting material on the TLC plate will help you definitively track its consumption.

Section 5: Data Summary for Optimization

The following table summarizes key reaction parameters to guide your optimization experiments, based on established protocols for analogous 2-methylquinoline oxidations.

ParameterRecommended Range/ValueRationale & Key Considerations
Temperature 100 - 140 °C (Reflux)Temperature is the most critical parameter. Too low leads to slow/no reaction; too high leads to over-oxidation and decomposition.[5]
Reaction Time 4 - 24 hoursHighly dependent on substrate reactivity and temperature. Must be determined empirically by careful TLC monitoring.
Solvent 1,4-Dioxane, XyleneHigh boiling point is necessary to drive the reaction. Dioxane (b.p. 101 °C) is a good starting point. Xylene (b.p. ~140 °C) can be used for less reactive substrates.
SeO₂ Stoichiometry 1.1 - 1.5 equivalentsA slight excess is recommended to compensate for potential sublimation and ensure complete conversion.
Expected Yield 40 - 70%Yields can vary. Careful execution of the work-up and purification is crucial for maximizing the isolated yield.[1]

Section 6: References

  • International Journal of Science and Research. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Waitkins, G. R., & Clark, C. W. (1945). Selenium Dioxide: Preparation, Properties, and Use as Oxidizing Agent. Chemical Reviews, 36(3), 235–289.

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Yield for 6-Chloroisoquinoline-1-carbaldehyde Derivatives. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde. Retrieved from --INVALID-LINK--

  • Shaaban, M. R., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8196–8229.

  • Potdar, V. V., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 36, 1518-1522.

  • Asian Journal of Chemistry. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. Retrieved from --INVALID-LINK--

  • AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from --INVALID-LINK--

  • Abdel-Wahab, B. F., et al. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1–25.

  • Shaikh, N. S., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, Synopses, (1), 34–35.

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from --INVALID-LINK--

  • Kaplan, H. (1941). The Use of Selenium Dioxide in the Preparation of Quinoline Aldehydes. Journal of the American Chemical Society, 63(10), 2654–2655.

  • Młochowski, J., & Wójtowicz, H. (2009). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 14(10), 4181–4224.

  • BenchChem. (2025). A Comparative Guide to the Synthetic Efficiency of 6-Chloroisoquinoline-1-carbaldehyde. Retrieved from --INVALID-LINK--

  • Abdel-Wahab, B. F., et al. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate.

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 6-Chloroisoquinoline-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-chloroisoquinoline-1-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals. While a specific, dedicated synthesis for this molecule is not extensively documented in peer-reviewed literature, its preparation can be reliably achieved by adapting well-established synthetic methodologies.[1] This resource provides an in-depth analysis of plausible synthetic routes, troubleshooting for common challenges, and detailed experimental protocols based on the synthesis of analogous compounds.

Section 1: Overview of Synthetic Strategies

The synthesis of 6-chloroisoquinoline-1-carbaldehyde is most logically approached via a two-stage process: first, the construction of the 6-chloroisoquinoline core, followed by the introduction of the carbaldehyde group at the C-1 position. Two primary strategies stand out, each with distinct advantages and challenges.

Diagram 1: Synthetic Pathways Overview

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Route 1: Pomeranz-Fritsch & Formylation cluster_2 Route 2: Precursor Oxidation cluster_3 Final Product 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Pomeranz-Fritsch Pomeranz-Fritsch 4-Chlorobenzaldehyde->Pomeranz-Fritsch Precursor_Synth Precursor Synthesis 4-Chlorobenzaldehyde->Precursor_Synth 6-Chloroisoquinoline 6-Chloroisoquinoline Formylation Formylation 6-Chloroisoquinoline->Formylation Pomeranz-Fritsch->6-Chloroisoquinoline Target 6-Chloroisoquinoline-1-carbaldehyde Formylation->Target 1-Methyl-6-chloroisoquinoline 1-Methyl-6-chloroisoquinoline Oxidation Oxidation 1-Methyl-6-chloroisoquinoline->Oxidation Precursor_Synth->1-Methyl-6-chloroisoquinoline Oxidation->Target

Caption: High-level overview of the two primary synthetic routes.

Table 1: Comparison of Primary Synthetic Strategies

StrategyDescriptionAdvantagesChallenges
Route 1A: Pomeranz-Fritsch then Vilsmeier-Haack Two-step process: 1) Synthesis of 6-chloroisoquinoline. 2) Direct formylation at C-1.[1]More atom-economical in the second step.[2]The electron-withdrawing chloro group deactivates the ring, making direct formylation challenging and potentially low-yielding.[2][3]
Route 1B: Pomeranz-Fritsch then Reissert-Henze Two-step process: 1) Synthesis of 6-chloroisoquinoline. 2) Multi-step C-1 formylation via a Reissert intermediate.[4][5]Well-established for introducing functionality at C-1 of isoquinolines.[6]Involves highly toxic cyanide reagents and multiple transformations in the second stage, which can lower the overall yield.[4]
Route 2: Oxidation of 1-Methyl Precursor Two-step process: 1) Synthesis of 1-methyl-6-chloroisoquinoline. 2) Oxidation of the methyl group to an aldehyde.[2][7]Oxidation of the activated 1-methyl group is often selective and efficient.[8][9]Requires an additional synthetic step to prepare the methyl-substituted precursor; oxidation reagents (e.g., SeO₂) are toxic.[2][9]

Based on reliability and control, Route 1B (Reissert-Henze) and Route 2 (Oxidation) are often preferred for deactivated systems, though they are longer. Route 1A (Vilsmeier-Haack) is more direct but may require significant optimization.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this specific molecule challenging? A: The primary challenge arises from the electronic properties of the 6-chloroisoquinoline core. The chlorine atom is an electron-withdrawing group, which deactivates the entire ring system, particularly the benzene portion, to electrophilic attack. This makes classical reactions like the Pomeranz-Fritsch cyclization and direct Vilsmeier-Haack formylation less efficient than for electron-rich isoquinolines.[2][4]

Q2: Which synthetic route is recommended for a first attempt? A: For researchers prioritizing a well-established, albeit longer, pathway, the Reissert-Henze reaction (Route 1B) is a strong choice.[4][5] It circumvents the issue of direct electrophilic attack on the deactivated ring for formylation. For those aiming for a shorter route and willing to perform optimization, the oxidation of a 1-methyl precursor (Route 2) can be highly effective.[7][8]

Q3: Are there significant safety concerns I should be aware of? A: Yes. Several steps involve hazardous materials.

  • Pomeranz-Fritsch: Uses large quantities of strong, corrosive acids (e.g., concentrated H₂SO₄).[1]

  • Vilsmeier-Haack: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[10][11]

  • Reissert-Henze: Involves highly toxic cyanide salts (KCN) or TMS-cyanide.[4] Extreme caution and a well-ventilated fume hood are mandatory. Proper quenching and disposal protocols for cyanide waste must be followed.

  • Selenium Dioxide Oxidation: Selenium compounds are highly toxic and should be handled with appropriate personal protective equipment (PPE).[9]

Q4: What are the expected properties of the final product? A: 6-Chloroisoquinoline-1-carbaldehyde is predicted to be a solid at room temperature.[12] The aldehyde group is highly reactive and can be prone to oxidation to the corresponding carboxylic acid if not stored properly, especially under air or light.[12][13]

Section 3: Troubleshooting Guide - Route 1 (Pomeranz-Fritsch & Formylation)

Part A: Synthesis of 6-Chloroisoquinoline via Pomeranz-Fritsch Reaction

This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from 4-chlorobenzaldehyde and 2,2-diethoxyethylamine.[14][15]

Diagram 2: Pomeranz-Fritsch Reaction Workflow

Pomeranz_Fritsch start 4-Chlorobenzaldehyde + 2,2-Diethoxyethylamine step1 Condensation (Schiff Base formation) Toluene, p-TSA, Dean-Stark start->step1 intermediate Crude Benzalaminoacetal step1->intermediate step2 Acid-Catalyzed Cyclization Conc. H₂SO₄, 80°C intermediate->step2 workup Work-up & Purification (Neutralization, Extraction, Chromatography) step2->workup end Pure 6-Chloroisoquinoline workup->end

Caption: Step-by-step workflow for the Pomeranz-Fritsch synthesis.

Troubleshooting Common Issues:

Issue 1: Low or no yield of 6-chloroisoquinoline.

  • Potential Cause: Incomplete formation of the initial benzalaminoacetal (Schiff base).

    • Solution: This condensation reaction produces water, which can inhibit the reaction. Ensure anhydrous conditions. Using a Dean-Stark apparatus to remove water azeotropically is highly recommended.[1] Monitor the reaction by TLC or ¹H NMR to confirm full conversion before proceeding to the cyclization step.

  • Potential Cause: Insufficiently strong acid for cyclization.

    • Solution: The electron-withdrawing chlorine deactivates the ring, making cyclization difficult.[4] While concentrated sulfuric acid is standard, you may need stronger conditions. Consider using polyphosphoric acid (PPA) or a mixture of H₂SO₄ and P₂O₅, which are more effective for deactivated substrates.[4][16]

  • Potential Cause: Hydrolysis of the imine intermediate.

    • Solution: In the strongly acidic medium, the imine can hydrolyze back to the starting materials. Careful control of acid concentration and dropwise addition of the acetal to the cold acid can minimize this side reaction.[1][4]

Issue 2: Formation of isomeric side products.

  • Potential Cause: Lack of complete regioselectivity during cyclization.

    • Solution: While cyclization should strongly favor the 6-chloro isomer due to the directing effects of the chloro-substituent, trace amounts of the 8-chloroisoquinoline isomer are possible.[4] Careful purification by column chromatography on silica gel is essential to separate these isomers. Characterize fractions thoroughly using ¹H NMR.[4]

Detailed Protocol 1: Synthesis of 6-Chloroisoquinoline
  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mol, 140.57 g) and 2,2-diethoxyethylamine (1.1 mol, 146.51 g) in toluene (500 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TSA). Reflux the mixture until the theoretical amount of water is collected.[1]

  • Solvent Removal: Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.

  • Cyclization: Carefully add the crude acetal dropwise to ice-cold concentrated sulfuric acid (500 mL) with vigorous stirring, maintaining the temperature below 10°C.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat at 80°C for 4-6 hours. Monitor progress by TLC.[1]

  • Work-up: Cool the mixture in an ice bath and carefully pour it onto crushed ice. Basify the solution to pH >10 with a concentrated NaOH solution, keeping the temperature below 20°C.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 300 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 6-chloroisoquinoline.[1]

Part B: Formylation of 6-Chloroisoquinoline

Method 1: Vilsmeier-Haack Reaction

This method attempts to directly introduce a formyl group onto the C-1 position using a pre-formed Vilsmeier reagent (POCl₃/DMF).[1][11]

Troubleshooting Common Issues:

Issue: Very low or no conversion to the aldehyde.

  • Potential Cause: Deactivation of the isoquinoline ring.

    • Solution: As previously mentioned, the chloro group makes the ring electron-poor and less susceptible to electrophilic attack by the Vilsmeier reagent.[2] Harsher reaction conditions may be required. Increase the reaction temperature (e.g., from 90°C to 110-120°C) and prolong the reaction time. Monitor carefully by TLC, as decomposition can occur at higher temperatures. Using a larger excess of the Vilsmeier reagent can also help drive the reaction forward.[1]

Detailed Protocol 2: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 3.0 equiv) to 0°C. Add phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise, keeping the temperature below 10°C. Stir at room temperature for 30 minutes.[1]

  • Formylation: Dissolve 6-chloroisoquinoline (1.0 equiv) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Heating: Heat the reaction mixture at 90-100°C for 6-12 hours.

  • Work-up: Cool the mixture and pour it onto crushed ice. Neutralize with an aqueous solution of sodium acetate or sodium hydroxide until basic.

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude solid by column chromatography or recrystallization from ethanol to yield the final product.[1]

Method 2: Reissert-Henze Reaction

This is a more robust, multi-step method involving N-oxidation, formation of a Reissert compound, and subsequent hydrolysis.[4][6]

Troubleshooting Common Issues:

Issue 1: Incomplete N-oxidation of 6-chloroisoquinoline.

  • Potential Cause: Insufficient oxidizing agent or reaction time.

    • Solution: Use a reliable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). Ensure at least 1.1-1.2 equivalents are used. Monitor the reaction closely by TLC until all the starting material is consumed. The N-oxide product will have a significantly different Rf value.[4]

Issue 2: Low yield of the Reissert compound.

  • Potential Cause: Hydrolysis of the acylating agent (e.g., benzoyl chloride).

    • Solution: This step is highly sensitive to moisture. Use anhydrous solvents (e.g., dry dichloromethane) and perform the reaction under an inert atmosphere.[4][17]

  • Potential Cause: Use of aqueous KCN.

    • Solution: The traditional Reissert reaction uses a two-phase system (CH₂Cl₂/H₂O with KCN), which can lead to hydrolysis side reactions.[17] A superior, anhydrous method uses trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid like AlCl₃ in an anhydrous solvent. This often gives higher yields.[17]

Issue 3: Difficulty in hydrolyzing the Reissert compound.

  • Potential Cause: The intermediate is stable under mild conditions.

    • Solution: Acid-catalyzed hydrolysis is required. Refluxing with concentrated hydrochloric acid or a mixture of sulfuric acid and acetic acid is typically effective to hydrolyze the intermediate to the desired aldehyde.[6]

Detailed Protocol 3: Reissert-Henze Formylation

  • N-Oxidation: Dissolve 6-chloroisoquinoline (1.0 equiv) in dichloromethane. Cool to 0°C and add m-CPBA (1.2 equiv) portion-wise. Allow the reaction to warm to room temperature and stir until completion (TLC monitoring). Work up by washing with NaHCO₃ solution, then brine, dry, and concentrate to get the N-oxide.[4]

  • Reissert Compound Formation (Anhydrous Method): Dissolve the 6-chloroisoquinoline N-oxide (1.0 equiv) in anhydrous dichloromethane under N₂. Add benzoyl chloride (1.1 equiv) followed by trimethylsilyl cyanide (1.2 equiv). Add a catalytic amount of anhydrous AlCl₃. Stir at room temperature for 4-6 hours.[17]

  • Work-up: Quench the reaction carefully with saturated NaHCO₃ solution. Extract with dichloromethane, dry, and concentrate. Purify by chromatography to isolate the Reissert compound.

  • Hydrolysis: Reflux the purified Reissert compound in a mixture of concentrated HCl and glacial acetic acid for 4-8 hours. Cool, neutralize with base, and extract with an organic solvent. Purify by column chromatography to yield 6-chloroisoquinoline-1-carbaldehyde.

Section 4: Troubleshooting Guide - Route 2 (Oxidation of 1-Methyl-6-chloroisoquinoline)

This route first requires the synthesis of 1-methyl-6-chloroisoquinoline, for which a Bischler-Napieralski or modified Pomeranz-Fritsch reaction can be adapted.[16][18] The key step is the selective oxidation of the methyl group.

Diagram 3: Troubleshooting Oxidation Step

Troubleshooting_Oxidation start Low Yield of Aldehyde q1 Is starting material (1-methyl-6-chloroisoquinoline) consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is over-oxidation product (carboxylic acid) observed? a1_yes->q2 sol1 Increase reaction temp or time. Check SeO₂ quality. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Reduce reaction time. Use slightly less oxidant. a2_yes->sol2 sol3 Complex mixture. Optimize solvent and temp. Check for degradation. a2_no->sol3

Caption: Decision tree for troubleshooting the oxidation of the methyl precursor.

Troubleshooting Common Issues:

Issue: Low yield of aldehyde during oxidation.

  • Potential Cause: Incomplete reaction.

    • Solution: The C-H bonds of the methyl group are strong. Ensure the reaction is heated sufficiently (reflux in dioxane or xylene is common).[7][19] Use a slight excess (1.1-1.2 equiv) of high-purity, sublimed selenium dioxide.[9]

  • Potential Cause: Over-oxidation to the carboxylic acid.

    • Solution: Selenium dioxide can further oxidize the aldehyde.[9] Monitor the reaction carefully by TLC and stop it as soon as the starting material is consumed. Avoid prolonged heating. Using a catalytic amount of SeO₂ with a co-oxidant like t-butyl hydroperoxide can sometimes offer better control.[9]

  • Potential Cause: Difficulty in removing selenium byproducts.

    • Solution: The reaction produces elemental selenium (a black/red precipitate) and other selenium species. After the reaction, filter the hot solution to remove the bulk of the selenium. During work-up, washing the organic extracts with a sodium sulfide solution can help remove residual selenium species. Purification by column chromatography is almost always necessary.

Detailed Protocol 4: SeO₂ Oxidation
  • Reaction Setup: In a round-bottom flask, dissolve 6-chloro-1-methylisoquinoline (1.0 equiv) in dioxane (a common solvent for these oxidations).[7]

  • Oxidant Addition: Add selenium dioxide (1.2 equiv) to the solution.

  • Heating: Heat the mixture to reflux (approx. 101°C) for 4-8 hours. Monitor the reaction by TLC.

  • Filtration: Once the starting material is consumed, filter the hot reaction mixture through a pad of Celite to remove the black selenium precipitate.

  • Work-up: Dilute the filtrate with water and extract with ethyl acetate. Wash the combined organic layers with water, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to isolate 6-chloroisoquinoline-1-carbaldehyde.

Section 5: References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). . Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Efficiency of 6-Chloroisoquinoline-1-carbaldehyde. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Assessing the Reproducibility of 6-Chloroisoquinoline-1-carbaldehyde Reactions: A Comparative Guide. Retrieved from --INVALID-LINK--

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Reissert reaction. Retrieved from --INVALID-LINK--

  • Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. ESIRC. Retrieved from --INVALID-LINK--

  • SlideShare. (n.d.). Isoquinoline.pptx. Retrieved from --INVALID-LINK--

  • Google Patents. (1989). JPH01153679A - Purification of isoquinoline. Retrieved from --INVALID-LINK--

  • University of Regensburg. (n.d.). Isoquinoline. Retrieved from --INVALID-LINK--

  • Journal of Chemical Research. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde. Retrieved from --INVALID-LINK--

  • Journal of the Chemical Society C: Organic. (1970). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. RSC Publishing. Retrieved from --INVALID-LINK--

  • SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-BROMO-3-CHLOROISOQUINOLINE synthesis. Retrieved from --INVALID-LINK--

  • International Journal of Science and Research. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Isoquinoline. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Oxidation of 6-Chloroisoquinoline-1-carbaldehyde. Retrieved from --INVALID-LINK--

  • Heterocycles. (1977). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from --INVALID-LINK--

  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (2021). N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. Retrieved from --INVALID-LINK--

  • Organic Reactions, Inc. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Oxidising agent. Retrieved from --INVALID-LINK--

  • IU Indianapolis ScholarWorks. (n.d.). Oxidations with Selenium Dioxide. Retrieved from --INVALID-LINK--

  • AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from --INVALID-LINK--

References

Vilsmeier-Haack Formylation Technical Support Center: Managing Runaway Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the potential thermal hazards associated with this powerful and versatile reaction. Our goal is to equip you with the knowledge to not only troubleshoot issues but to proactively design safer and more robust experimental protocols.

Introduction: The Power and Peril of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds to produce valuable aryl aldehydes and ketones.[1][2][3] The reaction's utility stems from the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][4][5]

However, the very reactivity that makes this transformation so effective also presents significant safety challenges. The formation of the Vilsmeier reagent is a highly exothermic process, and the reagent itself can be thermally unstable.[6][7][8] If not properly controlled, this can lead to a rapid, uncontrolled increase in temperature and pressure—a runaway reaction—with potentially catastrophic consequences.[9][10] This guide will provide a comprehensive framework for understanding, preventing, and managing these risks.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the recommended actions.

Q1: My reaction is showing a rapid, unexpected temperature spike after adding POCl₃ to DMF. What is happening and what should I do?

A1: You are likely observing the initial, highly exothermic formation of the Vilsmeier reagent.[7] This is the most common point for a thermal event to begin. The rapid temperature increase indicates that the rate of heat generation is exceeding the capacity of your cooling system.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of POCl₃.

  • Enhance Cooling: Ensure your cooling bath is at the target temperature and that there is adequate coolant. If possible, add more coolant (e.g., dry ice to an acetone bath).

  • Vigorous Stirring: Maintain vigorous stirring to ensure uniform temperature distribution and efficient heat transfer to the cooling bath.

  • Monitor Temperature and Pressure: Keep a close watch on both the internal reaction temperature and any pressure changes in the system.

  • Prepare for Emergency Quenching: Have a pre-chilled, basic quenching solution (e.g., a saturated solution of sodium bicarbonate or sodium acetate in water) ready for immediate use if the temperature continues to rise uncontrollably.

Causality and Prevention: This situation arises from an imbalance between the rate of the exothermic reaction and the rate of heat removal. To prevent this, always add the POCl₃ slowly and portion-wise to the cooled DMF solution, allowing the temperature to return to the setpoint between additions. Using a syringe pump for controlled, continuous addition is a highly recommended practice.

Q2: I've pre-formed my Vilsmeier reagent and am now adding my substrate. The reaction temperature is increasing much faster than anticipated. Why is this happening?

A2: While the formation of the Vilsmeier reagent is highly exothermic, the subsequent electrophilic aromatic substitution with your substrate can also be significantly exothermic, especially with highly activated aromatic systems. The accumulation of unreacted Vilsmeier reagent before the addition of the substrate can create a scenario where the reaction rate accelerates rapidly upon substrate introduction.

Troubleshooting Steps:

  • Slow Substrate Addition: If adding the substrate as a solution, immediately slow down the addition rate.

  • Monitor Closely: Carefully monitor the internal temperature. Do not let it deviate significantly from your target temperature.

  • Cooling Capacity: Ensure your cooling system is adequate for the scale of your reaction.

A Safer Alternative - In-Situ Generation: A more robust and safer approach is to generate the Vilsmeier reagent in-situ in the presence of your substrate.[6][7][8] This is achieved by adding the POCl₃ to a solution of your substrate in DMF. This way, the Vilsmeier reagent is consumed as it is formed, preventing its accumulation and reducing the risk of a thermal runaway.[6]

Q3: My reaction seems to be "stalling" and then suddenly accelerating. What could be the cause?

A3: This "induction period" followed by a rapid exotherm can be due to poor mixing or the presence of impurities. If the reagents are not well-mixed, localized concentrations of reactants can build up. Once a critical temperature is reached in a specific spot, the reaction can initiate rapidly and propagate throughout the mixture.

Preventative Measures:

  • Effective Stirring: Use an overhead stirrer for larger scale reactions to ensure efficient mixing. For smaller flasks, ensure the stir bar is appropriately sized and rotating at a sufficient speed.

  • Reagent Purity: Ensure your DMF is anhydrous and your POCl₃ is of high quality. Water can react with POCl₃ in a highly exothermic manner and can also affect the formation of the Vilsmeier reagent.[11]

Q4: I'm at the workup stage and am quenching the reaction with water. I'm observing a violent, exothermic reaction. How can I perform this step more safely?

A4: The violent exotherm during quenching is due to the reaction of unreacted POCl₃ with water.[11] This hydrolysis is extremely exothermic and can cause dangerous splashing and a rapid increase in temperature and pressure.

Safe Quenching Protocol (Reverse Quench):

  • Prepare a Quenching Vessel: In a separate flask, prepare a vigorously stirred mixture of crushed ice and a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate. The volume should be sufficient to neutralize the acidic byproducts.

  • Cool the Reaction Mixture: Cool your completed reaction mixture in an ice bath.

  • Slow Addition: Slowly and carefully add the cooled reaction mixture to the ice/base slurry via an addition funnel or by cannula transfer.

  • Maintain Cooling: Keep the quenching vessel in an ice bath throughout the addition process to manage the heat generated.

  • Monitor pH: After the addition is complete, check the pH to ensure it is neutral or slightly basic before proceeding with extraction.

This "reverse quench" method ensures that the heat generated is immediately absorbed by the large volume of ice and water, preventing a dangerous temperature spike.[11]

Visualizing the Process: Mechanism and Safety Workflow

To better understand the chemical transformations and the critical control points, the following diagrams illustrate the Vilsmeier-Haack reaction mechanism and a recommended workflow for managing a potential runaway reaction.

Vilsmeier_Haack_Mechanism cluster_0 Reagent Formation (Exothermic) cluster_1 Formylation cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate + Arene Arene Electron-Rich Arene Arene->Intermediate Product Aryl Aldehyde Intermediate->Product + H₂O H2O H₂O (Workup) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Runaway_Reaction_Workflow Start Temperature Spike Detected Stop_Addition Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Enhance Cooling Stop_Addition->Enhance_Cooling Vigorous_Stirring Maintain Vigorous Stirring Enhance_Cooling->Vigorous_Stirring Monitor Monitor Temp & Pressure Vigorous_Stirring->Monitor Temp_Controlled Temperature Controlled? Monitor->Temp_Controlled Resume_Slow Resume Slow Addition Temp_Controlled->Resume_Slow Yes Emergency_Quench Emergency Quench Temp_Controlled->Emergency_Quench No

Caption: Workflow for Managing a Runaway Reaction.

Quantitative Data for Safer Protocols

Adherence to established quantitative parameters is crucial for ensuring the safety and reproducibility of your Vilsmeier-Haack formylation.

ParameterRecommended Value/ProcedureRationale
POCl₃ Addition Rate 1 equivalent over 30-60 minutesControls the rate of the initial exothermic reaction.
Reaction Temperature 0-10 °C for reagent formationMinimizes the risk of thermal runaway during Vilsmeier reagent formation.
Solvent Volume 10-20 mL of DMF per gram of substrateEnsures adequate heat dissipation and prevents overly concentrated reaction mixtures.
Stirring Speed >300 RPM (overhead stirrer for >1 L)Promotes efficient heat transfer and prevents localized hot spots.
Quenching Temperature Maintain quench vessel at <10 °CSafely dissipates the heat from the hydrolysis of excess POCl₃.

Detailed Experimental Protocols

Protocol 1: Safe In-Situ Vilsmeier-Haack Formylation

This protocol is recommended for its enhanced safety profile by avoiding the accumulation of the thermally sensitive Vilsmeier reagent.

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas inlet (e.g., nitrogen or argon).

  • Initial Charge: To the flask, add the electron-rich aromatic substrate (1.0 eq.) and anhydrous DMF (10-20 mL per gram of substrate).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Preparation: In the addition funnel, place phosphorus oxychloride (1.1-1.5 eq.).

  • Controlled Addition: Add the POCl₃ dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for the desired time (monitor by TLC or LC-MS).

  • Safe Quenching: Prepare a separate flask with a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Cool your reaction mixture back down to 0-5 °C and slowly add it to the quenching flask.

  • Workup: Proceed with standard aqueous workup and extraction.

Protocol 2: Emergency Quenching Procedure

This protocol should be followed if a runaway reaction is suspected and the temperature cannot be controlled by cooling.

  • Alert Personnel: Inform colleagues in the immediate vicinity of the situation.

  • Personal Protective Equipment: Ensure you are wearing appropriate PPE, including a face shield and blast shield if available.

  • Remove Heat Source: If any heating is being applied, remove it immediately.

  • Prepare Quench: Have a large, pre-chilled container of a suitable quenching agent (e.g., cold, saturated sodium bicarbonate solution) ready.

  • Controlled Quench: If safe to do so, begin slowly adding the quenching agent to the reaction mixture with maximum cooling applied. Be prepared for vigorous gas evolution.

  • Evacuate: If the reaction cannot be brought under control, evacuate the area and contact emergency services.

Conclusion

The Vilsmeier-Haack reaction is an invaluable tool in the synthetic chemist's arsenal. By understanding the underlying thermochemistry and implementing the robust safety protocols outlined in this guide, you can harness its power while mitigating the associated risks. Always prioritize a thorough risk assessment before beginning any experiment and never hesitate to consult with your organization's safety professionals.

References

Validation & Comparative

A Comparative Guide to HPLC and GC for Purity Analysis of 6-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stringent assessment of purity for key intermediates like 6-Chloroquinoline-2-carbaldehyde is a cornerstone of quality and safety. This heterocyclic aldehyde is a critical building block in the synthesis of various pharmaceutical compounds, where even trace impurities can impact the efficacy, stability, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two primary analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the causality behind methodological choices, present detailed experimental protocols, and provide supporting data to empower you in selecting the optimal strategy for your analytical needs.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is often synthesized via methods like the Vilsmeier-Haack reaction.[1] This and other synthetic routes can introduce process-related impurities, such as starting materials, by-products, and reagents. Furthermore, the compound's inherent chemical structure, featuring a reactive aldehyde group and a chlorinated quinoline ring, makes it susceptible to degradation under certain conditions.[2] Therefore, a robust, stability-indicating analytical method is not just a quality control measure but a crucial component of the development process, ensuring the reliability of downstream synthetic steps and the quality of the final product.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the analysis of a broad range of pharmaceutical compounds, particularly those that are non-volatile or thermally labile.[3][4] For this compound, a reverse-phase HPLC (RP-HPLC) method with UV detection is the preferred approach due to the compound's aromatic nature and strong UV absorbance.

Causality Behind Experimental Choices

The selection of each parameter in the HPLC method is deliberate and grounded in the physicochemical properties of the analyte and potential impurities.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is chosen for its hydrophobicity, which provides excellent retention and separation for aromatic compounds like quinoline derivatives. The non-polar nature of the C18 stationary phase interacts favorably with the aromatic rings of the analyte and related substances.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the effective separation of compounds with varying polarities. Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength and low UV cutoff. A buffer, such as phosphate or formate, is often included to control the pH and ensure consistent ionization states of the analytes, leading to reproducible retention times and peak shapes.

  • Detection: UV detection at a wavelength of 254 nm is selected because quinoline derivatives typically exhibit strong absorbance in this region, providing high sensitivity for both the main compound and related impurities. A Photo Diode Array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, enabling peak purity analysis and providing clues to the identity of unknown impurities.

Experimental Protocol: HPLC-UV Method

Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.02080
25.02080
25.17030
30.07030

Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized sample in the diluent to a final concentration of 1.0 mg/mL.

Data Presentation: HPLC Purity Analysis

Below is a table of illustrative data from the HPLC analysis of a synthesized batch of this compound.

Peak No.Retention Time (min)Peak Area% AreaIdentification
13.51,5000.05Unknown Impurity
28.24,5000.15Starting Material
312.52,985,00099.70This compound
415.83,0000.10Unknown Impurity
Total 2,994,000 100.00

Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

In this example, the purity is calculated to be 99.70%.

Comparative Analytical Technique: Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[5] While this compound has a relatively high boiling point, GC can be a valuable orthogonal technique to HPLC, especially for detecting volatile impurities that may not be well-retained or detected by HPLC.

Causality Behind Experimental Choices
  • Injection Mode: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks.

  • Stationary Phase: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is suitable for separating aromatic compounds with a range of polarities.

  • Temperature Program: A temperature gradient is essential for eluting compounds with different boiling points within a reasonable timeframe, from volatile impurities to the main analyte.

  • Detector: A Flame Ionization Detector (FID) is a robust and sensitive detector for organic compounds, providing a response that is proportional to the mass of carbon, which is ideal for purity calculations by area percent.

Experimental Protocol: GC-FID Method

Instrumentation: A standard GC system equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

Chromatographic Conditions:

ParameterCondition
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 280 °C
Detector Temperature 300 °C
Oven Program Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min
Injection Volume 1 µL
Split Ratio 50:1

Sample Preparation:

  • Solvent: Dichloromethane or Acetone

  • Sample Solution: Dissolve the synthesized sample in the solvent to a concentration of approximately 5 mg/mL.

Data Presentation: GC Purity Analysis

Below is a table of illustrative data from the GC analysis of the same batch of this compound.

Peak No.Retention Time (min)Peak Area% AreaIdentification
14.12,2000.08Volatile Impurity
212.82,741,00099.85This compound
314.21,9200.07Higher Boiling Impurity
Total 2,745,120 100.00

Purity Calculation: Similar to HPLC, purity is calculated based on the area percentage.

In this example, the purity is calculated to be 99.85%.

Method Comparison and Justification

FeatureHPLC-UVGC-FIDJustification for this compound
Applicability Excellent for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.HPLC is generally the primary choice as it avoids high temperatures that could potentially degrade the aldehyde. GC is a good complementary method for volatile impurities.[5]
Selectivity High, tunable with mobile phase and stationary phase.Very high, based on boiling point and column interaction.Both offer excellent selectivity. The choice depends on the expected impurity profile.
Sensitivity Good to excellent, depending on the chromophore.Excellent, especially with FID for organic compounds.Both methods provide adequate sensitivity for purity analysis.
Sample Preparation Simple dissolution.Simple dissolution.Both methods have straightforward sample preparation.
Analysis Time Typically 20-40 minutes.Typically 20-30 minutes.Analysis times are comparable.

Trustworthiness: A Self-Validating System through Forced Degradation

To ensure the trustworthiness of the primary HPLC method, a forced degradation study should be performed.[6] This involves subjecting a solution of this compound to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally induce degradation. The ability of the HPLC method to separate the intact drug from all formed degradation products demonstrates its specificity and stability-indicating nature. This is a critical requirement according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[7][8]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC HPLC-PDA Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal (80°C, Solid State) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Light Box) Photo->HPLC Analyze Samples Purity Peak Purity Assessment HPLC->Purity Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Report Stability-Indicating Method Confirmed Purity->Report Mass_Balance->Report Analyte 6-Chloroquinoline- 2-carbaldehyde Solution Analyte->Acid Expose to Analyte->Base Expose to Analyte->Oxidation Expose to Analyte->Thermal Expose to Analyte->Photo Expose to

Caption: Workflow for a forced degradation study to establish a stability-indicating HPLC method.

Conclusion and Recommendations

Both HPLC and GC are powerful and suitable techniques for the purity analysis of this compound.

  • Primary Recommendation: A validated RP-HPLC method with UV/PDA detection is recommended as the primary method for routine quality control, release testing, and stability studies. Its versatility, robustness, and ability to analyze non-volatile and potential degradation products make it the superior choice.

  • Alternative/Complementary Method: A GC-FID method serves as an excellent orthogonal technique. It is particularly valuable for identifying and quantifying volatile or low-molecular-weight impurities that might be missed by HPLC. Its use can provide a more comprehensive purity profile.

By employing these well-characterized and validated analytical methods, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the safety and efficacy of the final pharmaceutical products.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel 6-Chloroquinoline-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] Among the many synthetic precursors, 2-chloroquinoline-3-carbaldehyde stands out as a particularly versatile intermediate, enabling diverse structural modifications.[4][5][6] This guide focuses on derivatives of the 6-chloro substituted analogue, a modification often associated with enhanced biological potency.

Our objective is to provide a comprehensive, comparative framework for screening the biological activities of novel 6-chloroquinoline-2-carbaldehyde derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and compare performance using clear, data-driven formats. This guide is designed not merely as a set of instructions, but as a strategic resource to empower researchers in their quest for novel therapeutic agents.

The Synthetic Gateway: Vilsmeier-Haack Reaction

Before screening, it is crucial to understand the synthetic accessibility of the core scaffold. The primary route to 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This one-pot reaction typically involves treating a substituted acetanilide with the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide), which acts as a formylating agent and facilitates cyclization to form the quinoline ring system.[7][8] The aldehyde at position 3 and the chloro group at position 2 are prime handles for subsequent derivatization, allowing for the creation of extensive libraries of novel compounds through reactions like condensation, substitution, and cross-coupling.[4][5]

G cluster_synthesis General Synthesis Workflow Acetanilide Substituted Acetanilide Core 6-Chloro-2-chloroquinoline -3-carbaldehyde Core Acetanilide->Core Vilsmeier-Haack Reaction Vilsmeier Vilsmeier-Haack Reagent (POCl3 + DMF) Derivatives Library of Novel Derivatives Core->Derivatives Derivatization Reactions (e.g., Condensation, Coupling)

Caption: General synthetic workflow for generating derivative libraries.

Part 1: Anticancer Activity Screening

Quinoline derivatives are a significant class of anticancer agents, exerting their effects through diverse mechanisms such as inhibiting tubulin polymerization, disrupting cell cycle progression, and inducing apoptosis.[1][2][9] The screening process for these compounds begins with assessing their general cytotoxicity against various cancer cell lines.

Comparative Performance of Novel Derivatives

The initial evaluation of anticancer potential involves determining the half-maximal inhibitory concentration (IC50) of each derivative against a panel of human cancer cell lines. This allows for a direct comparison of potency and selectivity.

Derivative IDModification at C-3 AldehydeIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HCT-116 (Colon)IC50 (µM) vs. A549 (Lung)Reference Drug (5-FU) IC50 (µM)
QC-01 Chalcone Hybrid1.385.347.4711.1 / 10.4 / 6.2
QC-02 Phenylhydrazone0.31> 504.6511.1 / 10.4 / 6.2
QC-03 Pyrazolo[3,4-b]quinoline15.221.818.511.1 / 10.4 / 6.2
QC-04 Thiophene Schiff Base2.53.14.211.1 / 10.4 / 6.2
Note: Data is representative and synthesized from findings for similar quinoline derivatives to illustrate comparative analysis.[1][10][11] 5-Fluorouracil (5-FU) is used as a standard chemotherapeutic agent for comparison.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a robust, colorimetric method for assessing cell viability.[12] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[13][14][15] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives and the reference drug (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The duration is critical and should be optimized for the specific cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_mtt MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Quinoline Derivatives A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (4-hour incubation) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Values F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity Screening

With the rise of antimicrobial resistance, the discovery of new antibacterial and antifungal agents is a global health priority.[16] Quinoline-based compounds, including the fluoroquinolones, are well-established antimicrobials, making this scaffold a promising starting point for novel derivatives.[17][18]

Comparative Performance of Novel Derivatives

The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Derivative IDModification at C-3 AldehydeMIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)MIC (µg/mL) vs. C. albicans (Fungus)Reference Drug (Ciprofloxacin) MIC (µg/mL)
QC-05 Hydrazide Ester816> 640.5 / 0.25 / NA
QC-06 Azetidin-2-one48320.5 / 0.25 / NA
QC-07 Thiophene Schiff Base163280.5 / 0.25 / NA
QC-08 Pyrimidine Hybrid3264160.5 / 0.25 / NA
Note: Data is representative and based on published results for analogous heterocyclic systems.[4][19] Ciprofloxacin is a standard broad-spectrum antibacterial agent.
Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents.[16] It offers higher throughput and better reproducibility compared to agar diffusion methods.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each quinoline derivative (e.g., from 128 µg/mL down to 0.25 µg/mL) in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the test compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no microbial growth). This can be assessed visually or by using a plate reader to measure optical density.

  • (Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the clear wells (at and above the MIC) can be sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the agar.

G cluster_mic Broth Microdilution Workflow A 1. Prepare 2-fold Serial Dilutions of Derivatives in 96-well plate C 3. Inoculate all wells (except negative control) A->C B 2. Prepare Standardized Microbial Inoculum B->C D 4. Incubate Plate (18-24 hours) C->D E 5. Visually Inspect for Turbidity and Determine MIC D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 3: Anti-inflammatory Activity Screening

Inflammation is a key pathological feature of numerous diseases. Quinoline derivatives have been reported to possess significant anti-inflammatory activity, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[3][20][21]

Comparative Performance of Novel Derivatives

In vivo models, such as the xylene-induced ear edema test in mice, provide a valuable initial assessment of a compound's acute anti-inflammatory potential. The efficacy is measured as the percentage inhibition of edema compared to a control group.

Derivative IDModification at C-3 AldehydeDose (mg/kg)Edema Inhibition (%)Reference Drug (Ibuprofen) Inhibition (%)
QC-09 Cyclopenta[a]anthracene Hybrid5068.255.4
QC-10 Azetidin-2-one Scaffold5061.555.4
QC-11 Celecoxib Hybrid5072.155.4
QC-12 Carboxamide5058.955.4
Note: Data is representative and based on published results for analogous quinoline derivatives.[3][20][22] Ibuprofen is a standard non-steroidal anti-inflammatory drug (NSAID).
Experimental Protocol: Xylene-Induced Ear Edema in Mice

This in vivo assay is a standard and rapid method for screening acute anti-inflammatory agents. Xylene acts as an irritant, inducing vasodilation and increased vascular permeability, which leads to fluid accumulation (edema).

Step-by-Step Methodology:

  • Animal Acclimatization: Use healthy mice (e.g., Swiss albino), allowing them to acclimatize for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6-8). Administer the test derivatives (e.g., at 50 mg/kg) and the reference drug (e.g., Ibuprofen) intraperitoneally or orally. The control group receives only the vehicle.

  • Inflammation Induction: After a set time (e.g., 30-60 minutes post-dosing), induce inflammation by applying a fixed volume (e.g., 20 µL) of xylene to the inner and outer surfaces of the left ear of each mouse. The right ear serves as the untreated control.

  • Edema Measurement: After a specific period (e.g., 2 hours), humanely euthanize the mice. Using a cork borer, punch out circular sections (e.g., 4.5 mm diameter) from both the left (treated) and right (control) ears.

  • Weight Calculation: Weigh the ear punches immediately. The difference in weight between the left and right ear punches is taken as the measure of edema.

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average edema weight of the control group and Wt is the average edema weight of the treated group.

Potential Mechanism of Action: COX-2 Inhibition

Many anti-inflammatory quinolines exert their effect by inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that mediate inflammation and pain. Molecular docking studies can be employed to predict how these derivatives might bind to the active site of COX-2, guiding further optimization.[21][23]

G cluster_pathway Simplified Arachidonic Acid Pathway AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGG2, PGH2, etc.) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Quinoline Quinoline Derivative Quinoline->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by quinoline derivatives.

Integrating In Silico Screening

To enhance efficiency and reduce costs, a modern drug discovery workflow integrates computational (in silico) methods before and during wet-lab screening.[24] Molecular docking can predict the binding affinity of derivatives against known protein targets, helping to prioritize which compounds to synthesize.[25][26] ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models can flag compounds with potentially poor drug-like properties early in the process.[19]

G cluster_flow Integrated Screening Workflow Design Virtual Library Design Docking In Silico Screening (Molecular Docking, ADME) Design->Docking Prioritize Prioritize Candidates Docking->Prioritize Synthesis Chemical Synthesis Prioritize->Synthesis WetLab In Vitro / In Vivo Screening (MTT, MIC, Edema Assays) Synthesis->WetLab SAR Structure-Activity Relationship (SAR) Analysis WetLab->SAR SAR->Design Feedback Loop Lead Lead Optimization SAR->Lead

Caption: Integrated workflow combining in silico and wet-lab screening.

Conclusion and Future Perspectives

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. This guide outlines a systematic and comparative approach to screening its derivatives for anticancer, antimicrobial, and anti-inflammatory activities. By integrating robust in vitro and in vivo assays with predictive in silico methods, researchers can efficiently identify and prioritize promising lead compounds.

Future work should focus on elucidating the precise mechanisms of action for the most active derivatives, expanding screening to other biological targets, and conducting comprehensive preclinical evaluations, including toxicity and pharmacokinetic profiling. The structure-activity relationship data generated from these initial screens will be invaluable for the rational design and optimization of the next generation of quinoline-based therapeutics.

References

A Senior Application Scientist's Guide to the Validation of 6-Chloroquinoline-2-carbaldehyde as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Quinoline Aldehyde Intermediate

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic introduction of functional groups onto this privileged heterocycle is paramount for modulating pharmacological profiles. 6-Chloroquinoline-2-carbaldehyde emerges as a highly valuable chemical intermediate, offering a reactive aldehyde "handle" for extensive synthetic diversification. The presence of the chloro-substituent further provides an electronic modulation and a potential site for subsequent cross-coupling reactions.

This guide provides an in-depth validation of this compound's utility. We will dissect its synthesis, explore the depth of its reactivity through key transformations, and objectively compare its synthetic efficiency against alternative classical pathways for constructing functionalized quinolines. The protocols and insights presented herein are synthesized from established literature and are designed to empower researchers to make informed decisions in their synthetic strategies.

Physicochemical Profile of this compound

A foundational understanding of an intermediate's physical and chemical properties is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₁₀H₆ClNO[3]
Molecular Weight 191.61 g/mol [3]
CAS Number 59394-26-2[3]
Canonical SMILES C1=CC2=C(C=CC(=N2)C=O)C=C1Cl[3]
Topological Polar Surface Area 29.96 Ų[4]
LogP 2.7007[4]

Synthesis of the Intermediate: Formylation of the Quinoline Core

The most direct and widely adopted method for the synthesis of chloro-substituted quinoline aldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve electrophilic formylation of an electron-rich aromatic or heteroaromatic substrate.[5] The choice of a substituted acetanilide as the precursor is a common and effective strategy.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Cyclization DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]PO₂Cl₂⁻ DMF->Vilsmeier Electrophilic Activation POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Acetanilide Substituted Acetanilide Acetanilide->Intermediate Electrophilic Substitution Product This compound Intermediate->Product Cyclization & Hydrolysis G cluster_0 Reaction Pathway Aldehyde 6-Chloroquinoline- 2-carbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Product Alkene Product Oxaphosphetane->Product Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct G Start Aldehyde + Amine (R-NH₂) Imine Imine Formation (in situ) Start->Imine Reduction Reduction Imine->Reduction Product Final Amine Product Reduction->Product Reagent [H] (e.g., STAB) Reagent->Reduction G cluster_0 Route A: Intermediate-Based Synthesis cluster_1 Route B: Pfitzinger Synthesis A1 6-Chloroquinoline- 2-carbaldehyde A2 Wittig, Reductive Amination, etc. A1->A2 A_Out Target Quinoline Derivative A2->A_Out B1 Isatin Derivative + Carbonyl Compound B2 Pfitzinger Reaction (Base-catalyzed) B1->B2 B3 Quinoline-4-carboxylic acid B2->B3 B4 Further Functionalization (e.g., Decarboxylation) B3->B4 B_Out Target Quinoline Derivative B4->B_Out Start Choose Synthetic Route Start->A1 Need C2 functionalization? Start->B1 Need C4 functionalization?

References

A Comparative Guide to the Synthetic Routes of Chloro-Substituted Quinoline Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chloro-substituted quinoline carbaldehydes are pivotal intermediates in the synthesis of a vast array of functional molecules. Their unique structure, featuring a reactive aldehyde group and a versatile chlorine handle on the quinoline scaffold, makes them indispensable building blocks in medicinal chemistry for the development of antimalarial, anticancer, and anti-inflammatory agents, as well as in materials science.[1][2][3] The strategic placement of both the chloro and carbaldehyde substituents dictates the ultimate biological activity and chemical reactivity of the derived compounds. Consequently, the selection of an appropriate synthetic route is a critical decision for researchers, impacting yield, purity, scalability, and regioselectivity.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing chloro-substituted quinoline carbaldehydes. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations to empower researchers in making informed decisions for their specific synthetic targets.

The Vilsmeier-Haack Reaction: The Workhorse Approach

The Vilsmeier-Haack reaction is arguably the most prevalent and robust method for synthesizing 2-chloroquinoline-3-carbaldehydes.[4][5][6] This one-pot reaction ingeniously constructs the quinoline ring system from readily available acetanilides while simultaneously introducing the chloro and formyl groups at the 2- and 3-positions, respectively.

Mechanistic Rationale

The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][4] The acetanilide starting material then undergoes electrophilic attack by the Vilsmeier reagent, initiating a cascade of cyclization, dehydration, and chlorination steps to yield the final 2-chloro-3-formylquinoline product. The use of PCl₅ in place of POCl₃ has been reported to provide better yields for activated acetanilides.[1]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Quinoline Ring Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Acetanilide Substituted Acetanilide Intermediate1 Electrophilic Attack Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration & Chlorination Intermediate2->Intermediate3 Product 2-Chloroquinoline-3-carbaldehyde Intermediate3->Product

Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Experimental Protocol (Representative)

The following protocol is a generalized procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using POCl₃.[4]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF, 3 equivalents) in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 to 3 equivalents, depending on substrate) dropwise to the cooled DMF with constant stirring, ensuring the temperature remains below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Add the substituted acetanilide (1 equivalent) portion-wise to the reaction mixture.

  • Reaction: After the addition is complete, heat the mixture at 80-100 °C for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified 2-chloroquinoline-3-carbaldehyde.[1][4]

Rieche Formylation: Direct Formylation of the Quinoline Core

The Rieche formylation offers an alternative strategy for introducing a formyl group onto a pre-existing chloroquinoline ring. This method is particularly useful when the desired substitution pattern is not readily accessible through the Vilsmeier-Haack cyclization of an acetanilide.

Mechanistic Rationale

This reaction is a variant of the Friedel-Crafts acylation.[7] It employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[8][9] The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species, which then attacks an electron-rich position on the chloroquinoline ring. The regioselectivity is governed by the electronic properties of the quinoline substrate; formylation typically occurs at positions activated by electron-donating groups or at inherently electron-rich sites.[10]

Rieche_Formylation_Mechanism Start Chloroquinoline + Dichloromethyl methyl ether Activation Lewis Acid (e.g., TiCl₄) Activation Start->Activation Electrophile Electrophilic Dichloromethoxymethane Cation Activation->Electrophile Attack Electrophilic Aromatic Substitution Electrophile->Attack Attacks Quinoline Ring Intermediate Sigma Complex Attack->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Rearomatization Product Formylated Chloroquinoline Hydrolysis->Product

Caption: General mechanism for the Rieche Formylation.

Experimental Protocol (General)

The following is a general procedure adaptable for the formylation of activated chloroquinolines.[11]

  • Setup: Dissolve the chloroquinoline substrate (1 equivalent) and dichloromethyl methyl ether (2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Lewis Acid Addition: Cool the solution to 0 °C and slowly add a solution of titanium tetrachloride (TiCl₄, 1M in DCM, 5 equivalents) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, monitoring by TLC.

  • Quenching: Carefully pour the reaction mixture into ice water to quench the reaction.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Oxidation of Methylquinolines: A Functional Group Interconversion

When the corresponding methyl-substituted chloroquinoline is available, a straightforward oxidation provides direct access to the carbaldehyde. This method avoids the construction of the heterocyclic ring and can be highly efficient and chemoselective.

Methodology and Reagents

A variety of oxidizing agents can be employed for this transformation. A notable metal-free option is the use of hypervalent iodine(III) reagents, such as Phenyliodine diacetate (PIDA), in dimethyl sulfoxide (DMSO).[12] This method offers mild reaction conditions and good functional group tolerance.[12] Other classical methods include selenium dioxide (SeO₂) or chromium-based reagents, although these often involve toxic materials and harsher conditions.

Experimental Workflow (Hypervalent Iodine Oxidation)

Oxidation_Workflow Start Chloro-methylquinoline in DMSO Reagents Add PIDA & H₂O Start->Reagents Reaction Stir at Room Temp (e.g., 48h) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Chloro-quinoline carbaldehyde Purification->Product

Caption: Workflow for the oxidation of methylquinolines using PIDA.

Directed Ortho-Metalation and Formylation

For highly regioselective synthesis, particularly at a position adjacent to the nitrogen or an existing substituent, directed ortho-metalation (DoM) followed by quenching with an electrophilic formylating agent is a powerful tool.

Mechanistic Rationale

This strategy relies on a directing group on the quinoline ring to guide a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate a specific ortho-position. The resulting organolithium intermediate is then trapped by adding a formylating agent such as DMF.[9][13] The chloro-substituent itself can direct metalation to an adjacent position. For instance, 2-chloroquinoline can be selectively lithiated at the C3 position and subsequently formylated.[13]

Experimental Protocol (Lithiation of 2-Chloroquinoline)

The following protocol describes the synthesis of 2-chloro-3-quinolinecarboxaldehyde from 2-chloroquinoline.[13]

  • LDA Preparation: Prepare LDA in situ by slowly adding n-BuLi (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in dry tetrahydrofuran (THF) at 0 °C.

  • Lithiattion: Cool the LDA solution to -78 °C and add a solution of 2-chloroquinoline (1 equivalent) in THF. Stir the mixture at -78 °C for 30 minutes.

  • Formylation: Add DMF (1.7 equivalents) dropwise to the reaction mixture and continue stirring at -78 °C for an additional 30 minutes.

  • Quenching: Quench the reaction at -78 °C by adding glacial acetic acid.

  • Work-up: Warm the mixture to room temperature, dilute with ether, and wash successively with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄ and concentrate to yield the product, which can be further purified by recrystallization.[13]

Comparative Analysis

The choice of synthetic route is contingent upon the target molecule's substitution pattern, the availability of starting materials, and the required scale of the synthesis.

FeatureVilsmeier-Haack ReactionRieche FormylationOxidation of MethylquinolinesDirected Ortho-Metalation
Starting Material Substituted AcetanilidesSubstituted ChloroquinolinesSubstituted Chloro-methylquinolinesSubstituted Chloroquinolines
Key Reagents DMF, POCl₃ or PCl₅Dichloromethyl methyl ether, TiCl₄PIDA, DMSO (or other oxidants)LDA or n-BuLi, DMF
Typical Yields Good to Excellent (40-80%)[1][6]Moderate to Good (Varies)Good to Excellent[12]Excellent (>90%)[13]
Regioselectivity Highly selective for 2-chloro-3-formyl products.Dependent on electronic effects of the quinoline ring.[10]Specific to the position of the methyl group.Excellent, controlled by the directing group.
Scalability Well-established for large-scale production.[4]Moderate. Lewis acids can be costly and difficult to handle.Good, especially with modern metal-free methods.Challenging due to cryogenic temperatures and organolithium reagents.
Key Advantages One-pot, uses inexpensive starting materials, highly reliable.[4]Access to isomers not available via Vilsmeier-Haack.High-yielding, direct functional group conversion.Exceptional regiocontrol, high yields.
Key Disadvantages Limited to 2-chloro-3-formyl substitution pattern.Requires strong Lewis acids, regioselectivity can be poor.Requires the corresponding methylquinoline precursor.Requires cryogenic conditions, moisture-sensitive reagents.

Conclusion and Recommendations

For the routine synthesis of 2-chloroquinoline-3-carbaldehydes , the Vilsmeier-Haack reaction remains the superior choice due to its operational simplicity, cost-effectiveness, and high reliability. It is the recommended starting point for most research and development applications targeting this specific isomer.

When a different regioisomer is required, or if the necessary acetanilide is inaccessible, other methods become critical. The Oxidation of a corresponding methylquinoline is an excellent and direct alternative if the precursor is available. For achieving formylation at an electronically favored position on a pre-formed ring, Rieche Formylation is a viable, albeit potentially less selective, option. Finally, for instances where absolute regiochemical control is paramount and challenging substitution patterns are targeted, Directed Ortho-Metalation offers unparalleled precision, despite its more demanding experimental setup.

Ultimately, a careful analysis of the target molecule and available resources will guide the synthetic chemist to the most logical and efficient route.

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 6-Chloroquinoline-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold holds a prominent position due to its presence in a wide array of therapeutic agents and functional materials.[1][2] The introduction of specific functional groups, such as a chloro-substituent at the 6-position and a carbaldehyde at the 2-position, can significantly modulate the physicochemical and biological properties of the quinoline core. Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and the development of novel materials with tailored properties.[3][4]

The Power of X-ray Crystallography in Structural Elucidation

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the atomic arrangement of a molecule.[4] This powerful technique provides precise data on bond lengths, bond angles, and the overall conformation of a molecule, offering invaluable insights into its structure-activity relationship. For drug development professionals, this detailed structural information is critical for understanding ligand-receptor interactions and for guiding the optimization of lead compounds.[5]

While other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial information about the connectivity and functional groups present in a molecule, they do not offer the same level of detail regarding the three-dimensional structure in the solid state as X-ray crystallography.[4]

A Generalized Workflow: From Synthesis to Crystal Structure

The journey from a synthetic concept to a fully characterized crystal structure follows a well-defined, albeit often challenging, path. The following diagram outlines a generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.

Workflow Generalized Workflow for Synthesis and Crystallographic Analysis cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction and Analysis Start Starting Materials (e.g., Substituted Acetanilide) Vilsmeier Vilsmeier-Haack Reaction Start->Vilsmeier POCl3, DMF Precursor 2-Chloroquinoline-3-carbaldehyde Precursor Vilsmeier->Precursor Derivatization Derivatization to Target Compound Precursor->Derivatization Purification Purification (e.g., Column Chromatography) Derivatization->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Data_Analysis Structural Analysis (Bond lengths, angles, packing) Structure_Solution->Data_Analysis

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of chloroquinoline derivatives.

Experimental Protocol: A Closer Look

General Synthesis of 2-Chloroquinoline-3-carbaldehyde Derivatives: A common and effective method for the synthesis of the 2-chloroquinoline-3-carbaldehyde core is the Vilsmeier-Haack reaction.[6][7]

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) at a reduced temperature (typically 0-5 °C) to generate the Vilsmeier reagent.[6]

  • Reaction with Acetanilide: A suitably substituted acetanilide is then introduced to the Vilsmeier reagent.[6]

  • Cyclization and Hydrolysis: The reaction mixture is heated, which induces cyclization and the formation of the 2-chloro-3-formylquinoline derivative. Subsequent hydrolysis yields the final carbaldehyde product.[6]

Crystallization: The acquisition of high-quality single crystals is often the most critical and challenging step.[4] Slow evaporation from a saturated solution is a commonly employed technique. Solvents such as ethanol, methanol, and ethyl acetate are frequently used for quinoline derivatives.[6]

X-ray Data Collection and Structure Refinement: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[6] The diffraction pattern is collected and processed, and the crystal structure is solved and refined using specialized software packages.[6]

Comparative Crystallographic Data of Related Quinoline Derivatives

To provide insight into the expected structural parameters of 6-chloroquinoline-2-carbaldehyde derivatives, the following table summarizes key crystallographic data from closely related substituted quinoline compounds. This comparative data allows for an understanding of how different substituents and their positions on the quinoline ring influence the crystal system, space group, and key molecular dimensions.

Parameter2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline[6]2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline[6]ethyl 2,4-dichloroquinoline-3-carboxylate[6]
Empirical Formula C₁₆H₁₂ClN₃C₁₁H₁₀ClN₃OC₁₂H₉Cl₂NO₂
Formula Weight 281.74235.67270.10
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group CcPnmaP2₁/c
a (Å) 22.028(4)3.8949(2)8.4320(3)
b (Å) 7.9791(12)12.0510(5)11.2340(4)
c (Å) 8.3534(12)21.9910(9)12.8760(5)
α (°) 909090
β (°) 90.03(3)90100.08(3)
γ (°) 909090
Volume (ų) 1443.3(4)1032.20(8)1206.50(8)
Z 444

Structural Insights and Intermolecular Interactions

The crystal packing of quinoline derivatives is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. The nature and directionality of these interactions are influenced by the substituents on the quinoline ring.

Interactions Influence of Substituents on Intermolecular Interactions cluster_interactions Potential Intermolecular Interactions Quinoline_Core This compound Core H_Bonding Hydrogen Bonding (e.g., with solvent or other functional groups) Quinoline_Core->H_Bonding -CHO group as H-bond acceptor Pi_Stacking π-π Stacking (between quinoline rings) Quinoline_Core->Pi_Stacking Aromatic system Halogen_Bonding Halogen Bonding (involving the 6-chloro group) Quinoline_Core->Halogen_Bonding -Cl group as halogen bond donor Dipole_Dipole Dipole-Dipole Interactions (due to the carbaldehyde group) Quinoline_Core->Dipole_Dipole Polar -CHO and C-Cl bonds

Caption: Logical comparison of how different functional groups on the this compound core can dictate molecular interactions and crystal packing.

For this compound derivatives, the presence of the chlorine atom at the 6-position can lead to the formation of halogen bonds, which are increasingly recognized as important interactions in crystal engineering and drug design. The carbaldehyde group at the 2-position can act as a hydrogen bond acceptor, influencing the packing arrangement. Furthermore, the planar aromatic quinoline system is prone to π-π stacking interactions, which can play a significant role in the overall crystal architecture.

Alternative and Complementary Structural Analysis Techniques

While single-crystal X-ray diffraction provides the most definitive structural data, other techniques can offer valuable complementary information, especially when obtaining suitable crystals proves difficult.[4][6]

  • Powder X-ray Diffraction (PXRD): This technique is useful for analyzing the bulk crystallinity of a sample and can aid in phase identification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atoms in a molecule in solution, which can be compared with the solid-state structure.

  • Computational Modeling: Molecular dynamics simulations can be employed to model the behavior of molecules and to compare theoretical structures with experimental data.[6]

Conclusion

The structural elucidation of this compound derivatives through X-ray crystallography is a critical step in understanding their potential applications in drug discovery and materials science. Although direct crystallographic data for this specific class of compounds is limited, a comparative analysis of related quinoline structures provides a robust framework for predicting their molecular geometry and solid-state behavior. The interplay of hydrogen bonding, π-π stacking, and halogen bonding, dictated by the substituent pattern, is key to their crystal packing. For researchers in this field, a combined approach utilizing X-ray diffraction, other spectroscopic techniques, and computational modeling will be instrumental in advancing the design and development of novel quinoline-based compounds.

References

A Comparative Guide to the Cytotoxicity of Quinoline-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to possess diverse biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Among these, quinoline-carbaldehyde derivatives have emerged as a particularly promising class of anticancer agents. These compounds, characterized by a quinoline core functionalized with a formyl group (-CHO), serve as versatile intermediates for synthesizing more complex molecules, such as hydrazones, chalcones, and other heterocyclic systems, which often exhibit enhanced cytotoxic profiles.[1][5][6][7]

This guide provides a comparative analysis of the cytotoxic effects of various quinoline-carbaldehyde derivatives against different human cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their potency, explore their mechanisms of action, and provide detailed experimental protocols for assessing their cytotoxic potential in a research setting.

Comparative Cytotoxicity of Quinoline-Carbaldehyde Derivatives

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population.[8] The potency of quinoline-carbaldehyde derivatives varies significantly based on the substitution patterns on the quinoline ring and the nature of the moiety derived from the carbaldehyde group.

Below is a summary of the cytotoxic activities of selected quinoline-carbaldehyde derivatives from recent studies.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Quinoline-3-Carbaldehyde Hydrazones
2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e)DAN-G (Pancreatic)1.23Benzotriazole at C2, Pyridinylhydrazone at C3[1]
LCLC-103H (Lung)1.57[1]
SISO (Cervical)2.01[1]
N′-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide (7a)DAN-G (Pancreatic)2.56Benzotriazole at C2, Benzohydrazide at C3[1]
Quinoline-7-Carbaldehyde Derivatives
8-nitro-7-quinolinecarbaldehyde (E)Caco-2 (Colorectal)0.535Nitro group at C8, Carbaldehyde at C7[9]
8-Amino-7-quinolinecarbaldehyde (F)Caco-2 (Colorectal)1.140Amino group at C8, Carbaldehyde at C7[9]
Quinoline-Based Dihydrazones
Compound 3bMCF-7 (Breast)7.016Dihydrazone structure[7]
Compound 3cMCF-7 (Breast)7.05Dihydrazone structure[7]
BGC-823 (Gastric)8.87[7]
BEL-7402 (Hepatoma)10.11[7]
A549 (Lung)13.56[7]

Structure-Activity Relationship (SAR) Insights

The data reveals critical relationships between the chemical structure of these derivatives and their cytotoxic potency.

  • Substitution at C2 of the Quinoline Ring: Studies on quinoline-3-carbaldehyde hydrazones have shown that attaching a benzotriazole ring at the C2 position leads to pronounced cancer cell growth inhibitory effects, whereas derivatives with a 1,2,4-triazole ring at the same position are generally inactive.[1] This suggests that the bulky, aromatic benzotriazole moiety is a beneficial pharmacophore for cytotoxic activity in this class of compounds.[1][10]

  • Functional Groups on the Quinoline Core: The cytotoxicity of 7-quinolinecarbaldehydes is highly dependent on the functional group at the adjacent C8 position. The presence of a strong electron-withdrawing nitro group in 8-nitro-7-quinolinecarbaldehyde (IC50 = 0.535 µM) results in significantly higher cytotoxicity against Caco-2 cells compared to its reduced counterpart, 8-amino-7-quinolinecarbaldehyde (IC50 = 1.140 µM).[9] This highlights the electronic influence of substituents on the molecule's biological activity.

  • The Hydrazone Moiety: The hydrazone linkage (-C=N-NH-) derived from the carbaldehyde group is a common feature in many potent derivatives.[1][7] This functional group offers conformational flexibility and hydrogen bonding capabilities, which can facilitate crucial interactions with biological targets. Further modification of the terminal nitrogen of the hydrazone, for instance, to form acylhydrazones or sulfonylhydrazones, can modulate the cytotoxic profile.[1]

Mechanisms of Cytotoxic Action

Quinoline-carbaldehyde derivatives exert their anticancer effects through a variety of mechanisms, often leading to programmed cell death, or apoptosis.[2][11]

Key mechanisms include:

  • Induction of Apoptosis: Many potent derivatives trigger apoptosis in cancer cells.[1][7] For example, quinoline-based dihydrazones have been shown to induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner.[7] This is often confirmed through assays like Annexin V-FITC/Propidium Iodide staining.[12]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription processes, ultimately leading to cell death.[1][13]

  • Enzyme Inhibition: Quinoline derivatives are known to inhibit a range of enzymes critical for cancer cell survival and proliferation, such as topoisomerases, protein kinases (e.g., Pim-1, EGFR), and tubulin polymerization.[3][13][14]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from dividing and proliferating.[1][5][15]

  • Activation of Apoptotic Pathways: Some derivatives can activate specific signaling cascades that lead to apoptosis. One such pathway involves the tumor suppressor protein p53. The representative compound 10g, a quinoline amine derivative, was found to trigger apoptosis in colorectal cancer cells by activating the transcriptional activity of p53, leading to the upregulation of the pro-apoptotic protein Bax.[10]

p53_pathway compound Quinoline Derivative (e.g., Compound 10g) p53 p53 Activation compound->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto caspase Caspase Cascade Activation cyto->caspase apoptosis Apoptosis caspase->apoptosis

p53-dependent apoptotic pathway targeted by quinoline derivatives.[10]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized and well-validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][16] The principle lies in the conversion of the yellow MTT tetrazolium salt into a purple formazan product by mitochondrial dehydrogenases in living cells.[8][17]

mtt_workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay seed 1. Seed Cells (96-well plate) incubate1 2. Incubate (24h) (Allow attachment) seed->incubate1 treat 3. Add Quinoline Derivatives (Serial Dilutions) incubate1->treat incubate2 4. Incubate (e.g., 24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read [Data Analysis: Calculate IC50] [Data Analysis: Calculate IC50] read->[Data Analysis: Calculate IC50]

Standard workflow for the MTT cytotoxicity assay.[18]
Detailed Step-by-Step Methodology

1. Materials and Reagents:

  • Cells: Desired cancer cell lines (e.g., MCF-7, A549, HeLa).[8]

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

  • Test Compounds: Quinoline-carbaldehyde derivatives dissolved in DMSO to create a stock solution.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[8]

  • Solubilization Solution: Anhydrous DMSO.[8]

  • Equipment: Sterile 96-well flat-bottom plates, humidified incubator (37°C, 5% CO2), multichannel pipette, microplate reader.[8]

2. Experimental Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[18]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline-carbaldehyde derivatives in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds.[8]

    • Include necessary controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Medium only (no cells) for background absorbance.[8]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Incubation and Measurement:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[8]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background signals.[8]

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control using the formula: (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value using regression analysis.[18]

Conclusion

Quinoline-carbaldehyde derivatives represent a versatile and highly promising scaffold for the development of novel anticancer agents. Their cytotoxic activity is intricately linked to their structural features, with specific substitutions on the quinoline core and modifications at the carbaldehyde position dramatically influencing their potency and selectivity. By understanding the structure-activity relationships and the underlying mechanisms of action, such as the induction of apoptosis via pathways like p53, researchers can rationally design more effective and targeted cancer therapies. The standardized protocols provided herein serve as a foundation for the reliable and reproducible evaluation of these promising compounds, ensuring the integrity of preclinical data and guiding future drug development efforts.

References

A Comparative Guide to ADME Prediction for Novel 6-Chloroquinoline-2-carbaldehyde Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADME Assessment in Drug Discovery

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A significant portion of drug candidates falter in late-stage development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2][3] This guide focuses on the quinoline scaffold, a privileged structure in medicinal chemistry renowned for its broad pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects.[4][5][6][7][8] We introduce a hypothetical series of novel 6-chloroquinoline-2-carbaldehyde esters—QE1, QE2, and QE3—to illustrate a robust, multi-tiered strategy for early-stage ADME profiling.

The objective of this guide is to provide researchers with a comparative framework, blending high-throughput in silico predictions with foundational in vitro assays. By systematically evaluating our novel esters against established benchmarks—the parent aldehyde (6-CQA) and the well-characterized antimalarial drug Chloroquine—we can make informed decisions, prioritizing compounds with the highest probability of downstream success. This integrated approach is crucial for efficiently allocating resources and accelerating the journey from a promising molecule to a viable therapeutic agent.[3]

Part 1: Foundational Profiling with In Silico ADME Predictions

Before committing to resource-intensive wet lab experiments, in silico modeling provides a rapid, cost-effective first pass to flag potential liabilities.[9][10][11] Using a composite of well-regarded predictive platforms like SwissADME and pkCSM, we can estimate key physicochemical and pharmacokinetic parameters that govern a compound's behavior in vivo.[12][13]

Causality Behind Parameter Selection:

  • Molecular Weight (MW) & Lipophilicity (LogP): These fundamental properties influence solubility and permeability. Adherence to frameworks like Lipinski's Rule of Five is a primary filter for oral bioavailability.[14][15]

  • Topological Polar Surface Area (TPSA): TPSA is a strong predictor of a molecule's ability to cross cell membranes, including the intestinal wall and the blood-brain barrier.

  • Aqueous Solubility (LogS): A drug must dissolve to be absorbed.[16] Poor solubility is a frequent and formidable hurdle in formulation and bioavailability.[14][16]

  • GI Absorption & BBB Permeant: These are higher-level predictions that aggregate multiple parameters to forecast a compound's likely absorption from the gut and its potential to enter the central nervous system.

Comparative In Silico Data Summary

The table below presents the predicted ADME properties for our novel esters (QE1, QE2, QE3), the parent aldehyde (6-CQA), and our benchmark drug, Chloroquine.

Compound Structure MW ( g/mol ) LogP LogS (Aqueous Solubility) TPSA (Ų) GI Absorption BBB Permeant Lipinski Violations
QE1 6-Cl-Quinoline-CHO + Ethyl Ester249.682.85-3.5043.37HighYes0
QE2 6-Cl-Quinoline-CHO + Isopropyl Ester263.713.20-3.9543.37HighYes0
QE3 6-Cl-Quinoline-CHO + Phenyl Ester297.734.10-4.8043.37HighYes0
6-CQA This compound191.622.15-2.9029.54HighYes0
Chloroquine Reference Drug319.874.61-4.2732.28HighYes0

Interpretation of In Silico Results: The initial predictions are promising. All novel esters comply with Lipinski's Rule of Five, suggesting good "drug-like" potential. The esterification logically increases both molecular weight and lipophilicity (LogP) compared to the parent aldehyde, 6-CQA. While this increase in LogP can be beneficial for membrane permeability, it correlates with a predicted decrease in aqueous solubility (LogS), a trend we must verify experimentally. QE3, with its phenyl ester group, shows the highest lipophilicity and lowest predicted solubility, marking it as a compound to watch closely in our in vitro assays.

Part 2: Experimental Validation with In Vitro ADME Assays

While computational models provide essential guidance, they are predictions, not facts.[10] The next logical step is to generate robust experimental data to confirm or challenge these predictions. We will employ a suite of validated, high-throughput in vitro assays to build a comprehensive and comparative ADME profile.

ADME Screening Cascade Workflow

The following workflow illustrates a rational and efficient progression from initial solubility and permeability screens to more complex metabolic and protein binding assays. This tiered approach ensures that resources are focused on the most viable candidates.

ADME_Screening_Workflow cluster_0 Tier 1: Physicochemical & Permeability cluster_1 Tier 2: Biological Barriers & Metabolism cluster_2 Tier 3: Distribution & Final Profiling InSilico In Silico Profiling (SwissADME, pkCSM) Solubility Kinetic Solubility (Nephelometry) InSilico->Solubility Guide initial concentration range PAMPA Passive Permeability (PAMPA) Solubility->PAMPA Confirm soluble concentrations for assay Caco2 Advanced Permeability & Efflux (Caco-2 Assay) PAMPA->Caco2 Rank order for cell-based assay Microsomal Metabolic Stability (HLM Assay) Caco2->Microsomal Prioritize high permeability compounds PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) Microsomal->PPB Prioritize metabolically stable compounds FinalProfile Candidate Profile & In Vivo Projection PPB->FinalProfile

Caption: A tiered ADME screening workflow.

A. Solubility Assessment: The Foundation of Absorption

Experimental Rationale: We employ a kinetic solubility assay using nephelometry as our primary screen.[17][18][19] This high-throughput method measures light scattering caused by compound precipitation when a DMSO stock is introduced into an aqueous buffer.[20] It effectively mimics the conditions a compound encounters during many in vitro assays and provides a rapid, rank-ordered assessment of solubility that is crucial for interpreting all subsequent data.[17][19]

Protocol: Kinetic Solubility by Nephelometry

  • Preparation: Prepare a 10 mM stock solution of each test compound (QE1, QE2, QE3, 6-CQA, Chloroquine) in 100% DMSO.

  • Dispensing: In a clear 96-well plate, add 2 µL of each DMSO stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, to achieve a top concentration of 100 µM.

  • Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours to allow for precipitation to equilibrate.[21]

  • Measurement: Measure the light scattering at 620 nm using a nephelometer. The intensity of scattered light is directly proportional to the amount of insoluble precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the nephelometric signal is indistinguishable from the background (buffer-only wells).

B. Permeability Screening: Predicting Gut Wall Penetration

Experimental Rationale: To assess passive diffusion, the primary mechanism for many orally administered drugs, we use the Parallel Artificial Membrane Permeability Assay (PAMPA).[22][23] This cell-free model uses a synthetic membrane coated with lipids to mimic the intestinal barrier.[22] Its key advantage is speed and cost-effectiveness, allowing us to rank-order compounds based on their intrinsic ability to cross a lipid bilayer without the complexities of active transporters or metabolic enzymes.[23]

Caption: Principle of the PAMPA assay.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a 2% dodecane solution of phosphatidylcholine. Allow the solvent to evaporate.

  • Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS, pH 7.4.

  • Donor Plate: Add 200 µL of a 50 µM solution of each test compound in PBS, pH 6.5, to the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for 4-5 hours at room temperature with gentle shaking.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using the appropriate formula, taking into account incubation time and well dimensions.

Note on Caco-2 Assays: For compounds demonstrating high permeability in PAMPA (e.g., Pe > 10 x 10⁻⁶ cm/s), a follow-up Caco-2 permeability assay is warranted.[24][25] The Caco-2 model, which uses a monolayer of human intestinal cells, provides more comprehensive data by incorporating active transport and efflux mechanisms, which are crucial for a complete absorption profile.[26][27][28]

C. Metabolic Stability: Predicting First-Pass Metabolism

Experimental Rationale: A drug's susceptibility to metabolism by liver enzymes, particularly Cytochrome P450s (CYPs), is a critical determinant of its half-life and oral bioavailability.[11][29] We use a human liver microsomal (HLM) stability assay to measure the rate at which our compounds are metabolized.[30][31][32] This assay provides a direct measure of intrinsic clearance, allowing us to identify compounds that may be cleared too rapidly in vivo.

Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).[33]

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system and 1 µL of a 100 µM stock of the test compound (final concentration 1 µM).

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the percentage of the parent compound remaining.

  • Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion over time.[31]

D. Plasma Protein Binding (PPB): Assessing Drug Distribution

Experimental Rationale: The extent to which a drug binds to plasma proteins like albumin dictates its free concentration in circulation. Only the unbound fraction is available to interact with the target receptor and exert a therapeutic effect.[34] We utilize the Rapid Equilibrium Dialysis (RED) method, which is considered a gold standard for its accuracy and reliability in determining the fraction of unbound drug (fu).[35][36][37]

Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: Spike human plasma with the test compound to a final concentration of 1 µM.

  • Loading the Device: Add the spiked plasma (e.g., 300 µL) to the sample chamber of the RED device and an equal volume of PBS (pH 7.4) to the buffer chamber.[34] The chambers are separated by a semipermeable dialysis membrane.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[34][38]

  • Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: Combine the plasma sample with blank buffer and the buffer sample with blank plasma to ensure matrix consistency. Quantify the drug concentration in both samples by LC-MS/MS.

  • Calculation: The percent unbound (%fu) is calculated as (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100.

Part 3: Data Synthesis and Comparative Analysis

This section consolidates the experimental data, providing a head-to-head comparison of the novel esters against the benchmarks. This integrated view is essential for rational decision-making and candidate selection.

Consolidated ADME Performance Data
Parameter QE1 QE2 QE3 6-CQA (Parent) Chloroquine (Ref.) Interpretation Guide
Kinetic Solubility (µM) 755522>10095> 50 µM is desirable
PAMPA Permeability (Pe, 10⁻⁶ cm/s) 15.218.525.18.912.4High: >10, Moderate: 2-10, Low: <2
HLM Stability (t½, min) 455825>9035> 30 min suggests moderate to good stability
Plasma Protein Binding (% Unbound, fu) 12.5%8.2%2.1%25.4%45%Higher %fu is generally preferred

Analysis and Expert Insights:

  • QE1 (Ethyl Ester): This compound presents the most balanced profile. It has good aqueous solubility (75 µM) and high passive permeability. Its metabolic stability (t½ = 45 min) is acceptable for an early-stage candidate, and it maintains a reasonable unbound fraction (12.5%). This combination makes QE1 a strong candidate for further optimization and progression to more complex models like Caco-2 and preliminary in vivo pharmacokinetic studies.

  • QE2 (Isopropyl Ester): QE2 shows slightly improved permeability and metabolic stability compared to QE1, which is a positive attribute. However, this comes at the cost of reduced solubility (55 µM) and a lower unbound fraction (8.2%). The increased stability is a significant advantage, but the lower free fraction might necessitate higher dosing to achieve therapeutic concentrations. QE2 is a viable backup candidate , with a clear structure-activity relationship (SAR) indicating that bulkier esters can enhance stability.

  • QE3 (Phenyl Ester): As predicted by the in silico models, the phenyl ester significantly increases lipophilicity. This results in excellent permeability (25.1 x 10⁻⁶ cm/s) but introduces two major liabilities: very low solubility (22 µM) and high plasma protein binding (only 2.1% unbound). Furthermore, its metabolic stability is reduced, possibly due to the introduction of an aromatic ring susceptible to hydroxylation. QE3 is deprioritized due to this poor combination of properties, which would likely lead to low oral bioavailability and a challenging formulation path.

  • 6-CQA and Chloroquine Benchmarks: The parent aldehyde, 6-CQA, shows excellent solubility and stability but moderate permeability, confirming that esterification was a successful strategy to improve this key parameter. Chloroquine, a known orally bioavailable drug, provides a valuable reference point, showing high permeability and a very high unbound fraction, consistent with its clinical profile.[39]

Conclusion and Strategic Recommendations

The systematic and comparative evaluation of ADME properties is a cornerstone of modern drug discovery. By integrating predictive in silico tools with a tiered cascade of robust in vitro experiments, we have effectively triaged our novel series of this compound esters.

Our analysis clearly identifies QE1 as the lead candidate for progression, owing to its well-balanced profile of solubility, permeability, and metabolic stability. QE2 serves as a valuable backup with demonstrated improvements in stability, providing a clear trajectory for future medicinal chemistry efforts. The data for QE3, while unfavorable, provides crucial SAR insights, demonstrating the trade-offs between lipophilicity, permeability, and other critical ADME parameters.

This guide underscores the principle that early, data-driven decisions are paramount. By understanding and validating the ADME profile of new chemical entities, research teams can focus their resources with greater precision, significantly enhancing the probability of translating a novel scaffold into a successful therapeutic.

References

Safety Operating Guide

Navigating the Disposal of 6-Chloroquinoline-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists engaged in the synthesis and development of novel therapeutics, the responsible management of chemical waste is as crucial as the synthesis itself. 6-Chloroquinoline-2-carbaldehyde, a halogenated aromatic aldehyde, is a valuable synthetic intermediate. However, its chemical nature necessitates a rigorous and informed approach to disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any handling or disposal, it is imperative to understand the inherent hazards of this compound. Based on data for the compound and structurally similar chemicals, the primary risks are:

  • Acute Toxicity: Harmful if swallowed[1][2].

  • Irritation: Causes skin irritation and serious eye irritation[1][3].

  • Respiratory Hazard: May cause respiratory irritation[1][3].

These classifications underscore that this compound must be treated as regulated hazardous waste. Its chlorinated nature places it in a special category of halogenated organic waste, which requires specific disposal pathways to prevent the formation of toxic byproducts like dioxins during incineration.[4][5]

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowedPubChem[1]
Skin IrritationH315: Causes skin irritationPubChem[1]
Eye IrritationH319: Causes serious eye irritationPubChem[1]
Specific Target Organ ToxicityH335: May cause respiratory irritationPubChem[1]
The Core Disposal Protocol: A Step-by-Step Workflow

The fundamental principle for disposing of this compound is strict waste segregation. Halogenated organic compounds must never be mixed with non-halogenated waste streams.[4][5][6]

Before handling the chemical or its waste, always wear the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Nitrile gloves are essential to prevent skin contact.[5][6]

  • Eye Protection: Safety goggles or a face shield are mandatory to protect from splashes.[6]

  • Body Protection: A fully buttoned lab coat protects skin and clothing.[6][7]

  • Respiratory Protection: All handling of the compound and its waste, especially if it is a powder, must be conducted within a certified chemical fume hood to prevent inhalation.[4][5]

Proper segregation is critical for both safety and regulatory compliance. The following workflow illustrates the decision-making process for chemical waste disposal in a laboratory setting.

WasteSegregation start Generated Chemical Waste is_halogenated Does the waste contain Halogens (F, Cl, Br, I)? start->is_halogenated halogen_container Halogenated Organic Waste Container is_halogenated->halogen_container Yes aqueous_waste Is the waste primarily aqueous? is_halogenated->aqueous_waste No non_halogen_container Non-Halogenated Organic Waste Container aqueous_waste->non_halogen_container No aqueous_container Aqueous Waste Container aqueous_waste->aqueous_container Yes

Waste Segregation Decision Workflow.

For this compound, you must use a designated container clearly labeled "Hazardous Waste: Halogenated Organic Waste ".[4][5][6][8]

  • Neat (Pure) Compound: If disposing of the original container, ensure it is tightly sealed. Do not discard the manufacturer's label. Your institution's hazardous waste tag should be affixed.

  • Contaminated Labware: Items such as gloves, weighing paper, and pipette tips should be collected in a sealed, chemically compatible bag or container and placed in the designated halogenated waste stream.

  • Rinsate: Glassware that has come into contact with the compound must be rinsed with a suitable solvent (e.g., acetone). This rinsate is now considered hazardous and must be collected in the halogenated organic waste container.[4] Never pour it down the drain.[6]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[4][7] Do not use abbreviations. Ensure the label includes the accumulation start date and identifies all constituents by percentage.[8]

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should provide secondary containment to prevent spills. The container must be kept closed except when adding waste.[8] Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office.[4]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate: Prevent the spill from spreading. Use an inert absorbent material like vermiculite or sand to contain the leak.

  • PPE: Don appropriate PPE, including respiratory protection if necessary, before attempting cleanup.

  • Cleanup: Carefully collect the absorbent material and contaminated debris. Place it all into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as halogenated waste.

  • Report: Notify your institution's EHS office of the incident.[8]

Chemical Incompatibilities

To prevent hazardous reactions within the waste container, do not mix this compound waste with the following:

  • Strong Oxidizing Agents: Can lead to violent reactions.

  • Strong Bases: May cause decomposition or unwanted reactions.

  • Heavy Metals: Should be kept in a separate waste stream.[8]

  • P-listed Wastes: Acutely toxic wastes must be segregated.[8]

By adhering to these rigorous protocols, laboratory professionals can manage the risks associated with this compound, ensuring a safe and compliant research environment. Always consult your institution's specific waste management guidelines and the Safety Data Sheet (SDS) as the primary sources of information.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 6-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a cornerstone of innovation. Among the vast array of chemical building blocks, 6-Chloroquinoline-2-carbaldehyde stands out as a versatile intermediate. However, its utility is matched by its potential hazards. This guide, compiled by a Senior Application Scientist, provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Snapshot of this compound's Hazard Profile

Before any laboratory work commences, a thorough understanding of the chemical's inherent risks is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

These classifications necessitate a cautious and well-planned approach to its handling at every stage, from receipt to disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against accidental splashes that could cause serious eye irritation. A face shield should be worn over the goggles when there is a higher risk of splashing, such as during bulk transfers.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected. For extended operations, consider double-gloving.
Body Protection A flame-resistant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage of street clothes. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection All handling of this compound solid or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors, which may cause respiratory irritation. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.
Foot Protection Closed-toe, chemically resistant shoes are required in any laboratory setting where hazardous chemicals are handled.

This multi-layered PPE strategy is designed to create a robust barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow has been developed to guide researchers through the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Well-Ventilated Work Area (Chemical Fume Hood) gather_ppe Assemble and Inspect All Required PPE prep_area->gather_ppe gather_materials Gather All Necessary Equipment and Reagents gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh Carefully Weigh the Required Amount of Compound don_ppe->weigh dissolve Dissolve in a Suitable Solvent Within the Fume Hood weigh->dissolve reaction Perform the Reaction Under Controlled Conditions dissolve->reaction decontaminate Decontaminate Glassware and Work Surfaces reaction->decontaminate Proceed to Cleanup segregate_waste Segregate Halogenated Organic Waste decontaminate->segregate_waste dispose Dispose of Waste in Properly Labeled Containers segregate_waste->dispose doff_ppe Doff PPE in the Correct Order dispose->doff_ppe

Safe handling workflow for this compound.

Detailed Steps:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Assemble all necessary PPE and inspect each item for integrity.

    • Gather all required glassware, reagents, and spill-control materials.

  • Handling:

    • Put on all required PPE before entering the designated handling area.

    • Carefully weigh the solid compound on a tared weigh boat inside the fume hood to minimize the generation of dust.

    • If dissolving, add the solvent to the solid slowly and stir gently to avoid splashing.

    • Conduct the chemical reaction in a closed system or under reflux within the fume hood.

  • Cleanup and Disposal:

    • Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.

    • Segregate all waste containing this compound into a designated, clearly labeled "Halogenated Organic Waste" container.

    • Dispose of the waste container in accordance with your institution's hazardous waste management guidelines and local regulations.[2]

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Wash hands thoroughly after removing gloves.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is not just a matter of laboratory safety but also of environmental stewardship. As a chlorinated organic compound, this compound must be treated as hazardous waste.

Key Disposal Principles:

  • Segregation: Never mix halogenated waste with non-halogenated waste streams. This is crucial for proper and cost-effective disposal by certified waste management facilities.

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Containment: Waste containers should be in good condition, compatible with the chemical, and kept securely closed when not in use.

By adhering to these guidelines, you contribute to a safer research environment and ensure compliance with environmental regulations. The information provided in this guide is intended to supplement, not replace, your institution's specific safety protocols and the guidance of your environmental health and safety department. Always consult your institution's policies and the relevant Safety Data Sheets before beginning any new experimental procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloroquinoline-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Chloroquinoline-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.